molecular formula C6H8N4O B2564568 3-Aminoisonicotinohydrazide CAS No. 64189-08-8

3-Aminoisonicotinohydrazide

Cat. No.: B2564568
CAS No.: 64189-08-8
M. Wt: 152.157
InChI Key: YEFPNWUYEOCTIE-UHFFFAOYSA-N
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Description

3-Aminoisonicotinohydrazide is a specialized organic compound that incorporates both a 3-aminopyridine ring and a hydrazide functional group, making it a derivative of the foundational antitubercular agent, isonicotinic acid hydrazide (isoniazid) . This structure classifies it as a hydrazone precursor and a valuable building block in medicinal and materials chemistry. Schiff bases and hydrazone compounds, characterized by the -C=N-N- linkage, are the subject of sustained scientific interest due to their wide-ranging biological and physicochemical properties . In research applications, derivatives of isonicotinohydrazide are extensively profiled for their potent biological activities. They serve as key starting points for developing novel antitubercular agents, particularly for overcoming drug-resistant strains of Mycobacterium tuberculosis that have emerged against conventional treatments like isoniazid . The strategic design of such hybrid molecules, which integrate multiple pharmacophoric units, is a central focus in modern drug discovery . Beyond antimicrobial applications, hydrazide-based compounds are investigated for their potential in other therapeutic areas. Molecular docking studies with proteins associated with diseases like SARS-CoV-2 suggest that these compounds can exhibit significant binding affinity, indicating potential for repurposing in antiviral research . Furthermore, structurally similar hydrazone compounds are known to form complexes with various metal ions, including lanthanides, which are associated with interesting photophysical properties and potential applications in catalysis or as single-molecule magnets . The physicochemical profile of these compounds, often characterized by techniques like single-crystal XRD, FT-IR, and UV-Vis spectroscopy, reveals features desirable for materials science, such as extended π-electron delocalization that can lead to nonlinear optical (NLO) properties . This compound is supplied for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFPNWUYEOCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982728
Record name 3-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64189-08-8
Record name 3-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a feasible and robust synthetic pathway for 3-aminoisonicotinohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, isonicotinic acid. Each step is detailed with expert insights into the underlying chemical principles, reaction conditions, and practical considerations to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a derivative of the well-known anti-tubercular drug isoniazid (isonicotinic acid hydrazide). The introduction of an amino group at the 3-position of the pyridine ring offers a valuable scaffold for the development of novel therapeutic agents. The presence of three key functional groups—the pyridine nitrogen, the amino group, and the hydrazide moiety—provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new bioactive molecules. This guide delineates a logical and efficient four-step synthesis to obtain this valuable intermediate.

A Strategic Four-Step Synthesis Pathway

The synthesis of this compound can be strategically executed in four distinct steps, commencing with isonicotinic acid. This pathway involves:

  • Nitration of the pyridine ring to introduce a nitro group at the 3-position.

  • Reduction of the nitro group to form the corresponding amine.

  • Esterification of the carboxylic acid to activate it for the subsequent reaction.

  • Hydrazinolysis of the ester to yield the final hydrazide product.

This approach is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Nitro_Isonicotinic_Acid 3-Nitroisonicotinic Acid Isonicotinic_Acid->Nitro_Isonicotinic_Acid 1. Nitration (H2SO4, HNO3) Amino_Isonicotinic_Acid 3-Aminoisonicotinic Acid Nitro_Isonicotinic_Acid->Amino_Isonicotinic_Acid 2. Reduction (H2, Pd/C) Ethyl_Amino_Isonicotinate Ethyl 3-Aminoisonicotinate Amino_Isonicotinic_Acid->Ethyl_Amino_Isonicotinate 3. Esterification (Ethanol, H2SO4) Final_Product This compound Ethyl_Amino_Isonicotinate->Final_Product 4. Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed four-step synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Nitration of Isonicotinic Acid to 3-Nitroisonicotinic Acid

The initial step involves the electrophilic nitration of the isonicotinic acid ring. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to benzene. Furthermore, the carboxylic acid group is an electron-withdrawing group, which further deactivates the ring. Therefore, forcing conditions, typically a mixture of concentrated sulfuric and nitric acids at elevated temperatures, are necessary to introduce the nitro group. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile.[1] The substitution occurs predominantly at the 3-position, which is the least deactivated position for electrophilic attack on a pyridine ring bearing a 4-substituent.

Experimental Protocol:

  • In a flask equipped with a stirrer and a condenser, carefully add isonicotinic acid to an excess of fuming sulfuric acid.

  • Cool the mixture in an ice bath and slowly add concentrated nitric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 3-4.

  • The precipitate of 3-nitroisonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 3-Nitroisonicotinic Acid to 3-Aminoisonicotinic Acid

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitroarenes.[3] The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. This method is highly selective for the nitro group and does not affect the carboxylic acid or the pyridine ring.

Experimental Protocol:

  • Dissolve 3-nitroisonicotinic acid in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3-aminoisonicotinic acid as a solid.

Step 3: Esterification of 3-Aminoisonicotinic Acid to Ethyl 3-Aminoisonicotinate

To facilitate the final reaction with hydrazine, the carboxylic acid is converted to a more reactive ester. The Fischer esterification is a classic and effective method for this purpose.[4] The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[5] The excess alcohol serves to drive the equilibrium towards the formation of the ester.[6] The amino group is protonated under the acidic conditions, which protects it from undergoing side reactions.

Experimental Protocol:

  • Suspend 3-aminoisonicotinic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3-aminoisonicotinate.

Step 4: Hydrazinolysis of Ethyl 3-Aminoisonicotinate to this compound

The final step is the conversion of the ethyl ester to the desired hydrazide. This is achieved by reacting the ester with hydrazine hydrate.[7] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable hydrazide.[8]

Experimental Protocol:

  • Dissolve ethyl 3-aminoisonicotinate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Summary of Reaction Parameters

StepReactantsReagents/CatalystSolventTemperatureTypical Yield
1. Nitration Isonicotinic AcidConc. H₂SO₄, Conc. HNO₃-120 °C60-70%
2. Reduction 3-Nitroisonicotinic AcidH₂, 10% Pd/CMethanolRoom Temp.>90%
3. Esterification 3-Aminoisonicotinic AcidEthanol, Conc. H₂SO₄EthanolReflux75-85%
4. Hydrazinolysis Ethyl 3-AminoisonicotinateHydrazine HydrateEthanolReflux>85%

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The described four-step synthesis provides a reliable and logical pathway for the preparation of this compound from isonicotinic acid. The methodology employs standard organic transformations and readily available reagents, making it accessible for most chemistry laboratories. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs, paving the way for further exploration of the therapeutic potential of this versatile heterocyclic scaffold.

References

Spectroscopic Curation of 3-Aminoisonicotinohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminoisonicotinohydrazide, a derivative of the frontline anti-tubercular drug isoniazid, represents a key pharmacophore in the development of novel therapeutic agents. A thorough understanding of its molecular architecture and physicochemical properties is paramount for rational drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of this data, offering insights into the structural nuances of the molecule. Furthermore, this guide outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and serving as a self-validating resource for researchers in the field.

Introduction: The Significance of this compound

Isoniazid (isonicotinic acid hydrazide) has been a cornerstone in the treatment of tuberculosis for decades. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and more effective derivatives. This compound, with the addition of an amino group to the pyridine ring, presents a promising scaffold for the synthesis of novel antimycobacterial agents. The electronic and steric modifications introduced by the amino group can significantly influence the molecule's interaction with its biological targets.

Spectroscopic analysis is the bedrock of modern chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For drug development professionals, this data is crucial for:

  • Structure Elucidation and Verification: Confirming the identity and purity of synthesized compounds.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.

  • Metabolite Identification: Characterizing the biotransformation products of the drug candidate.

This guide will serve as a detailed reference for the spectroscopic properties of this compound, empowering researchers to accelerate their drug discovery and development efforts.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups and proton/carbon environments are highlighted below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydrazide and amino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl and pyridine nitrogen.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-2~8.0s1H-Singlet due to lack of adjacent protons. Downfield shift influenced by the adjacent nitrogen.
H-5~7.0d1H~5.0Doublet, coupled to H-6. Shielded by the ortho-amino group.
H-6~8.2d1H~5.0Doublet, coupled to H-5. Deshielded by the adjacent nitrogen.
-NH₂ (amino)~5.8br s2H-Broad singlet, exchangeable with D₂O. Chemical shift can vary with solvent and concentration.
-NH (hydrazide)~9.8br s1H-Broad singlet, exchangeable with D₂O. Deshielded by the adjacent carbonyl group.
-NH₂ (hydrazide)~4.6br s2H-Broad singlet, exchangeable with D₂O.

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data presented here is based on analysis of related structures and predicted values. Experimental data should be consulted for precise values from sources such as Martins et al. (2014).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon LabelChemical Shift (δ, ppm)Assignment Rationale
C-2~148Aromatic carbon adjacent to nitrogen, deshielded.
C-3~155Aromatic carbon bearing the amino group, significantly deshielded by the nitrogen.
C-4~120Aromatic carbon bearing the carbohydrazide group.
C-5~115Aromatic carbon ortho to the amino group, shielded.
C-6~150Aromatic carbon adjacent to nitrogen, deshielded.
C=O (carbonyl)~165Carbonyl carbon, highly deshielded.

Note: The chemical shifts are approximate and based on analysis of related structures and predicted values. For definitive assignments, consult experimental data from authoritative sources.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-N and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadN-H stretchAmine (-NH₂) and Hydrazide (-NH, -NH₂)
3100-3000MediumC-H stretchAromatic C-H
~1660StrongC=O stretchAmide (Hydrazide)
~1600MediumC=C and C=N stretchPyridine Ring
~1580MediumN-H bendAmine (-NH₂)

The broadness of the N-H stretching bands is indicative of hydrogen bonding, a crucial intermolecular interaction influencing the physical properties and biological activity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₆H₈N₄O), the expected monoisotopic mass is approximately 152.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z (predicted)
[M+H]⁺153.0771
[M+Na]⁺175.0590
[M+K]⁺191.0329

Data sourced from PubChem. The fragmentation pattern in an experimental mass spectrum would provide further structural information.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Acquisition prep Sample Preparation: - Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6). - Add a small amount of TMS as an internal standard (0 ppm). instrument Instrument Setup: - Use a 400 MHz or higher field NMR spectrometer. - Tune and shim the instrument for optimal resolution. prep->instrument h1_acq ¹H NMR Acquisition: - Acquire a one-pulse experiment. - Set appropriate spectral width, acquisition time, and relaxation delay. instrument->h1_acq c13_acq ¹³C NMR Acquisition: - Acquire a proton-decoupled experiment. - Use a sufficient number of scans for adequate signal-to-noise. instrument->c13_acq processing Data Processing: - Apply Fourier transformation, phase correction, and baseline correction. - Calibrate the chemical shift scale to the TMS signal. h1_acq->processing c13_acq->processing

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

G cluster_workflow FT-IR Sample Preparation and Acquisition prep Sample Preparation (ATR): - Place a small amount of the solid sample directly on the ATR crystal. instrument Instrument Setup: - Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory. prep->instrument acq Spectrum Acquisition: - Collect a background spectrum of the empty ATR crystal. - Collect the sample spectrum over the range of 4000-400 cm⁻¹. instrument->acq processing Data Processing: - Perform ATR correction and baseline correction. acq->processing

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry

G cluster_workflow Mass Spectrometry Sample Preparation and Acquisition prep Sample Preparation: - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). instrument Instrument Setup: - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. prep->instrument acq Spectrum Acquisition: - Infuse the sample solution into the ESI source. - Acquire the mass spectrum in positive ion mode over a suitable m/z range. instrument->acq processing Data Analysis: - Determine the accurate mass of the molecular ion. - Analyze the fragmentation pattern if MS/MS data is acquired. acq->processing

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By understanding the nuances of its NMR, IR, and MS spectra, researchers and drug development professionals can confidently verify its structure, assess its purity, and build robust structure-activity relationship models. The detailed experimental protocols provided herein ensure that this critical data can be reliably reproduced, fostering a foundation of scientific integrity for the development of the next generation of therapeutics based on this promising molecular scaffold.

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: Synthesis, Properties, and Anti-Tubercular Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoisonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-tubercular agents. This document details the compound's chemical identity, synthesis, physicochemical properties, and its proposed mechanism of action against Mycobacterium tuberculosis. Furthermore, it offers detailed experimental protocols for its synthesis and biological evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.

Introduction: The Chemical and Biological Landscape of this compound

This compound, a derivative of isonicotinic acid, has emerged as a molecule of interest due to its structural similarity to the first-line anti-tuberculosis drug, isoniazid. Its core structure, featuring a pyridine ring with amino and hydrazide functional groups, makes it a compelling candidate for the development of new therapeutic agents. The primary focus of research into this compound has been its inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This guide serves as a technical resource for professionals in drug discovery and development, offering a detailed exploration of its synthesis, chemical characteristics, and biological activity.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is crucial for any research endeavor. The following table summarizes its key identifiers.

IdentifierValue
Chemical Name This compound
CAS Number 64189-08-8
Molecular Formula C₆H₈N₄O
Molecular Weight 152.16 g/mol
Synonyms 3-Amino-4-pyridinecarboxylic acid hydrazide
Chemical Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a hydrazide group at the 4-position.

Diagram: Chemical Structure of this compound

G a N1(C=C(C=N2C=C1C(=O)NN)N)

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrazinolysis of an ester precursor, typically ethyl 3-aminoisonicotinate. This reaction is a standard method for the formation of hydrazides from their corresponding esters.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-aminoisonicotinic acid, which is first esterified and then converted to the desired hydrazide.

Diagram: Synthesis Pathway

G A 3-Aminoisonicotinic Acid B Ethyl 3-Aminoisonicotinate A->B Esterification (Ethanol, Acid Catalyst) C This compound B->C Hydrazinolysis (Hydrazine Hydrate)

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis from Ethyl 3-Aminoisonicotinate

This protocol outlines a general procedure for the synthesis of this compound from its ethyl ester precursor. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

  • Ethyl 3-aminoisonicotinate

  • Hydrazine hydrate (80-95%)

  • Ethanol (or another suitable alcohol solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminoisonicotinate in a minimal amount of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator to obtain this compound as a solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

PropertyValueReference
Melting Point ~300°C (for the precursor 3-Aminoisonicotinic acid)
Boiling Point 497.1±30.0 °C (Predicted)
Density 1.417±0.06 g/cm³ (Predicted)
pKa 2.69±0.10 (Predicted)
Solubility Soluble in water

Note: Experimental data for this compound is limited in publicly available literature. The melting point provided is for the precursor, 3-aminoisonicotinic acid, and is likely to be different for the hydrazide derivative. Further experimental characterization is recommended.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported to date is its inhibitory effect on Mycobacterium tuberculosis.[1]

Proposed Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of isoniazid, a cornerstone of tuberculosis therapy. This proposed mechanism involves its function as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.

Diagram: Proposed Mechanism of Action

G cluster_0 Mycobacterium A This compound (Prodrug) C Activated Drug A->C Activation B KatG (Catalase-Peroxidase) B->C D InhA (Enoyl-ACP Reductase) C->D Inhibition E Mycolic Acid Synthesis D->E Catalyzes F Cell Wall Disruption E->F Leads to

Caption: Proposed mechanism of action for this compound.

Once activated, the drug is thought to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Experimental Protocol: In Vitro Anti-Tubercular Activity Assessment

The following protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials and Reagents:

  • This compound

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol

  • Sterile 96-well microplates

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration.

  • Preparation of Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

    • Aseptically transfer several colonies into a sterile tube containing saline with 0.05% Tween 80 and glass beads.

    • Vortex the tube to create a homogenous suspension.

    • Allow larger particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microplates:

    • Add 100 µL of the supplemented Middlebrook 7H9 broth to all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the bacterial inoculum.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Seal the microplates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-tubercular drugs. Its structural similarity to isoniazid and its demonstrated activity against Mycobacterium tuberculosis warrant further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, including its interaction with KatG and InhA, and an exploration of its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a solid foundation for researchers to build upon in their efforts to combat tuberculosis.

References

Potential biological activity of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Aminoisonicotinohydrazide

Abstract

This compound is a pyridine-based hydrazide derivative with a chemical structure that suggests a rich potential for diverse biological activities. As a structural analog of the well-established antitubercular drug isoniazid, it is hypothesized to possess antimicrobial properties. Furthermore, the broader class of hydrazide-hydrazones has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibiting activities. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon the established mechanisms of related compounds. We will delve into prospective mechanisms of action, propose detailed experimental protocols for their validation, and present a framework for future research and drug development efforts centered on this promising, yet underexplored, molecule. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic agents.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] The clinical success of compounds like isoniazid in treating tuberculosis has spurred extensive research into the biological activities of other hydrazide derivatives.[1][4] These compounds are known to exhibit a broad range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral effects.[5][6]

This compound, a derivative of isonicotinic acid, presents a particularly interesting case for investigation. Its structure combines the key hydrazide moiety with an amino-substituted pyridine ring, a combination that suggests the potential for unique biological interactions and therapeutic applications. While direct experimental data on this compound is scarce in the current literature, its structural similarity to isoniazid and other bioactive hydrazides provides a strong foundation for hypothesizing its potential pharmacological profile.

This guide will systematically explore these potential activities, offering a scientifically grounded roadmap for future research.

Potential Antimicrobial Activity: An Isoniazid Analogue

The most immediate hypothesized biological activity of this compound is its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. This is based on its close structural resemblance to isoniazid, a first-line drug for tuberculosis treatment.[4][7]

Hypothesized Mechanism of Action

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] The activation of isoniazid by KatG leads to the formation of a reactive isonicotinic acyl radical. This radical then covalently adducts with NAD+, forming a complex that potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[4][8][9]

It is plausible that this compound could follow a similar mechanism of action. The presence of the hydrazide group is critical for this activity. The amino group at the 3-position of the pyridine ring may influence the molecule's electronic properties, potentially affecting its affinity for the KatG enzyme or the stability of the resulting radical.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH INH_NAD Isoniazid-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibition->Mycolic_Acid Blocked

Caption: Hypothesized mechanism of antitubercular action of this compound, analogous to isoniazid.

Proposed Experimental Validation

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

  • Microorganisms: Mycobacterium tuberculosis H37Rv (ATCC 27294), Mycobacterium smegmatis mc²155 (ATCC 700084), and a panel of clinically relevant Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans).[10][11]

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria and fungi; 37°C for 7-14 days for M. tuberculosis). e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (a known effective antibiotic, e.g., isoniazid for mycobacteria, ampicillin for other bacteria), a negative control (no compound), and a solvent control.

Potential Anticancer Activity

Numerous hydrazide-hydrazone derivatives have been reported to possess significant anticancer activity against various human cancer cell lines.[12][13] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Hypothesized Mechanisms of Action

The anticancer potential of this compound could stem from several mechanisms:

  • Enzyme Inhibition: Hydrazides can act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or kinases.

  • Induction of Apoptosis: The compound might trigger programmed cell death by activating caspase pathways or by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2).[14]

  • Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[15]

Proposed Experimental Validation

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like WI-38 for assessing selectivity).[14]

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Controls: Include a positive control (a known anticancer drug, e.g., doxorubicin) and a vehicle control.

Protocol 3: Apoptosis and Cell Cycle Analysis

  • Method: Flow cytometry.

  • Apoptosis Assay: a. Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: a. Treat cells as described above. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential as an Enzyme Inhibitor

The hydrazide moiety can interact with the active sites of various enzymes, leading to their inhibition.[16] This opens up the possibility of this compound acting as a competitive or non-competitive inhibitor of specific enzymes.[17][18]

Hypothesized Targets and Mechanisms

Potential enzyme targets could include:

  • Monoamine Oxidase (MAO): Some hydrazides are known MAO inhibitors with antidepressant properties.[8]

  • Kinases: Inhibition of specific kinases involved in signaling pathways that are dysregulated in diseases like cancer and inflammation.

  • Proteases: Targeting proteases involved in viral replication or cancer progression.

The mechanism of inhibition could be either reversible or irreversible, depending on the nature of the interaction between the hydrazide and the enzyme's active site.

Enzyme_Inhibition cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition Enzyme_C Enzyme ES_Complex_C Enzyme-Substrate Complex Enzyme_C->ES_Complex_C + Substrate EI_Complex_C Enzyme-Inhibitor Complex Enzyme_C->EI_Complex_C + Inhibitor Substrate_C Substrate Substrate_C->Enzyme_C Inhibitor_C This compound (Competitive Inhibitor) Inhibitor_C->Enzyme_C Product_C Product ES_Complex_C->Product_C Enzyme_NC Enzyme ES_Complex_NC Enzyme-Substrate Complex Enzyme_NC->ES_Complex_NC + Substrate Substrate_NC Substrate Inhibitor_NC This compound (Non-Competitive Inhibitor) ESI_Complex_NC Enzyme-Substrate-Inhibitor Complex ES_Complex_NC->ESI_Complex_NC + Inhibitor Product_NC Product ES_Complex_NC->Product_NC

Caption: Potential modes of enzyme inhibition by this compound.

Proposed Experimental Validation

Protocol 4: Enzyme Inhibition Assay

  • Target Enzyme Selection: Based on computational docking studies or literature precedents for similar compounds, select a relevant enzyme target (e.g., MAO-A, a specific kinase).

  • Assay Method: Utilize a commercially available enzyme inhibition assay kit or develop a custom assay based on the enzyme's activity (e.g., a colorimetric or fluorometric assay).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).[18]

Summary of Potential Biological Activities and Data Presentation

The following table summarizes the hypothesized biological activities of this compound and the key experimental readouts for their investigation.

Potential Biological Activity Hypothesized Mechanism Key Experimental Assays Primary Readout
Antitubercular Inhibition of mycolic acid synthesis via InhA inhibitionBroth MicrodilutionMIC (µg/mL)
Antibacterial/Antifungal Disruption of cell wall/membrane integrity, enzyme inhibitionBroth MicrodilutionMIC (µg/mL)
Anticancer Induction of apoptosis, cell cycle arrest, enzyme inhibitionMTT Assay, Flow CytometryIC50 (µM), % Apoptosis, Cell Cycle Distribution
Enzyme Inhibition Competitive or non-competitive binding to the active or allosteric siteEnzyme Kinetic AssaysIC50 (µM), Ki, Mode of Inhibition

Conclusion and Future Directions

This compound represents a promising yet largely unexplored molecule with significant potential for a range of therapeutic applications. Its structural similarity to isoniazid strongly suggests antitubercular activity, while the broader literature on hydrazides points towards potential anticancer and enzyme-inhibiting properties. The experimental protocols outlined in this guide provide a clear and robust framework for systematically investigating these potential biological activities.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Promising results from these initial screenings should be followed up with more detailed mechanistic studies, including the identification of specific molecular targets and the evaluation of its efficacy in in vivo models. The exploration of this compound could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its History, Synthesis, and Biological Significance

Foreword

Within the vast and intricate world of medicinal chemistry, the pyridine nucleus stands as a cornerstone of numerous therapeutic agents. Its derivatives have paved the way for significant advancements in treating a wide array of diseases. Among these, the isonicotinic acid hydrazide family, born from the revolutionary discovery of isoniazid's potent antitubercular activity, holds a special place. This guide delves into a specific, yet historically significant, member of this family: 3-Aminoisonicotinohydrazide. While it may not have achieved the frontline status of its parent compound, its story provides valuable insights into the structure-activity relationships that govern the efficacy of antitubercular agents. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, synthesis, and biological properties.

Historical Context and Discovery: The Dawn of Antitubercular Hydrazides

The journey of this compound is intrinsically linked to the groundbreaking discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This period marked a turning point in the fight against tuberculosis, a disease that had plagued humanity for centuries. The serendipitous discovery of isoniazid's remarkable efficacy against Mycobacterium tuberculosis sparked a flurry of research into related pyridine carboxylic acid hydrazides. Scientists at pharmaceutical companies and academic institutions began a systematic exploration of structural modifications to the isoniazid molecule, seeking to enhance its potency, broaden its spectrum of activity, and overcome emerging drug resistance.

It was within this fervent environment of discovery that this compound, also known by its synonym 3-aminopyridine-4-carbohydrazide, was first synthesized and evaluated. Early investigations into the structure-activity relationships of isoniazid congeners revealed that substitutions on the pyridine ring could significantly impact biological activity. While the parent isoniazid molecule demonstrated potent bactericidal effects, the introduction of an amino group at the 3-position of the pyridine ring was found to result in a compound with slight, yet noteworthy, antitubercular activity. This finding, though not leading to a clinical breakthrough, contributed to the growing body of knowledge that would guide the development of future antitubercular drugs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with a suitable pyridine precursor. The most common and logical synthetic route involves the preparation of 3-aminoisonicotinic acid or its corresponding ester, followed by hydrazinolysis.

Synthesis of the Precursor: 3-Aminoisonicotinic Acid

The synthesis of the key intermediate, 3-aminoisonicotinic acid, can be achieved through several methods. One established method involves the Hofmann degradation of nicotinamide, followed by subsequent chemical transformations.

Diagram of the Synthesis Pathway for 3-Aminoisonicotinic Acid:

Synthesis_Pathway Nicotinamide Nicotinamide Intermediate1 3-Aminopyridine Nicotinamide->Intermediate1 Hofmann Degradation (NaOBr, NaOH) Intermediate2 3-Aminoisonicotinic Acid Intermediate1->Intermediate2 Further Chemical Transformations

Caption: General synthesis pathway for 3-Aminoisonicotinic Acid.

Preparation of this compound

Once the 3-aminoisonicotinic acid or its ester (e.g., methyl 3-aminoisonicotinate) is obtained, the final step is the reaction with hydrazine hydrate. This reaction, a classic method for the formation of hydrazides, proceeds via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid or ester.

Experimental Protocol: Synthesis of this compound from Methyl 3-Aminoisonicotinate

Materials:

  • Methyl 3-aminoisonicotinate

  • Hydrazine hydrate (80-95%)

  • Ethanol (absolute)

  • Reflux apparatus

  • Stirring mechanism

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-aminoisonicotinate in a suitable amount of absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate. A typical molar ratio would be 1:3 to 1:5 (ester to hydrazine hydrate) to ensure complete reaction.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals of this compound under vacuum to obtain the final product.

Diagram of the Final Synthesis Step:

Final_Synthesis Starting_Material Methyl 3-Aminoisonicotinate Product This compound Starting_Material->Product Hydrazine Hydrate (Ethanol, Reflux) Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Prodrug This compound (Prodrug) Activated_Drug Activated Form Prodrug->Activated_Drug Activation by KatG (Catalase-Peroxidase) InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Mycolic_Acid->Cell_Wall Disrupted

An In-depth Technical Guide to 3-Aminoisonicotinohydrazide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The pyridyl hydrazide scaffold, particularly as embodied by the frontline antitubercular drug isoniazid, has long been a cornerstone of medicinal chemistry. This guide delves into a specific, yet underexplored, subclass: 3-aminoisonicotinohydrazide derivatives. The introduction of an amino group at the 3-position of the pyridine ring fundamentally alters the electronic and steric properties of the molecule, opening new avenues for therapeutic applications beyond tuberculosis. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, offering field-proven insights for researchers engaged in the discovery of novel therapeutic agents. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and mechanistic discussions.

The this compound Core: A Strategic Starting Point

The foundational molecule, this compound, serves as a versatile scaffold for combinatorial library synthesis. Its synthesis typically begins with the commercially available 3-aminoisonicotinic acid.

Synthesis of the Core Scaffold: this compound

The conversion of 3-aminoisonicotinic acid to its corresponding hydrazide is a critical first step. A common and effective method involves esterification followed by hydrazinolysis.

Experimental Protocol: Two-Step Synthesis of this compound

  • Step 1: Esterification of 3-Aminoisonicotinic Acid

    • Suspend 3-aminoisonicotinic acid (1.0 eq) in methanol (10 volumes).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-aminoisonicotinate ester.

  • Step 2: Hydrazinolysis of the Ester

    • Dissolve the methyl 3-aminoisonicotinate (1.0 eq) in ethanol (5 volumes).

    • Add hydrazine hydrate (3.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature, during which the this compound product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Causality in Experimental Choices: The two-step process is favored for its high yield and purity. Direct conversion of the carboxylic acid to the hydrazide can be challenging and may result in side products. The use of thionyl chloride in methanol for esterification is a classic and reliable method. The subsequent hydrazinolysis in ethanol is a standard procedure for converting esters to hydrazides.

Synthetic Diversification: Building a Library of Derivatives

The true potential of the this compound core lies in its facile derivatization, primarily through the versatile hydrazide functional group. This allows for the synthesis of a wide array of derivatives, including Schiff bases, pyrazoles, and other heterocyclic systems.

Schiff Base Derivatives: The Workhorse of Hydrazide Chemistry

The condensation of the hydrazide with various aldehydes and ketones is a straightforward and high-yielding reaction to produce Schiff bases (hydrazones).[1] This reaction is often catalyzed by a few drops of glacial acetic acid in an alcoholic solvent.[2]

Experimental Protocol: General Synthesis of this compound Schiff Bases

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the Schiff base.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure product.

Self-Validating System: The purity of the synthesized Schiff bases can be readily confirmed by spectroscopic methods such as FT-IR (disappearance of the C=O stretch of the aldehyde/ketone and appearance of the C=N imine stretch), ¹H NMR (appearance of the characteristic azomethine proton singlet), and mass spectrometry.[2]

Pyrazole Derivatives: Constructing Five-Membered Heterocycles

The hydrazide moiety can also be used to construct pyrazole rings, which are known to possess a wide range of biological activities.[3]

Experimental Protocol: Synthesis of (Z)-3-Amino-1-isonicotinoyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one Derivatives [3]

  • Synthesize the appropriate phenylhydrazono intermediate from ethyl acetoacetate and a substituted aniline.

  • In a separate flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the phenylhydrazono intermediate (1.0 eq) to the hydrazide solution.

  • Reflux the mixture for 6-8 hours.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the product by recrystallization from ethanol.

Authoritative Grounding: The synthesis of pyrazolone derivatives from hydrazides is a well-established synthetic route in heterocyclic chemistry, valued for its ability to generate structurally complex molecules with potential biological activity.[3]

Biological Activities and Mechanistic Insights

While the parent isonicotinohydrazide is renowned for its antitubercular activity, the introduction of the 3-amino group modulates the biological profile, leading to a broader spectrum of potential applications.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated promising antibacterial and antifungal activities.[1][2]

  • Antibacterial Action: The mechanism of action for many hydrazide-based antibacterials is linked to the inhibition of essential enzymes in bacterial cell wall synthesis. While the exact targets for 3-amino derivatives are still under investigation, the structural similarity to isoniazid suggests that enzymes like enoyl-acyl carrier protein reductase (InhA) could be potential targets in mycobacteria.

  • Antifungal Properties: The antifungal activity of hydrazone derivatives is an area of growing interest. Some studies suggest that these compounds may exert their effects by disrupting the fungal cell membrane.[1]

Anticancer Potential

Several studies have highlighted the anticancer properties of isonicotinohydrazide derivatives. The presence of the 3-amino group can enhance this activity.

  • Mechanism of Action: The anticancer mechanism is often multifactorial. Many hydrazone derivatives have been shown to induce apoptosis in cancer cells. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. Some derivatives may also act as inhibitors of protein kinases involved in cell proliferation and survival.[4]

Enzyme Inhibition

The hydrazide and its derivatives are known to interact with various enzymes, making them attractive candidates for the development of enzyme inhibitors.

  • Aminopeptidase Inhibition: Certain peptide analogues containing a hydrazide moiety have shown inhibitory activity against aminopeptidases.[5]

  • Other Enzyme Targets: The diverse chemical space accessible through derivatization of the this compound core suggests that these compounds could be tailored to inhibit a wide range of enzymes, including kinases, proteases, and oxidoreductases.[6][7]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery.

  • Role of the 3-Amino Group: The presence and position of the amino group on the pyridine ring are critical. While direct comparisons are limited, studies on related aminopyridine and aminothiazole derivatives suggest that the amino group can act as a key hydrogen bond donor, enhancing binding to biological targets.[8]

  • Impact of Schiff Base Substituents: For Schiff base derivatives, the nature of the substituent on the aldehyde or ketone precursor significantly influences activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, affecting its ability to interact with target receptors. Lipophilicity, steric factors, and the potential for hydrogen bonding of the substituents all play crucial roles in determining the overall biological effect.

Pharmacokinetics and ADMET Considerations

For any promising lead compound, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for its progression into a clinical candidate.

  • In Silico Predictions: In the early stages of discovery, computational tools are invaluable for predicting ADMET properties. Several online platforms can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[9][10][11]

  • Experimental Evaluation: Key in vitro ADMET assays include:

    • Solubility: Determining the aqueous solubility is a fundamental first step.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes can assess the compound's susceptibility to metabolic degradation.

    • Permeability: Caco-2 cell permeability assays are the industry standard for predicting intestinal absorption.

    • Cytotoxicity: Evaluating the toxicity of the compounds against various cell lines (e.g., HepG2 for hepatotoxicity) is crucial.[12]

Visualization of Key Concepts

Synthetic Pathways

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatives Derivative Synthesis 3-Aminoisonicotinic_Acid 3-Aminoisonicotinic_Acid Ester_Intermediate Methyl 3-aminoisonicotinate 3-Aminoisonicotinic_Acid->Ester_Intermediate Esterification (MeOH, SOCl2) Core_Molecule This compound Ester_Intermediate->Core_Molecule Hydrazinolysis (Hydrazine Hydrate) Schiff_Bases Schiff Base Derivatives Core_Molecule->Schiff_Bases Pyrazoles Pyrazole Derivatives Core_Molecule->Pyrazoles Other_Heterocycles Other Heterocycles Core_Molecule->Other_Heterocycles Cyclization Reactions Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Schiff_Bases Ethyl_Acetoacetate_Analog Acetoacetate Analogues Ethyl_Acetoacetate_Analog->Pyrazoles

Caption: Synthetic workflow for this compound and its derivatives.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead SAR->Hit_to_Lead ADMET In Vitro & In Silico ADMET Profiling Hit_to_Lead->ADMET ADMET->Hit_to_Lead Feedback Loop In_Vivo In Vivo Efficacy & Toxicity Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

The Convergence of Theory and Application: A Technical Guide to 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Aminoisonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We bridge the gap between its fundamental synthesis and its advanced theoretical evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the synthetic pathway, spectroscopic characterization, and a suite of computational analyses, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols and insights presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of the Isonicotinohydrazide Scaffold

The isonicotinohydrazide moiety is a cornerstone in the development of antitubercular agents, with Isoniazid being a primary drug in the treatment of tuberculosis for decades. The core structure, a pyridine ring linked to a hydrazide group, offers a versatile scaffold for chemical modification to enhance efficacy, overcome drug resistance, and broaden the spectrum of activity. The introduction of an amino group at the 3-position of the pyridine ring, yielding this compound, presents an intriguing modification. This substitution can significantly alter the electronic properties, hydrogen bonding capabilities, and overall stereochemistry of the molecule, potentially leading to novel interactions with biological targets.

This guide will systematically unpack the theoretical underpinnings of this compound's properties, providing a roadmap for its synthesis and computational evaluation. We will delve into the quantum mechanical properties that govern its reactivity and explore its potential as an enzyme inhibitor through molecular docking simulations. Finally, we will assess its drug-likeness through in silico ADMET profiling, a critical step in modern drug discovery pipelines.

Synthesis and Characterization: From Precursor to Pure Compound

The synthesis of this compound is a multi-step process that begins with the commercially available 3-aminoisonicotinic acid. The general strategy involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthetic Pathway

The overall synthetic workflow is depicted below:

G A 3-Aminoisonicotinic Acid B Esterification (e.g., SOCl2, Methanol) A->B Step 1 C Methyl 3-aminoisonicotinate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound D->E F Characterization (FT-IR, NMR, Mass Spec) E->F Verification

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Esterification of 3-Aminoisonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminoisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram of acid).

  • Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise with constant stirring. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride, which is then readily esterified by methanol. The reaction is exothermic and the slow addition at low temperature controls the reaction rate and minimizes side reactions.

  • Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-aminoisonicotinate.

Part B: Hydrazinolysis of Methyl 3-aminoisonicotinate

  • Reaction Setup: Dissolve the crude methyl 3-aminoisonicotinate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80-99%) (3-5 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC. Causality: Hydrazine acts as a nucleophile, attacking the ester carbonyl group and replacing the methoxy group to form the more stable hydrazide.

  • Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can be performed for further purification.

Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

TechniqueExpected Observations
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching of amino and hydrazide groups), ~1650 (C=O stretching of amide), ~1600-1450 (C=C and C=N stretching of pyridine ring)
¹H NMR (ppm) Signals corresponding to the pyridine ring protons, the amino group protons, and the hydrazide protons. The chemical shifts will depend on the solvent used.
¹³C NMR (ppm) Resonances for the carbonyl carbon and the carbons of the pyridine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₆H₈N₄O, M.W. = 152.15 g/mol ).

Theoretical Studies: A Computational Deep Dive

Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of this compound. This section outlines the protocols for Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction.

G A 3D Structure of This compound B DFT Calculations A->B C Molecular Docking A->C D ADMET Prediction A->D E Electronic Properties (HOMO, LUMO, MEP) B->E F Binding Affinity & Interaction Analysis C->F G Drug-Likeness & Toxicity Profile D->G

Caption: Computational workflow for theoretical studies.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[1]

Protocol for DFT Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input Structure: Create a 3D structure of this compound using a molecular builder like GaussView or Avogadro.

  • Methodology:

    • Functional: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for organic molecules.[2]

    • Basis Set: Use a Pople-style basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

  • Analysis of Results:

    • Molecular Geometry: Analyze the optimized bond lengths, bond angles, and dihedral angles.

    • Electronic Properties:

      • HOMO-LUMO Analysis: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] For this compound, a relevant target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Protocol for Molecular Docking:

  • Software: Use docking software such as AutoDock, Glide, or GOLD.[4]

  • Preparation of Receptor (InhA):

    • Download the crystal structure of InhA from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Preparation of Ligand (this compound):

    • Use the DFT-optimized structure of the ligand.

    • Assign charges and define rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of the InhA enzyme.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • Binding Energy: Analyze the predicted binding energies (or docking scores) for the different poses. More negative values generally indicate stronger binding.

    • Binding Interactions: Visualize the best-ranked pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

ADMET Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound in the early stages of drug discovery.[5][6]

Protocol for ADMET Prediction:

  • Web-based Tools: Utilize freely available web servers such as SwissADME and pkCSM.[5][6]

  • Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound to the server.

  • Analysis of Predicted Properties:

Property CategoryKey Parameters to EvaluateDesired Characteristics for a Drug Candidate
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilityHigh HIA, good Caco-2 permeability
Distribution Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB)BBB permeability depends on the target; moderate PPB is often desired.
Metabolism Cytochrome P450 (CYP) inhibition/substrateShould not be a potent inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6).
Excretion Total clearanceA balanced clearance rate is important for maintaining therapeutic concentrations.
Toxicity AMES toxicity, hERG inhibition, HepatotoxicityShould be non-mutagenic (AMES negative), have a low risk of cardiotoxicity (hERG negative), and no predicted hepatotoxicity.
Drug-Likeness Lipinski's Rule of Five, Ghose Filter, Veber RuleCompliance with these rules suggests good oral bioavailability.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and theoretical evaluation of this compound. The detailed protocols for experimental and computational studies are designed to be readily implemented by researchers in the field of medicinal chemistry. The convergence of these approaches allows for a deep understanding of the molecule's properties and its potential as a therapeutic agent.

Future studies should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. The theoretical insights gained from the studies outlined in this guide can inform the rational design of these new compounds, with the aim of optimizing their antitubercular activity, improving their ADMET profiles, and overcoming existing drug resistance mechanisms. The integration of experimental and computational chemistry is paramount in accelerating the discovery of novel and effective drugs.

References

A Technical Guide to the Speculative Mechanism of Action of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for over six decades, and its mechanism of action is well-established as a paradigm for prodrug-based inhibition of mycolic acid synthesis.[1] Structural analogs of INH provide a rich field for exploring the nuanced structure-activity relationships (SAR) that govern antimycobacterial activity and for potentially identifying compounds that can overcome existing resistance mechanisms. This guide focuses on 3-Aminoisonicotinohydrazide, a close structural analog of INH, and delves into a speculative analysis of its potential mechanisms of action. By grounding our hypotheses in the known biochemistry of INH and its targets, we propose a logical framework for its investigation, complete with detailed experimental protocols designed to systematically validate or refute these speculations. Our objective is to provide a comprehensive roadmap for researchers seeking to characterize this and similar compounds within the drug development pipeline.

The Isoniazid Paradigm: A Foundation for Speculation

To speculate on the mechanism of this compound, we must first fully understand the established pathway of its parent compound, isoniazid. INH is a prodrug, meaning it is inactive upon administration and requires enzymatic activation within the target bacterium, Mycobacterium tuberculosis (Mtb).[2][3]

The key steps are as follows:

  • Uptake: INH passively diffuses into the Mtb cell.[2]

  • Activation: The mycobacterial catalase-peroxidase enzyme, KatG, activates INH through an oxidative process.[4][5][6] This activation is critical; mutations in the katG gene are a primary cause of INH resistance.[7]

  • Radical Formation: KatG-mediated activation generates a spectrum of reactive species, most notably the isonicotinoyl radical.[2][8]

  • Adduct Formation: The isonicotinoyl radical spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD adduct.[8]

  • Target Inhibition: This adduct is the active drug form. It binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][9]

  • Biological Consequence: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids.[3][10] By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, compromising the integrity of the unique mycobacterial cell wall and leading to cell death.[4][11]

INH_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Drug) Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII FAS-II Pathway InhA->FASII Essential for MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid Death Cell Death MycolicAcid->Death Blocked

Caption: The established mechanism of action for the antitubercular prodrug Isoniazid (INH).

Structural Analysis and Mechanistic Hypotheses for this compound

This compound differs from INH by the addition of an amino (-NH2) group at the 3-position of the pyridine ring. This seemingly minor modification is profound from a medicinal chemistry perspective and is the cornerstone of our speculation. Structure-activity relationship (SAR) studies on INH analogs have demonstrated that the pyridine ring and the hydrazide moiety are crucial for activity.[12][13] Critically, substitutions at the 3-position of the pyridine ring are generally not tolerated and lead to a loss of antimycobacterial activity.[12][14]

This known SAR data forces us to consider three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inactivity or Attenuated INH-like Activity

The most direct speculation, based on existing literature, is that the 3-amino group sterically or electronically hinders the interaction with KatG.[12][14] This could prevent or significantly reduce the rate of oxidative activation, thereby failing to generate the necessary isonicotinoyl-NAD adduct to inhibit InhA. In this scenario, this compound would be largely inactive against M. tuberculosis.

Hypothesis 2: Activation by an Alternative Pathway or Action on a Different Target

It is plausible that while KatG activation is impaired, the compound could be activated by a different mycobacterial enzyme. Alternatively, the 3-amino group could alter the target specificity of the molecule, either in its prodrug form or as a modified activated species. Potential alternative targets within the mycolic acid pathway include other synthases like KasA or transporters such as MmpL3.[4][15][16] The compound could also function through an entirely different mechanism, unrelated to mycolic acid synthesis.

Hypothesis 3: Direct Enzymatic Inhibition (Prodrug-Independent Mechanism)

While less common for hydrazide-containing drugs, the possibility exists that this compound does not function as a prodrug at all. Instead, it might act as a direct competitive or non-competitive inhibitor of a critical mycobacterial enzyme.[17][18] The amino group could facilitate binding to a protein target that does not recognize the parent INH molecule.

Speculative_Mechanisms cluster_hypotheses Potential Fates in M. tuberculosis Start This compound (3-AIH) KatG Interaction with KatG? Start->KatG H2 Hypothesis 2: Alternative Target/Activation Start->H2 H3 Hypothesis 3: Direct Inhibition (Prodrug-Independent) Start->H3 H1_Yes Hypothesis 1: Activation Occurs (Attenuated) KatG->H1_Yes Yes (Poorly) H1_No Hypothesis 1: No Activation (Primary Speculation) KatG->H1_No No Active Active Compound H1_Yes->Active Inactive Inactive Compound H1_No->Inactive H2->Active H3->Active Experimental_Workflow Start Start: Synthesize & Purify 3-AIH P1 Protocol 1: Whole-Cell Activity Assay (MABA) Start->P1 Decision1 Is MIC ≤ Threshold? P1->Decision1 Inactive Conclusion: Compound Inactive (Supports SAR Data) Decision1->Inactive No P2 Protocol 2: In Vitro KatG Activation Assay Decision1->P2 Yes P3 Protocol 3: InhA Enzyme Inhibition Assay P2->P3 P4 Protocol 4: Mycolic Acid Synthesis Inhibition Assay P3->P4 P5 Protocol 5: Resistant Mutant Generation & WGS P4->P5 Conclusion Synthesize Results: Elucidate Mechanism of Action P5->Conclusion

References

Methodological & Application

Synthesis of Novel Bio-active Heterocyclic Scaffolds from 3-Aminoisonicotinohydrazide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel derivatives from 3-aminoisonicotinohydrazide. This versatile scaffold serves as a foundational building block for a diverse array of heterocyclic compounds, prominently featuring Schiff bases and pyrazoles, which have demonstrated significant potential in the realms of antimicrobial and anticancer therapeutics. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound, a derivative of the well-known antitubercular drug isoniazid, has emerged as a privileged starting material in medicinal chemistry. Its unique structural features, comprising a pyridine ring, a hydrazide moiety, and a reactive amino group, offer multiple points for chemical modification. This allows for the construction of a wide range of derivatives with diverse pharmacological profiles. The inherent biological activity of the isonicotinoyl scaffold, coupled with the introduction of various pharmacophores, has led to the discovery of compounds with potent antimicrobial, antitubercular, and anticancer activities.[1][2][3]

This guide will focus on two primary classes of derivatives synthesized from this compound:

  • Schiff Bases (Isonicotinoyl Hydrazones): Formed through the condensation reaction between the hydrazide functionality and various aldehydes or ketones. These compounds are known for their broad spectrum of biological activities.

  • Pyrazole Derivatives: Synthesized via cyclocondensation reactions, typically with 1,3-dicarbonyl compounds, leading to the formation of a five-membered heterocyclic ring, a common motif in many pharmaceuticals.[4][5]

The protocols detailed below are designed to be clear, concise, and reproducible, providing a solid foundation for further research and development in this promising area of medicinal chemistry.

Part 1: Synthesis of Schiff Base Derivatives (Isonicotinoyl Hydrazones)

The formation of a Schiff base, or azomethine group (-C=N-), is a robust and high-yielding reaction, making it an attractive strategy for generating diverse chemical libraries. The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of an aldehyde or ketone, followed by dehydration.[6][7]

General Reaction Scheme:

Schiff_Base_Synthesis start This compound reaction Reflux start->reaction + aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') aldehyde->reaction + product Schiff Base Derivative (Isonicotinoyl Hydrazone) solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction reaction->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Detailed Protocol: Synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-aminoisonicotinohydrazide

This protocol describes the synthesis of a Schiff base from this compound and vanillin (4-hydroxy-3-methoxybenzaldehyde), a representative aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and measuring cylinders

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring. To this, add a solution of vanillin (10 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator. The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Expected Characterization Data:

Spectroscopic DataExpected Chemical Shifts/Peaks
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H stretching), ~1680 (C=O stretching), ~1600 (C=N stretching)[6]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, singlet for the azomethine proton (-N=CH-) around 8.3-8.5 ppm, singlet for the amide proton (-CONH-) around 11.5-12.0 ppm, signals for the pyridine ring protons, and signals for the substituent protons on the aldehyde/ketone moiety.[8][9]
¹³C NMR (DMSO-d₆, δ ppm) Signals for the carbonyl carbon (~162-165 ppm), azomethine carbon (~145-150 ppm), and aromatic carbons.[8][10]

Part 2: Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from hydrazides is a classic and efficient method for constructing this important heterocyclic ring system. The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a widely used approach.[11][12]

General Reaction Scheme:

Pyrazole_Synthesis start This compound reaction Reflux start->reaction + diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) diketone->reaction + product Pyrazole Derivative solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction reaction->product

References

The Versatile Chemistry of 3-Aminoisonicotinohydrazide: A Guide to Key Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hydrazide Moiety in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Among the myriad of functional groups available to the medicinal chemist, the hydrazide moiety stands out for its remarkable versatility and synthetic accessibility. 3-Aminoisonicotinohydrazide, with its unique arrangement of a pyridine ring, an amino group, and a hydrazide function, represents a particularly valuable building block. The strategic placement of the amino group at the 3-position of the pyridine ring introduces a key nucleophilic center, influencing the electronic properties and reactivity of the entire molecule. This, in turn, opens up a rich landscape of chemical transformations, leading to a diverse array of heterocyclic compounds with significant therapeutic potential.

This application note provides a detailed exploration of two fundamental reactions of this compound: the synthesis of hydrazones via condensation with aromatic aldehydes and the construction of 1,2,4-triazole rings. These protocols are designed not merely as a set of instructions, but as a guide to understanding the underlying chemical principles, enabling researchers to adapt and innovate in their own synthetic endeavors.

Safety First: Handling this compound

Before commencing any experimental work, a thorough understanding of the safety profile of all reagents is paramount. The Safety Data Sheet (SDS) for this compound (CAS 64189-08-8) indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reaction I: Synthesis of 3-Amino-N'-arylmethyleneisonicotinohydrazides (Hydrazones)

The condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in medicinal chemistry. The resulting C=N bond is a key pharmacophore in many biologically active compounds. The amino group on the pyridine ring of this compound can potentially influence the reactivity of the hydrazide moiety. However, the hydrazide nitrogen is generally a stronger nucleophile, allowing for selective reaction with aldehydes under appropriate conditions.

Reaction Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

G cluster_0 Mechanism of Hydrazone Formation Reagents This compound + Aromatic Aldehyde Protonation Protonation of Carbonyl Oxygen Reagents->Protonation H+ (cat.) Attack Nucleophilic Attack by Hydrazide Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Product Hydrazone Product Dehydration->Product

Caption: Workflow for the acid-catalyzed formation of a hydrazone.

Experimental Protocol: Synthesis of 3-Amino-N'-(4-chlorobenzylidene)isonicotinohydrazide

This protocol provides a representative example of the synthesis of a hydrazone derivative from this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound64189-08-8152.161.0152 mg
4-Chlorobenzaldehyde104-88-1140.571.0141 mg
Ethanol (Absolute)64-17-546.07-10 mL
Glacial Acetic Acid64-19-760.05Catalytic2-3 drops

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 152 mg (1.0 mmol) of this compound in 10 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of Aldehyde: To the stirred solution, add 141 mg (1.0 mmol) of 4-chlorobenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), the solid product that precipitates out of the solution is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at 50-60 °C.

  • Characterization: The structure and purity of the synthesized hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reaction II: Synthesis of 3-(3-Amino-pyridin-4-yl)-4-aryl-4H-1,2,4-triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The synthesis of 1,2,4-triazoles from hydrazides offers a versatile route to this important heterocyclic system. In this transformation, the hydrazone intermediate, formed in situ, undergoes oxidative cyclization to yield the triazole ring.

Reaction Causality and Mechanistic Insight

The formation of the 1,2,4-triazole from a hydrazide and an aldehyde typically proceeds through the corresponding hydrazone. The hydrazone is then subjected to an oxidative cyclization. While various oxidizing agents can be employed, this protocol utilizes the inherent reactivity of the system under specific conditions. The mechanism involves the formation of a Schiff base, which then cyclizes through the nucleophilic attack of the secondary amine of the hydrazone onto the imine carbon. Subsequent oxidation leads to the aromatic triazole ring.

G cluster_1 Pathway to 1,2,4-Triazoles Hydrazone Hydrazone Intermediate (from Protocol I) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Intermediate Dihydrotriazole Intermediate Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation [O] Product 1,2,4-Triazole Product Oxidation->Product

References

The Versatile Scaffold: Application Notes and Protocols for 3-Aminoisonicotinohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry.[1][2][3] Among these, the pyridine ring, a key component of numerous natural products and FDA-approved drugs like the antitubercular agent isoniazid, stands out for its versatile chemical properties and biological significance.[1] 3-Aminoisonicotinohydrazide, a derivative of isonicotinic acid, has emerged as a particularly valuable building block in this context. Its unique trifunctional nature, featuring a hydrazide moiety, an amino group, and a pyridine ring, offers a rich chemical handle for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a scaffold for the development of novel therapeutic agents, with a focus on its applications in antitubercular and antibacterial drug discovery. This document will not only detail the rationale behind its use but also provide field-proven, step-by-step protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Core Applications in Drug Discovery

The inherent structural features of this compound make it an attractive starting point for the design of new drugs. The hydrazide group is a key pharmacophore in many antitubercular drugs, while the amino group provides a convenient point for further chemical modification to modulate physicochemical properties and target engagement.

Antitubercular Agents: A Renewed Arsenal Against a Persistent Threat

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[4] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of new antitubercular drugs with novel mechanisms of action.[5][6] Isonicotinohydrazide derivatives have long been a focal point of anti-TB drug discovery.[7]

The mechanism of action of isoniazid (INH), a cornerstone of TB therapy, involves its activation by the mycobacterial catalase-peroxidase enzyme KatG.[8] This activation generates reactive species that ultimately inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9] Derivatives of this compound are being explored to overcome resistance mechanisms to INH and to exhibit activity against resistant strains.[4]

Workflow for Antitubercular Drug Discovery using this compound

G cluster_0 Scaffold Selection & Derivatization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B Synthesis of Novel Derivatives A->B Chemical Modification C Activity against M. tuberculosis H37Rv B->C D Activity against MDR/XDR strains C->D E Cytotoxicity Assay (e.g., HepG2 cells) C->E F Target Identification (e.g., InhA, DprE1) D->F H Structure-Activity Relationship (SAR) Studies D->H G Molecular Docking Studies F->G I ADMET Profiling H->I

Caption: A streamlined workflow for the discovery of novel antitubercular agents starting from the this compound scaffold.

Antibacterial Agents: Combating a Growing Global Health Crisis

Beyond tuberculosis, the broader threat of bacterial infections is escalating due to the emergence of antibiotic-resistant strains. The versatile nature of the this compound scaffold allows for its adaptation to target a range of bacterial pathogens. By coupling it with various pharmacophores, researchers have synthesized derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[10][11]

For instance, the formation of hydrazones by condensing this compound with different aldehydes and ketones has yielded compounds with potent antibacterial properties.[11] These derivatives have shown promising activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli.[7][10][11]

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols are designed to be self-validating and provide a clear rationale for each step, empowering researchers to confidently apply these methods in their own laboratories.

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

This protocol describes a general method for the synthesis of a Schiff base derivative by reacting this compound with a substituted aromatic aldehyde. This class of compounds has demonstrated significant biological activity.

Rationale: The formation of an azomethine linkage (-N=CH-) through the condensation of the hydrazide's terminal amine with an aldehyde is a robust and high-yielding reaction. The aromatic substituent on the aldehyde can be varied to explore structure-activity relationships (SAR).

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • Addition of Aldehyde: To this solution, add 10 mmol of the substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (if necessary): The purity of the compound can be assessed by melting point determination and TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Logical Flow of the Synthesis Protocol

Caption: Step-by-step logical flow for the synthesis of a Schiff base derivative.

Protocol 2: In Vitro Antitubercular Activity Screening using Microplate Alamar Blue Assay (MABA)

This protocol outlines a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against Mycobacterium tuberculosis.

Rationale: The MABA assay is a colorimetric method that uses the redox indicator Alamar Blue to measure the metabolic activity of bacterial cells. Viable, metabolically active bacteria reduce the blue Alamar Blue to a pink-colored product. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Isoniazid (as a positive control)

  • DMSO (for dissolving compounds)

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and the isoniazid control in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth to achieve a range of final concentrations to be tested (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth to obtain the final inoculum.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the serially diluted compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37 °C for 24 hours.

  • Reading the Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that remains blue. For quantitative results, the absorbance can be read at 570 nm and 600 nm using a microplate reader.

Data Presentation: A Comparative Analysis of Biological Activity

The following table summarizes hypothetical MIC data for a series of this compound derivatives against M. tuberculosis H37Rv and a representative Gram-positive and Gram-negative bacterium.

Compound IDR-Group (from Ar-CHO)M. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
INH -0.05>128>128
Derivative 1 4-Chloro0.2816
Derivative 2 4-Nitro0.148
Derivative 3 4-Methoxy0.83264
Derivative 4 2,4-Dichloro0.15416

This structured presentation allows for a quick and clear comparison of the relative potencies of the synthesized compounds, aiding in the identification of promising leads for further development.

Conclusion: A Scaffold with a Bright Future in Medicinal Chemistry

This compound has proven to be a remarkably versatile and fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, positions it as a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged structure in their drug discovery endeavors. As our understanding of disease biology deepens, the creative application of such scaffolds will undoubtedly continue to drive the development of the next generation of life-saving medicines.

References

Application Notes and Protocols for Developing Antitubercular Agents Using 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Approach to Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The cornerstone of first-line TB therapy, isoniazid (INH), a derivative of isonicotinic acid hydrazide, has been instrumental for decades.[4][5][6] However, its efficacy is increasingly compromised by resistance, primarily due to mutations in the katG and inhA genes.[1][4][7][8] This necessitates the urgent development of novel antitubercular agents.

3-Aminoisonicotinohydrazide, a structural analog of isoniazid, presents a compelling scaffold for the development of new antitubercular drugs. Its inherent structural similarities to INH provide a rational starting point for chemical modification to evade existing resistance mechanisms while retaining potent antimycobacterial activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis and evaluation of novel antitubercular candidates.

The Scientific Rationale: Understanding the Mechanism of Action and Resistance

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][9] The activated form, an isonicotinic acyl radical, covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[5][9][10] Mycolic acids are essential components of the unique and robust mycobacterial cell wall, and their inhibition leads to bacterial cell death.[5][6][9]

The primary mechanism of isoniazid resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[4][7][8] Mutations in the inhA gene can also confer resistance by reducing the binding affinity of the activated INH-NAD adduct.[7][10] The strategy behind using this compound is to create derivatives that may either be activated by a different mechanism, bypass the need for KatG activation, or exhibit enhanced binding to mutant InhA. Furthermore, modifications to the core structure can alter the compound's lipophilicity and other physicochemical properties, potentially improving cell wall penetration and overall efficacy.

Diagram: Proposed Mechanism of Action of Isoniazid

Isoniazid Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Forms Adduct with NAD+ NAD NAD+ NAD->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Synthesis Workflow Start This compound + Aldehyde/Ketone Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Monitor Workup Work-up (Cooling, Filtration/Concentration) TLC->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product Drug Development Cascade Synthesis Synthesis of Derivatives MIC_Assay MIC Determination (Antitubercular Activity) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification Further_Studies In Vivo Studies & Preclinical Development Lead_Identification->Further_Studies

References

Application Notes & Protocols: 3-Aminoisonicotinohydrazide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of 3-aminoisonicotinohydrazide as a pivotal starting material in heterocyclic chemistry. It moves beyond simple procedural lists to explain the underlying principles and rationale for key synthetic transformations, empowering researchers to adapt and innovate.

The Strategic Value of this compound

This compound is a highly functionalized and versatile scaffold for the synthesis of novel heterocyclic compounds. Its utility stems from three distinct reactive centers integrated into a single, readily available molecule:

  • The Hydrazide Moiety (-CONHNH₂): This is the primary reactive site for forming hydrazones (Schiff bases) and serves as the cornerstone for building five-membered heterocycles like pyrazoles and triazoles.

  • The Pyridinyl Nitrogen: A basic site that can influence the molecule's solubility and participate in non-covalent interactions, a key feature in medicinal chemistry for drug-receptor binding.

  • The C3-Amino Group (-NH₂): An additional nucleophilic site that offers potential for further derivatization or can influence the electronic properties of the pyridine ring.

This unique combination makes it a privileged starting material for generating libraries of compounds with potential therapeutic applications, as many nitrogen-containing heterocycles exhibit a wide range of biological activities.[1][2]

Caption: Key reactive sites of the this compound scaffold.

Essential Safety & Handling Protocols

As with any laboratory procedure, a thorough understanding of the hazards associated with the starting materials is paramount.

This compound (and related hydrazides):

  • Hazards: May be harmful if swallowed or in contact with skin.[3] Causes skin and serious eye irritation.[3][4][5] May cause respiratory irritation.[4][5]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[3][5] Avoid breathing dust.[3][4] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Store locked up.[3][4]

General Reagents (Acids, Bases, Solvents):

  • Always consult the specific Safety Data Sheet (SDS) for each reagent used in a synthesis.

  • Strong acids and bases should be handled with extreme care, using appropriate PPE.

  • Organic solvents are often flammable and volatile; work away from ignition sources in a fume hood.

Core Application: Synthesis of Schiff Base Intermediates

The initial and most fundamental reaction of this compound is its condensation with aldehydes or ketones to form N-acylhydrazones, commonly known as Schiff bases.[6][7] This reaction is foundational, as the resulting C=N imine bond is the electrophilic center for subsequent intramolecular or intermolecular cyclization reactions.[8]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the terminal -NH₂ of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde/ketone. This is followed by dehydration, typically acid-catalyzed, to yield the stable Schiff base. A few drops of glacial acetic acid are often sufficient to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction.

start This compound + Aldehyde/Ketone step1 Nucleophilic Attack (Hydrazide NH₂ on C=O) start->step1 step2 Formation of Carbinolamine Intermediate step1->step2 step3 Acid-Catalyzed Dehydration step2->step3 end Schiff Base Product (N-acylhydrazone) step3->end

Caption: Workflow for the synthesis of Schiff base intermediates.

Protocol 3.1: General Synthesis of Schiff Bases
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Carbonyl: Add the desired aromatic or heterocyclic aldehyde (1.0-1.1 eq.) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation. The use of a mild acid catalyst is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack without protonating the nucleophilic hydrazide, which would render it unreactive.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted aldehyde, and then dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF-water mixture).[8]

  • Characterization: Confirm the structure using FT-IR (disappearance of C=O stretch from aldehyde, appearance of C=N stretch), ¹H NMR (presence of azomethine -N=CH- proton), and mass spectrometry.

Aldehyde ReactantSolventReaction Time (h)Typical Yield (%)
BenzaldehydeEthanol385-95
4-ChlorobenzaldehydeEthanol290-98
4-HydroxybenzaldehydeMethanol480-90
Indole-3-carboxaldehydeEthanol675-85

Synthesis of 1,3,4-Oxadiazoles and 1,2,4-Triazoles

Hydrazides are excellent precursors for five-membered heterocycles containing multiple nitrogen or oxygen atoms.

Application 4.1: Synthesis of 1,3,4-Oxadiazoles

The direct cyclodehydration of the hydrazide moiety can be achieved using various reagents.

Mechanistic Rationale: In this pathway, the hydrazide is treated with a dehydrating agent or a source of one carbon (like carbon disulfide or triethyl orthoformate), which facilitates the removal of water and subsequent ring closure to form the stable 1,3,4-oxadiazole ring system.

Protocol 4.1.1: Cyclization using Carbon Disulfide (leading to a mercapto-oxadiazole)
  • Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Base Addition: Add potassium hydroxide (1.5 eq.) and stir until it dissolves.

  • Cyclizing Agent: Add carbon disulfide (1.5 eq.) dropwise at room temperature. This reaction is exothermic and should be controlled.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, reduce the solvent volume, and acidify carefully with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Application 4.2: Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole ring is a common motif in medicinal chemistry.[9][10][11] The synthesis often involves the cyclization of a thiosemicarbazide intermediate, which is formed from the reaction of the hydrazide with an isothiocyanate.

Mechanistic Rationale: The hydrazide first reacts with an isothiocyanate to form a thiosemicarbazide. This intermediate, upon treatment with a base, undergoes intramolecular cyclization with the elimination of H₂S to yield the 3-amino-1,2,4-triazole derivative.[9] The choice of a non-nucleophilic base is important to promote cyclization without competing side reactions.

start This compound + Isothiocyanate step1 Formation of Thiosemicarbazide Intermediate start->step1 step2 Base-Mediated Intramolecular Cyclization step1->step2 step3 Elimination of H₂S step2->step3 end 1,2,4-Triazole Product step3->end

Caption: Synthetic pathway to 1,2,4-triazoles.

Protocol 4.2.1: Synthesis of 1,2,4-Triazoles via Thiosemicarbazide
  • Thiosemicarbazide Formation: Reflux a mixture of this compound (1.0 eq.) and the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq.) in ethanol for 4-6 hours. The intermediate thiosemicarbazide usually precipitates upon cooling.

  • Cyclization: Suspend the isolated thiosemicarbazide intermediate in an aqueous solution of a base like NaOH (2N) or K₂CO₃.

  • Reaction: Reflux the mixture for 6-10 hours until the evolution of H₂S gas ceases (can be tested with lead acetate paper).

  • Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the crude triazole product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol or aqueous DMF.

Synthesis of Pyrazoles

Pyrazoles are another class of biologically significant heterocycles readily synthesized from hydrazide precursors.[12][13][14] The most common method involves the condensation of a hydrazide with a 1,3-dicarbonyl compound.[15][16]

Mechanistic Rationale: The reaction proceeds via a two-step condensation-cyclization mechanism. The more nucleophilic terminal -NH₂ of the hydrazide attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group, leading to dehydration and the formation of the stable, aromatic pyrazole ring.

start This compound + 1,3-Dicarbonyl Compound step1 Initial Condensation (at one C=O group) start->step1 step2 Intramolecular Cyclization (at second C=O group) step1->step2 step3 Dehydration step2->step3 end Pyrazole Product step3->end

Caption: General reaction scheme for pyrazole synthesis.

Protocol 5.1: Synthesis of Pyrazole Derivatives
  • Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask.

  • Hydrazide Addition: Add this compound (1.0 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The choice of solvent is key; glacial acetic acid often serves as both the solvent and the acid catalyst for the dehydration steps.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid pyrazole derivative will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with water to remove acetic acid, and dry. Further purification can be achieved by recrystallization from ethanol.

1,3-Dicarbonyl ReactantSolventReaction Time (h)Typical Yield (%)
AcetylacetoneGlacial Acetic Acid480-90
Ethyl AcetoacetateEthanol675-85
DibenzoylmethaneGlacial Acetic Acid870-80

Conclusion and Outlook

This compound has proven to be a remarkably effective and versatile building block in heterocyclic synthesis. The protocols detailed herein for the preparation of Schiff bases, 1,2,4-triazoles, and pyrazoles represent robust and reproducible methods for accessing these important chemical scaffolds. The presence of multiple reactive sites allows for a high degree of synthetic flexibility, enabling the creation of diverse molecular architectures. For drug development professionals, this compound serves as an excellent starting point for generating novel compound libraries for screening against various biological targets. Future research will likely focus on leveraging the C3-amino group for further functionalization and developing one-pot, multi-component reactions to increase synthetic efficiency.[16]

References

Application Notes and Protocols: Functionalization of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Aminoisonicotinohydrazide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a primary aromatic amine, a hydrazide moiety, and a pyridine ring, offers multiple avenues for chemical modification and the synthesis of diverse compound libraries. This document provides a detailed guide to the strategic functionalization of this compound, focusing on key reactions such as acylation, Schiff base formation, and cyclization. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the tools to explore the vast chemical space accessible from this valuable scaffold.

Introduction: The Strategic Importance of this compound

This compound, a derivative of the well-known antitubercular drug isoniazid, has emerged as a privileged scaffold in the design and synthesis of novel therapeutic agents.[1][2][3] The presence of three distinct reactive sites allows for selective and sequential modifications, enabling the generation of libraries of compounds with diverse pharmacological profiles. Derivatives of isonicotinic acid hydrazide have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The strategic functionalization of the this compound core is therefore a critical step in the development of new drug candidates.

This guide will delve into the practical aspects of manipulating the key functional groups of this compound, providing detailed protocols and explaining the underlying chemical principles.

Key Reactive Sites:
  • Primary Aromatic Amine (-NH2): Located at the 3-position of the pyridine ring, this group is a potent nucleophile, readily participating in acylation, alkylation, and diazotization reactions. Its reactivity can be modulated by the electron-withdrawing nature of the pyridine ring.

  • Hydrazide Moiety (-CONHNH2): This functional group is central to many of the reported biological activities. The terminal amine is highly nucleophilic and is the primary site for condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases).[6][7] The amide nitrogen and carbonyl oxygen can also participate in coordination with metal ions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for quaternization. The ring itself can undergo electrophilic aromatic substitution, although this is generally less favorable due to its electron-deficient nature.

General Laboratory Practices and Safety Considerations

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

General Workflow: A typical workflow for the functionalization of this compound is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reagent_Prep Reagent & Solvent Preparation Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Functionalization Functionalization Reaction (Acylation, Schiff Base, etc.) Reaction_Setup->Functionalization Monitoring Reaction Monitoring (TLC, LC-MS) Functionalization->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the functionalization of this compound.

Protocol I: N'-Acylation of the Hydrazide Moiety

The acylation of the terminal nitrogen of the hydrazide is a common strategy to introduce a wide variety of substituents. This reaction proceeds via nucleophilic acyl substitution.[8][9]

Rationale:

This protocol focuses on the selective acylation of the more nucleophilic terminal amine of the hydrazide over the less reactive aromatic amine. This selectivity is generally achieved under neutral or slightly basic conditions. The use of an appropriate base is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

G Reactant1 This compound Product N'-Acyl-3-aminoisonicotinohydrazide Reactant1->Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Reactant2 Acyl Chloride (R-COCl) Reactant2->Product

Caption: General scheme for the N'-acylation of this compound.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1 - 1.5 eq).

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride or acid anhydride (1.0 - 1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary:
ParameterValue/RangeNotes
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 24 hoursDependent on the reactivity of the acylating agent.
Solvent DCM, THF, DMFChoice of solvent depends on the solubility of the starting materials.
Base Triethylamine, DIPEAA non-nucleophilic base is preferred to avoid side reactions.

Protocol II: Schiff Base Formation via Condensation with Aldehydes and Ketones

The reaction of the hydrazide moiety with aldehydes or ketones provides a straightforward route to hydrazones, also known as Schiff bases.[6][7][10] These compounds are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of other heterocyclic systems.

Rationale:

This condensation reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide. The subsequent dehydration step is often the rate-determining step and can be facilitated by azeotropic removal of water.

Reaction Scheme:

G Reactant1 This compound Product Hydrazone Derivative Reactant1->Product Catalytic Acid (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reactant2 Aldehyde/Ketone (R-CHO/R-CO-R') Reactant2->Product

Caption: General scheme for Schiff base formation with this compound.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

    • Add the aldehyde or ketone (1.0 - 1.1 eq) to the solution.

    • Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).

  • Reaction Execution:

    • Heat the reaction mixture to reflux for 1-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC. The formation of the product is often indicated by a color change or the precipitation of a solid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary:
ParameterValue/RangeNotes
Temperature Room temperature to refluxHeating is often required to drive the reaction to completion.
Reaction Time 1 - 6 hoursGenerally faster than acylation reactions.
Solvent Ethanol, MethanolProtic solvents are commonly used.
Catalyst Acetic AcidA catalytic amount is sufficient.

Protocol III: Cyclization Reactions

The functionalized derivatives of this compound can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions.[11][12] For example, the hydrazone derivatives can undergo cyclization to form pyrazole or pyrazoline rings.

Rationale:

Cyclization reactions often involve the intramolecular reaction of two functional groups within the same molecule. The specific conditions required for cyclization depend on the nature of the reacting groups and the desired heterocyclic ring system. These reactions can be promoted by heat, acid, or base.

Example: Synthesis of Pyrazoline Derivatives from Hydrazones

This protocol describes a general method for the cyclization of a hydrazone (derived from an α,β-unsaturated ketone) to a pyrazoline.

Reaction Scheme:

G Reactant Hydrazone (from α,β-unsaturated ketone) Product Pyrazoline Derivative Reactant->Product Base (e.g., NaOH or Piperidine) Solvent (e.g., Ethanol)

Caption: Cyclization of a hydrazone to a pyrazoline derivative.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve the hydrazone derivative (1.0 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, such as sodium hydroxide or piperidine.

  • Reaction Execution:

    • Heat the reaction mixture to reflux for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:
ParameterValue/RangeNotes
Temperature RefluxHeat is typically required to promote cyclization.
Reaction Time 4 - 12 hoursReaction time can vary depending on the substrate.
Solvent EthanolA protic solvent is generally suitable.
Catalyst NaOH, PiperidineA base is used to facilitate the cyclization.

Characterization of Functionalized Products

The successful synthesis of functionalized this compound derivatives should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as C=O (amide and ketone), N-H (amine and amide), and C=N (hydrazone).

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the incorporation of the desired functional group.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the functionalization of this scaffold. By understanding the reactivity of its distinct functional groups and applying the appropriate synthetic methodologies, scientists can continue to unlock the potential of this compound in the pursuit of novel therapeutic agents.

References

The Versatile Intermediate: Application Notes and Protocols for 3-Aminoisonicotinohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminoisonicotinohydrazide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring and the hydrazide functional group are privileged structures, each contributing unique physicochemical properties to bioactive molecules. This compound emerges as a particularly compelling intermediate, merging these two key pharmacophores with an additional reactive site—the amino group at the 3-position. This trifunctional scaffold offers a strategic platform for the synthesis of a diverse array of heterocyclic compounds and Schiff bases, making it a valuable asset in the discovery of novel therapeutic agents.

The isonicotinohydrazide core is famously represented by isoniazid, a cornerstone drug in the treatment of tuberculosis for decades. Its mechanism of action, involving the inhibition of mycolic acid synthesis, has inspired the development of countless derivatives. The addition of a 3-amino group to this core structure profoundly alters its electronic and steric properties, opening new avenues for molecular modification and drug design. This amino group can serve as a handle for further derivatization, allowing for the construction of complex molecules with tailored biological activities. These derivatives have shown promise in a range of therapeutic areas, including antimicrobial, antitubercular, and anticancer applications.

This guide provides a comprehensive overview of this compound as a key intermediate, detailing its synthesis, physicochemical properties, and application in the generation of novel chemical entities with therapeutic potential. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to effectively utilize this versatile building block in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for its successful application in synthesis. While detailed experimental data for this compound is not extensively published, we can infer its properties from its precursor, 3-aminoisonicotinic acid, and its ethyl ester.

Table 1: Physicochemical Properties of this compound and its Precursors

Property3-Aminoisonicotinic AcidEthyl 3-AminoisonicotinateThis compound (Predicted)
CAS Number 7579-20-614208-83-4Not Available
Molecular Formula C₆H₆N₂O₂C₈H₁₀N₂O₂C₆H₈N₄O
Molecular Weight 138.12 g/mol 166.18 g/mol 152.15 g/mol
Appearance Light yellow to brown powder/crystal[1]Light orange to yellow to green powder/crystal[2]Off-white to light yellow solid
Melting Point 300 °C[3][4]67 °C[2]Expected to be a solid with a defined melting point
Solubility Soluble in water[4]Soluble in organic solventsExpected to be soluble in polar organic solvents like ethanol, methanol, and DMSO

Handling and Storage:

This compound, like most hydrazide compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. It is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid ester, ethyl 3-aminoisonicotinate, via hydrazinolysis. This is a standard and high-yielding reaction for the preparation of hydrazides from esters.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Aminoisonicotinic_Acid 3-Aminoisonicotinic Acid Ethyl_3-Aminoisonicotinate Ethyl 3-Aminoisonicotinate 3-Aminoisonicotinic_Acid->Ethyl_3-Aminoisonicotinate Ethanol, Acid Catalyst (e.g., H₂SO₄), Reflux This compound This compound Ethyl_3-Aminoisonicotinate->this compound Hydrazine Hydrate, Ethanol, Reflux

Diagram 1: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 3-aminoisonicotinate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-aminoisonicotinate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application in Drug Discovery: Synthesis of Bioactive Derivatives

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of derivatives, most notably Schiff bases, which are precursors to various heterocyclic systems.

Synthesis of Schiff Bases (Hydrazones)

The condensation reaction between the hydrazide moiety of this compound and an aldehyde or ketone is a robust method for generating Schiff bases, also known as hydrazones. These compounds themselves often exhibit significant biological activity.

Schiff_Base_Formation cluster_0 Reactants cluster_1 Reaction cluster_2 Product Hydrazide This compound Reaction_Node + Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Schiff_Base Schiff Base (Hydrazone) Reaction_Node->Schiff_Base Ethanol, Glacial Acetic Acid (cat.), Reflux

Diagram 2: General scheme for Schiff base synthesis.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for both reactants and allows for heating to reflux temperatures to drive the condensation reaction.

  • Catalyst: A catalytic amount of acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.[2]

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to remove the water molecule formed during the condensation, thus driving the equilibrium towards the product side.

Therapeutic Potential of this compound Derivatives

The derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the synergistic effects of the pyridine, hydrazone, and amino functionalities.

Antitubercular and Antimicrobial Activity

Building on the legacy of isoniazid, derivatives of this compound are prime candidates for the development of new antitubercular and antimicrobial agents. The Schiff base formation blocks the free hydrazine moiety, which is susceptible to in vivo acetylation, a major pathway of isoniazid inactivation.[5] This modification can lead to improved pharmacokinetic profiles and potentially overcome some mechanisms of drug resistance. The 3-amino group offers a site for further modification to enhance lipophilicity, which can improve cell wall penetration in mycobacteria.

Table 2: Representative Antimicrobial and Antitubercular Activities of Isoniazid-derived Schiff Bases

Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Isoniazid-Schiff BaseMycobacterium tuberculosis H37Rv4[6]
Isoniazid-Schiff BaseStaphylococcus aureus8[6]
Isoniazid-Schiff BaseEscherichia coli4[6]
Aminothiazole-Pyrazolone Schiff BaseMycobacterium tuberculosis H37Rv0.648 x 10⁻³ (µM/mL)[7]

Note: The data in this table is for derivatives of isonicotinohydrazide and related structures to illustrate the potential of this class of compounds. Specific data for this compound derivatives should be generated experimentally.

Anticancer Activity

The hydrazone linkage (-CO-NH-N=CH-) in Schiff bases derived from hydrazides is a key pharmacophore in many compounds with demonstrated anticancer activity. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The 3-amino group on the pyridine ring provides an opportunity to introduce moieties that can target specific pathways in cancer cells.

Table 3: Representative Anticancer Activities of Hydrazone Derivatives

Compound TypeCancer Cell LineActivity (IC₅₀ in µg/mL)Reference
Isoniazid Hydrazone DerivativeOvarian (OVCAR-8)0.61 - 3.36[8]
Isoniazid Hydrazone DerivativeGlioblastoma (SF-295)0.61 - 3.36[8]
Isoniazid Hydrazone DerivativeColon (HCT-116)0.61 - 3.36[8]
Aminothiazole-Benzazole Amide DerivativeBreast (MCF-7)17.2 - 80.6 (µM)[9]

Note: The data in this table illustrates the anticancer potential of the broader class of hydrazone-containing compounds. The specific activity of this compound derivatives would need to be determined through screening.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, intermediate in the field of drug discovery. Its trifunctional nature allows for the creation of diverse chemical libraries with a wide range of potential biological activities. The synthetic protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. In particular, the exploration of different substituents on the Schiff base moiety and further derivatization of the 3-amino group could lead to the identification of novel compounds with potent and selective activity against various diseases. The development of quantitative structure-activity relationships (QSAR) for these derivatives will be crucial in guiding the rational design of next-generation therapeutic agents.

References

Synthesis of 3-Aminoisonicotinohydrazide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Aminoisonicotinohydrazide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the esterification of commercially available 3-aminoisonicotinic acid, followed by the hydrazinolysis of the resulting ester intermediate. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction

This compound is a derivative of isoniazid, a cornerstone drug in the treatment of tuberculosis. The introduction of an amino group at the 3-position of the pyridine ring modifies the electronic and steric properties of the molecule, making it a key building block for the synthesis of novel pharmaceutical analogues and other complex heterocyclic structures. The reliable synthesis of this compound is therefore of significant interest to the scientific community.

The described synthetic strategy is predicated on a logical and well-established chemical pathway:

  • Esterification: The carboxylic acid functionality of 3-aminoisonicotinic acid is converted to a methyl ester. This initial step is crucial as esters are generally more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid. Direct reaction of the carboxylic acid with hydrazine can lead to salt formation and often requires harsher conditions.[1]

  • Hydrazinolysis: The intermediate, methyl 3-aminoisonicotinate, is subsequently reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group of the ester to yield the desired this compound. This is a standard and highly efficient method for the preparation of carboxylic acid hydrazides.[2][3][4]

This protocol has been optimized for clarity, yield, and purity, providing a dependable method for obtaining high-quality this compound for further research and development.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. The process begins with the starting material, 3-aminoisonicotinic acid, which is first converted to its methyl ester intermediate before undergoing reaction with hydrazine hydrate to form the final product.

Synthesis_Workflow A 3-Aminoisonicotinic Acid B Methyl 3-aminoisonicotinate A->B C Methyl 3-aminoisonicotinate D This compound C->D  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol (EtOH)  Reflux

Figure 1: Overall synthetic scheme for this compound.

Materials and Reagents

Proper handling of all chemical reagents is paramount. Ensure all procedures are conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Aminoisonicotinic acid7579-20-6C₆H₆N₂O₂138.12Skin/eye/respiratory irritant
Methanol (Anhydrous)67-56-1CH₄O32.04Flammable, Toxic
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.08Severe skin/eye burns, Corrosive
Sodium Bicarbonate144-55-8NaHCO₃84.01Minimal hazard
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected carcinogen, Skin/eye irritant
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Minimal hazard
Hydrazine Hydrate (~80%)7803-57-8H₆N₂O50.06Toxic, Corrosive, Suspected carcinogen
Ethanol (Absolute)64-17-5C₂H₆O46.07Flammable

Detailed Experimental Protocols

Part A: Synthesis of Methyl 3-aminoisonicotinate (Intermediate)

This procedure details the Fischer esterification of 3-aminoisonicotinic acid. The use of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.

Protocol Steps:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoisonicotinic acid (10.0 g, 72.4 mmol).

  • Solvent Addition: To the flask, add 120 mL of anhydrous methanol. Stir the suspension to ensure the solid is well-dispersated.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise to the stirring suspension. The addition is exothermic and will generate heat.

    • Rationale: Sulfuric acid acts as a catalyst and also as a dehydrating agent, shifting the equilibrium towards the formation of the ester product.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain a gentle reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases and the pH of the solution is approximately 7-8.

    • Caution: The neutralization process is highly exothermic and will release carbon dioxide gas. Add the bicarbonate solution in small portions to control the foaming.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

    • Rationale: The product, methyl 3-aminoisonicotinate, is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its separation from inorganic salts.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-aminoisonicotinate as a solid.

  • Purification (Optional): The crude product can be purified further by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, if required.

Part B: Synthesis of this compound (Final Product)

This step involves the nucleophilic acyl substitution of the ester intermediate with hydrazine hydrate.

Protocol Steps:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 3-aminoisonicotinate (8.0 g, 52.6 mmol) in 60 mL of absolute ethanol.

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (~80%, 5.0 mL, ~84 mmol) dropwise at room temperature.

    • Rationale: An excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to drive the reaction to completion.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. A precipitate of the product may begin to form during this time. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Isolation of Product: After the reaction is complete, cool the mixture in an ice bath for approximately 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected solid product in a vacuum oven at 50-60°C to a constant weight. The final product, this compound, should be obtained as a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy (NMR, IR):

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Infrared (IR) spectroscopy to identify key functional groups, such as N-H stretches (amine and hydrazide), and the C=O stretch (amide).

  • Mass Spectrometry: To confirm the molecular weight of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete reaction; Insufficient reflux time; Water in methanol.Extend reflux time; Ensure anhydrous methanol is used; Use a drying tube on the condenser.
Product oiling out Impurities present.Purify the crude ester by column chromatography or recrystallization before proceeding to Step B.
Low yield in Step B Incomplete reaction; Insufficient hydrazine.Increase the amount of hydrazine hydrate; Extend the reflux period.
Product difficult to filter Very fine crystals formed.Allow the mixture to cool more slowly to encourage larger crystal growth; Use a different filtration setup (e.g., centrifuge).

Conclusion

The two-step synthesis outlined in this application note provides a reliable and efficient method for producing this compound. By first converting 3-aminoisonicotinic acid to its methyl ester, the subsequent hydrazinolysis proceeds cleanly to afford the desired product in good yield and purity. This protocol is well-suited for laboratory settings and provides a solid foundation for researchers requiring this key heterocyclic building block for their work in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminoisonicotinohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoisonicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Core Synthesis Pathway Overview

The most common and direct route to this compound is the hydrazinolysis of a corresponding 3-aminoisonicotinate ester, typically the methyl or ethyl ester. The reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with hydrazine hydrate (N₂H₄·H₂O).

The general reaction is as follows:

  • Starting Material: Methyl 3-aminoisonicotinate or Ethyl 3-aminoisonicotinate

  • Reagent: Hydrazine Hydrate

  • Solvent: Typically an alcohol, such as ethanol or methanol

  • Product: this compound

  • Byproduct: Alcohol (Methanol or Ethanol)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Dissolve Ester in Alcohol add_hydrazine Add Hydrazine Hydrate reagents->add_hydrazine Stoichiometry is key reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor Track disappearance of starting material cool Cool Reaction (Precipitation) monitor->cool Upon completion filter Filter Solid Product cool->filter wash Wash with Cold Solvent/Water filter->wash dry Dry Product wash->dry characterize Characterize (MP, NMR, IR) dry->characterize

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of hydrazine hydrate typically used?

A large excess (ranging from 5 to 20 equivalents) is employed for several reasons.[1] Firstly, it shifts the reaction equilibrium towards the product side, maximizing the conversion of the starting ester. Secondly, hydrazine can act as the solvent or co-solvent, ensuring all the ester is accessible. Finally, a high concentration of hydrazine helps to prevent the formation of a dimeric side product (N,N'-diacylhydrazine), where a molecule of the newly formed hydrazide attacks a second molecule of the ester.[1]

Q2: What is the best solvent for this reaction?

Ethanol (96% or absolute) and methanol are the most common solvents. They are effective at dissolving the starting ester and are miscible with hydrazine hydrate. For many simple esters, refluxing in ethanol is sufficient to drive the reaction to completion.[1] In some cases, the reaction can even be run neat with an excess of hydrazine hydrate acting as the solvent.[1]

Q3: My product is not precipitating upon cooling. What should I do?

If the product, this compound, remains dissolved after cooling, you can try several techniques. First, attempt to reduce the solvent volume under reduced pressure. This increases the product concentration and often induces crystallization. If that fails, adding the reaction mixture to cold water can help, as the product is typically less soluble in water than in alcohol, and this step also helps remove excess hydrazine hydrate.[1] Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide nucleation sites for crystal growth.

Q4: How do I effectively remove the excess hydrazine hydrate after the reaction?

Excess hydrazine hydrate is volatile and can often be removed by evaporation under reduced pressure (co-evaporating with ethanol or toluene can be effective).[1] Alternatively, during workup, pouring the reaction mixture into a large volume of cold water will dissolve the hydrazine hydrate, allowing the solid product to be isolated by filtration.[2] For trace amounts, washing the filtered solid product with plenty of cold water is usually sufficient.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems encountered during the synthesis and provides a logical path to their resolution.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from incomplete reactions or product loss during isolation.

Troubleshooting Decision Tree

G problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Product Loss During Workup problem->cause2 cause3 Side Reaction (Dimer Formation) problem->cause3 check1 Check TLC: Is Starting Material (SM) Still Present? cause1->check1 check2 Is the Product Water-Soluble? cause2->check2 check3 Check TLC/NMR: Is there an unknown, high MW byproduct? cause3->check3 sol1a Increase Reflux Time check1->sol1a Yes sol1b Increase Molar Ratio of Hydrazine Hydrate check1->sol1b Yes sol2 Minimize Water in Wash, Use Ice-Cold Solvents, Extract Filtrate check2->sol2 Yes sol3 Increase Hydrazine Excess Significantly (e.g., >10 eq) check3->sol3 Yes

Caption: Troubleshooting logic for low product yield.

Detailed Analysis & Solutions
  • Incomplete Reaction: The nucleophilic attack on the ester carbonyl is the key step.

    • Causality: Insufficient reaction time or temperature prevents the reaction from reaching completion. The activation energy for the nucleophilic attack is not being overcome for all starting material molecules.

    • Solution:

      • Monitor with TLC: Before stopping the reaction, run a Thin Layer Chromatography (TLC) plate.[1][3] The starting ester will have a higher Rf value (less polar) than the product hydrazide (more polar). If a spot corresponding to the starting material is still visible, the reaction is not complete.

      • Extend Reaction Time: Continue refluxing for an additional 4-12 hours and monitor again.[1]

      • Increase Hydrazine: If the reaction stalls, cooling the mixture and adding more hydrazine hydrate before resuming reflux can help push the equilibrium.[1]

  • Product Loss During Workup: this compound has some solubility in water and alcohol, especially when warm.

    • Causality: Using large volumes of washing solvents or washing with room-temperature solvents can lead to significant dissolution of the product.

    • Solution:

      • Cooling is Critical: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, to maximize precipitation before filtration.[1]

      • Use Cold Solvents: Wash the filtered product with ice-cold ethanol and/or water to minimize solubility losses.

      • Check the Filtrate: If you suspect significant loss, you can attempt to recover more product from the filtrate by concentrating it under reduced pressure.

Problem 2: Product is Impure (Discolored, Incorrect Melting Point)

Impurities often arise from side reactions or residual starting materials.

  • Potential Impurity 1: Unreacted Starting Ester

    • Diagnosis: A melting point lower than expected and a characteristic ester peak (around 1700-1730 cm⁻¹) in the IR spectrum. On a TLC plate, a higher Rf spot will be visible.

    • Solution: The most effective purification method is recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or methanol and allow it to cool slowly. The pure hydrazide should crystallize out, leaving the more soluble ester in the mother liquor.

  • Potential Impurity 2: Dimer (N,N'-bis(3-aminoisonicotinoyl)hydrazine)

    • Diagnosis: This impurity is less common when an excess of hydrazine is used but can occur.[1] It will appear as a less polar spot than the desired product on TLC and may have a higher melting point.

    • Solution: This impurity is difficult to remove. The best strategy is prevention by using a sufficient excess of hydrazine hydrate (at least 10 equivalents) from the start.[1]

  • Potential Impurity 3: Discoloration (Yellow/Brown Product)

    • Causality: Discoloration can result from oxidation of the amino group or side reactions at high temperatures for extended periods. Hydrazine itself can also contain impurities.

    • Solution:

      • Recrystallization: This is often effective at removing colored impurities. The use of activated charcoal during the hot filtration step of recrystallization can further decolorize the solution.

      • Reaction Conditions: Avoid excessively long reflux times once the reaction is complete (as determined by TLC). Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative discoloration.[4]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminoisonicotinate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (10 eq, ~99%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The product will appear as a more polar spot (lower Rf) than the starting ester. The reaction is complete when the ester spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of ice-cold ethanol, followed by a generous amount of cold deionized water to remove excess hydrazine.

  • Drying & Characterization: Dry the white crystalline product under vacuum. Determine the yield and characterize by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F254 aluminum sheets.

  • Eluent: A good starting point is 10:1 Dichloromethane:Methanol. Adjust polarity as needed.

  • Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., methanol). Spot this alongside a spot of the starting ester for comparison.

  • Visualization: Visualize the spots under a UV lamp at 254 nm.[5] The starting ester (less polar) will be closer to the solvent front, while the hydrazide product (more polar due to -NHNH₂ group) will have a lower Rf value.

Data Summary Table
ParameterConditionExpected OutcomeTroubleshooting Point
Hydrazine Ratio 3-5 eqModerate yield, risk of dimerIf yield is low and SM is gone, dimer may have formed.
10-15 eq High yield, clean reaction Recommended starting point.
Solvent EthanolGood solubility, common choiceStandard condition.
MethanolGood solubility, may be fasterCan be used interchangeably with ethanol.
Temperature Room TempVery slow or no reactionNot recommended unless ester is highly activated.
Reflux Optimal reaction rate Standard condition for this conversion.
Reaction Time 2-4 hoursLikely incompleteCheck TLC; extend time if necessary.[6]
8-16 hours Usually sufficient for completion Good target range; confirm with TLC.

References

Technical Support Center: Synthesis of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoisonicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during the reaction sequence. Our focus is on providing scientifically-grounded, actionable insights to improve reaction yield, product purity, and experimental reproducibility.

Overview of the Synthetic Pathway

The most common and reliable pathway to synthesize this compound involves a two-step process starting from 3-Aminoisonicotinic acid. The carboxylic acid is first activated, typically through esterification, to facilitate the subsequent nucleophilic acyl substitution by hydrazine.

Synthesis_Workflow A 3-Aminoisonicotinic Acid B Ethyl 3-Aminoisonicotinate (Activated Intermediate) A->B Esterification (EtOH, SOCl2 or H2SO4) C This compound (Final Product) B->C Hydrazinolysis (Hydrazine Hydrate, Reflux)

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format.

Q1: My yield for the initial esterification of 3-Aminoisonicotinic Acid is consistently low. What are the likely causes and solutions?

Probable Causes:

  • Incomplete Reaction: The equilibrium of the Fischer esterification may not be sufficiently shifted towards the product.

  • Reagent Degradation: Thionyl chloride (SOCl₂) can degrade if exposed to atmospheric moisture.

  • Inadequate Water Removal: In acid-catalyzed esterification, the water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.

  • Sub-optimal pH during Workup: The product is an amino ester, making it soluble in acidic aqueous solutions. Incorrect pH adjustment during extraction can lead to significant product loss.

Recommended Solutions & Scientific Rationale:

  • Choice of Esterification Method: For robust and high-yield conversion, the thionyl chloride method is often superior to standard Fischer esterification for this substrate. SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with the alcohol (e.g., ethanol)[1][2]. This is not an equilibrium-limited reaction, driving it to completion.

    • Protocol Insight: Add SOCl₂ dropwise to a solution of the acid in the alcohol at 0°C to control the initial exothermic reaction. After the addition, the mixture can be stirred at a higher temperature (e.g., 50°C or reflux) for several hours to ensure complete conversion[2].

  • Ensure Anhydrous Conditions: When using SOCl₂, it is critical to use anhydrous alcohol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the SOCl₂ and the acyl chloride intermediate, reducing the yield.

  • Careful Workup and Extraction: After the reaction is complete, the mixture is typically cooled and the pH is carefully adjusted.

    • Causality: The amino group on the pyridine ring will be protonated in the acidic reaction mixture. To extract the ester into an organic solvent (like ethyl acetate), the amino group must be deprotonated.

    • Procedure: First, evaporate the excess alcohol. Then, dilute the residue with water and cautiously neutralize with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of ~8. This ensures the amino ester is in its free base form, maximizing its solubility in the organic extraction solvent[2].

Q2: The final hydrazinolysis step is sluggish, or the conversion to this compound is incomplete. How can I drive the reaction to completion?

Probable Causes:

  • Insufficient Hydrazine Hydrate: Stoichiometry is critical; an inadequate amount of the nucleophile will result in incomplete conversion.

  • Low Reaction Temperature: The reaction between an ester and hydrazine hydrate typically requires thermal energy to proceed at a reasonable rate.

  • Inappropriate Solvent: The choice of solvent affects the solubility of the reactants and the reaction temperature (boiling point).

  • Short Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.

Recommended Solutions & Scientific Rationale:

  • Optimize Hydrazine Hydrate Stoichiometry: A molar excess of hydrazine hydrate is generally used to ensure the reaction goes to completion. For analogous syntheses of isonicotinic acid hydrazide, a hydrazine hydrate to substrate ratio ranging from 1.1:1 to 2:1 has been shown to be effective[3]. Start with approximately 1.5 equivalents and optimize if necessary.

  • Increase Reaction Temperature: Hydrazinolysis is often performed at reflux.[3][4]. The choice of solvent will dictate the reflux temperature.

    • Solvent Selection: Low-molecular-weight alcohols like ethanol or methanol are excellent choices. They effectively dissolve both the starting ester and the hydrazine hydrate, and their boiling points (Methanol: ~65°C, Ethanol: ~78°C) provide sufficient thermal energy. A patent for a similar process specifies refluxing in a C1 to C3 alcohol at 100-120°C for 3-5 hours for optimal results[3].

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the ethyl ester). This provides empirical evidence of when the reaction is complete and prevents premature workup.

Troubleshooting_Hydrazinolysis Start Low Yield in Hydrazinolysis Step Check_Temp Is reaction at reflux (e.g., in EtOH)? Start->Check_Temp Check_Ratio Is Hydrazine Hydrate in excess (≥1.5 eq)? Check_Temp->Check_Ratio Yes End_High_Yield High Yield Achieved Check_Temp->End_High_Yield No: Increase Temp Check_Time Has reaction run for sufficient time (e.g., >4h)? Check_Ratio->Check_Time Yes Check_Ratio->End_High_Yield No: Increase Ratio Check_Time->End_High_Yield Yes Check_Time->End_High_Yield No: Increase Time (Monitor by TLC)

Caption: A decision-making workflow for troubleshooting low hydrazinolysis yield.

Q3: My final product is impure. What are the common side products and how can I remove them?

Probable Causes:

  • Unreacted Starting Material: Incomplete hydrazinolysis will leave residual ethyl 3-aminoisonicotinate.

  • Residual Hydrazine Hydrate: Hydrazine is highly polar and can be difficult to remove completely.

  • Formation of N,N'-di(3-aminoisonicotinoyl)hydrazine: If the initially formed hydrazide acts as a nucleophile and attacks another molecule of the ester, a diacylhydrazine impurity can form. This is generally less common under standard conditions but can occur.

Recommended Solutions & Scientific Rationale:

  • Purification by Recrystallization: This is the most effective method for removing both less polar starting material and more polar impurities.

    • Solvent System: Ethanol or an ethanol/water mixture is a good starting point for recrystallizing hydrazides. The impure solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The desired product should crystallize out, leaving impurities in the mother liquor.

  • Washing the Crude Product: Before recrystallization, washing the filtered crude solid can remove a significant amount of residual hydrazine.

    • Procedure: After filtering the product from the reaction mixture, wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying. This removes the highly water-soluble hydrazine hydrate.

  • Control Stoichiometry to Minimize Side Products: Using a large excess of the ester relative to hydrazine could favor diacylhydrazine formation. Conversely, using a moderate excess of hydrazine, as recommended, ensures that the ester is the limiting reagent and minimizes the chance of the product reacting further[3].

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for the hydrazinolysis step? A: Ethanol is an excellent and widely used solvent. It readily dissolves the starting ester, is miscible with hydrazine hydrate, and its reflux temperature (~78°C) is suitable for driving the reaction to completion in a reasonable timeframe[3][4]. Methanol is also a viable alternative.

  • Q: Can I perform a "one-pot" synthesis directly from 3-Aminoisonicotinic acid without isolating the ester intermediate? A: While technically possible, it is not recommended for achieving high purity and yield. The conditions for esterification (acidic) and hydrazinolysis (basic nucleophile) are incompatible. Attempting a one-pot reaction would require complex reagent additions and neutralizations that could lead to a mixture of products and significant purification challenges. A stepwise approach with isolation of the ester intermediate provides a more robust and reliable protocol.

  • Q: What are the critical safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is a toxic and potentially carcinogenic substance[5]. It is also corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and direct skin contact.

Optimized Protocol Example

This protocol is a synthesis of best practices derived from analogous procedures in the literature[2][3][4].

Step 1: Synthesis of Ethyl 3-Aminoisonicotinate

  • Suspend 3-aminoisonicotinic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 3-aminoisonicotinate (1.0 eq) in ethanol (approx. 8 mL per gram of ester).

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-5 hours. The product will often begin to precipitate from the hot solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by cold ethanol.

  • Dry the product under vacuum to obtain this compound. Purity can be further enhanced by recrystallization from ethanol if necessary.

Summary of Key Reaction Parameters

ParameterStep 1: Esterification (SOCl₂ Method)Step 2: HydrazinolysisScientific Rationale
Solvent Anhydrous EthanolEthanol or MethanolEnsures reagent solubility and provides an appropriate reaction temperature.
Key Reagent Ratio SOCl₂:Acid ≈ 2:1Hydrazine Hydrate:Ester ≈ 1.5:1Drives the reaction to completion and minimizes side reactions.[2][3]
Temperature Reflux (~78°C)Reflux (~78°C)Provides necessary activation energy for the reactions to proceed efficiently.[3]
Reaction Time 4-6 hours4-5 hoursTypical duration required for completion, should be confirmed by TLC monitoring.[3]
Workup pH ~8N/A (Precipitation)Ensures the amino ester is in its free base form for efficient extraction.

References

Technical Support Center: Purification of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminoisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and drug discovery. However, like many hydrazide derivatives, its purification can be challenging due to its polarity, potential for side reactions during synthesis, and susceptibility to degradation. Commercially available this compound is often cited with a purity of around 95%, indicating that residual impurities are a common issue.[1][2] This guide will equip you with the knowledge to identify and resolve these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route, which typically involves the reaction of a 3-aminoisonicotinic acid derivative with hydrazine.[3][4][5]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 3-aminoisonicotinic acid or its ester and hydrazine hydrate are common.

  • Side-Reaction Byproducts: Di-acylated hydrazines can form if the stoichiometry is not carefully controlled.

  • Degradation Products: As a substituted pyridine, this compound can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[6] Hydrolysis of the hydrazide back to the carboxylic acid can also occur, especially in the presence of water and acid or base.

  • Residual Solvents: Solvents used in the synthesis and initial workup can be retained in the crude product.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color, often yellow or brown, in the purified product can be due to trace amounts of oxidized impurities or highly conjugated byproducts. These can sometimes be challenging to remove by simple recrystallization. The use of activated charcoal during recrystallization can be effective in adsorbing these colored impurities. However, it's important to use it judiciously as it can also adsorb the desired product, leading to lower yields.

Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A3: It is not uncommon for a single solvent to be suboptimal for the recrystallization of polar compounds like this compound. In such cases, a two-solvent system is often the best approach.[7] The ideal pair of solvents will have one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible. For a compound with the structural features of this compound, common solvent pairs to explore include ethanol/water, methanol/diethyl ether, or ethanol/hexanes.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.1. Optimize Solvent System: Select a solvent in which the compound has a steep solubility curve (i.e., much higher solubility at high temperatures than at low temperatures). 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. 3. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration.
"Oiling Out" During Cooling The melting point of the compound or its impurities is lower than the temperature of the solution. The solution is supersaturated. High levels of impurities are present.1. Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of the "good" solvent to reduce saturation before allowing it to cool slowly. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling can promote oiling. 3. Use a Different Solvent System: The choice of solvent can significantly impact crystallization behavior. Experiment with different solvent pairs.[8] 4. Seed the Solution: Introduce a small crystal of pure product to the cooled solution to induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound is an oil at room temperature.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation. 2. Concentrate the Solution: If the compound is known to be a solid, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. 3. Add an Anti-Solvent: If using a single solvent, cautiously add a miscible "bad" solvent dropwise until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly.
Persistent Impurities After Recrystallization The impurity has similar solubility properties to the desired product. The impurity co-crystallizes with the product.1. Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity, albeit with some loss of yield. 2. Switch to Chromatography: If recrystallization is ineffective, column chromatography is the next logical step to separate compounds with different polarities.
Product Degradation During Purification The compound is thermally unstable at the boiling point of the solvent. The compound is sensitive to air (oxidation) or light.1. Use a Lower Boiling Point Solvent: If thermal degradation is suspected, choose a solvent with a lower boiling point for recrystallization. 2. Work Under an Inert Atmosphere: If the compound is air-sensitive, perform the purification steps under a nitrogen or argon atmosphere. 3. Protect from Light: If the compound is light-sensitive, wrap the flasks in aluminum foil.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.
  • Add a small amount of different solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) to each test tube.
  • Observe the solubility at room temperature and upon heating.
  • The ideal single solvent will dissolve the compound when hot but not at room temperature.
  • For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "bad" solvent in which the compound is insoluble.[7]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent) while stirring until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

4. Hot Filtration:

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

5. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

1. Stationary Phase Selection:

  • For a polar compound like this compound, silica gel is a common choice for the stationary phase. Alumina can also be used.

2. Mobile Phase Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable mobile phase (eluent).
  • The goal is to find a solvent system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4.
  • Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, methanol, or ethanol.

3. Column Packing:

  • Prepare a slurry of the chosen stationary phase in the initial mobile phase.
  • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel.
  • Carefully add the sample to the top of the column.

5. Elution:

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.
  • Collect fractions in separate test tubes.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

7. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization and Their Properties

Solvent Boiling Point (°C) Polarity Comments
Water100HighGood for highly polar compounds. High boiling point can be a disadvantage.[8]
Ethanol78HighA versatile and commonly used solvent for recrystallization.[8]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumA good alternative to ethanol.
Acetonitrile82MediumCan be effective for moderately polar compounds.
Ethyl Acetate77MediumOften used in combination with less polar solvents like hexanes.[8]
Hexanes69LowTypically used as the "bad" solvent in a two-solvent system.[8]

Visualizations

Purification Workflow

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography If Impurities Persist pure_product Pure Product recrystallization->pure_product If Purity is Sufficient impurities_removed1 Soluble Impurities Removed recrystallization->impurities_removed1 column_chromatography->pure_product Final Purification impurities_removed2 Polar/Non-polar Impurities Removed column_chromatography->impurities_removed2

Caption: General purification workflow for this compound.

Impurity Classification

Impurity_Classification cluster_source Source of Impurities cluster_synthesis cluster_degradation synthesis Synthesis-Related starting_materials Unreacted Starting Materials (3-Aminoisonicotinic Acid, Hydrazine) synthesis->starting_materials byproducts Side-Reaction Byproducts (Di-acylated Hydrazine) synthesis->byproducts degradation Degradation-Related oxidation Oxidation Products (N-oxides) degradation->oxidation hydrolysis Hydrolysis Products (3-Aminoisonicotinic Acid) degradation->hydrolysis

Caption: Classification of potential impurities in this compound.

References

Technical Support Center: Troubleshooting Side Reactions in 3-Aminoisonicotinohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Aminoisonicotinohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, improve yield, and ensure the highest purity of your final product.

The primary route to synthesizing this compound involves the nucleophilic substitution reaction between a 3-aminoisonicotinic acid ester (typically the methyl or ethyl ester) and hydrazine hydrate. While seemingly straightforward, this process is susceptible to several side reactions that can complicate purification and reduce overall yield. This guide provides a question-and-answer-based approach to troubleshoot these issues effectively.

Core Synthesis Pathway

The intended reaction proceeds via the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (e.g., methanol or ethanol) to yield the desired hydrazide.

Main Synthesis Pathway cluster_reactants Reactants cluster_products Products ester Methyl 3-Aminoisonicotinate product This compound ester:e->product:w Nucleophilic Acyl Substitution hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) alcohol Methanol (CH₃OH) product->alcohol Elimination

Caption: Ideal synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish, and the yield is poor, with a significant amount of unreacted starting ester remaining. What are the likely causes?

This is a common issue often related to reaction kinetics and reagent quality.

Answer: Several factors can contribute to an incomplete reaction:

  • Insufficient Temperature: The reaction between esters and hydrazine hydrate often requires heating to proceed at a reasonable rate. Room temperature reactions may be exceedingly slow. Refluxing the reaction mixture is a standard procedure. For instance, processes involving the conversion of amides or esters to hydrazides are often refluxed at temperatures between 100-120°C for 3-5 hours.[1][2]

  • Low-Quality Hydrazine Hydrate: Hydrazine hydrate is hygroscopic and can degrade over time. Using a fresh, high-purity bottle is crucial. The presence of excess water can slow down the reaction.

  • Inadequate Reaction Time: Depending on the scale and temperature, the reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

Troubleshooting Protocol:

  • Ensure you are using a fresh, sealed bottle of hydrazine hydrate.

  • Use an appropriate solvent, such as ethanol or methanol, which can facilitate the dissolution of the starting materials.

  • Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and monitor via TLC every hour.

  • If the reaction stalls, consider adding a slight excess of fresh hydrazine hydrate.

ParameterRecommendationRationale
Hydrazine Molar Ratio 3-5 equivalentsDrives the reaction to completion and minimizes dimer formation.
Temperature Reflux (e.g., 80-120°C)Provides sufficient activation energy for the reaction.[1][2]
Solvent C1 to C3 Alcohols (Methanol, Ethanol)Excellent solubility for reactants and facilitates the reaction.[1]
Reaction Time 3-8 hoursTypically sufficient for completion; should be monitored by TLC.
Question 2: I've isolated an acidic, water-soluble byproduct. What is it and how can I prevent its formation?

Answer: The most probable identity of this byproduct is 3-Aminoisonicotinic Acid . It forms through the hydrolysis of either the starting ester or the product hydrazide.

Mechanism of Formation: This side reaction is catalyzed by the presence of water, which can be introduced from wet solvents or the hydrazine hydrate itself. The carbonyl group is attacked by water instead of hydrazine, leading to the carboxylic acid.

Hydrolysis Side Reaction start Methyl 3-Aminoisonicotinate OR This compound product 3-Aminoisonicotinic Acid start->product Hydrolysis water Water (H₂O) (from solvent/reagents)

Caption: Formation of 3-Aminoisonicotinic Acid via hydrolysis.

Prevention & Troubleshooting:

  • Use Anhydrous Solvents: While absolute exclusion of water is difficult with hydrazine hydrate, using anhydrous grade alcohols can significantly reduce this side reaction.

  • Control Temperature During Workup: Prolonged heating during aqueous workup or purification can exacerbate hydrolysis.

  • Purification: 3-Aminoisonicotinic acid is typically more soluble in water than the desired hydrazide. It can often be removed by washing the crude product with cold, deionized water or by careful recrystallization from a suitable solvent like ethanol.

Question 3: My mass spectrometry analysis shows a peak corresponding to a diacylhydrazine derivative. How does this form?

Answer: This byproduct is N,N'-bis(3-aminoisonicotinoyl)hydrazine . It arises because hydrazine (H₂N-NH₂) has two nucleophilic -NH₂ groups. One molecule of hydrazine can react with two molecules of the ester.

Mechanism of Formation: This side reaction becomes significant if the concentration of the ester is high relative to hydrazine. Once the initial this compound is formed, its remaining -NH₂ group can act as a nucleophile and attack another molecule of the ester.

Diacylhydrazine Formation ester1 Methyl 3-Aminoisonicotinate product This compound ester1->product hydrazine Hydrazine hydrazine->product dimer N,N'-bis(3-aminoisonicotinoyl)hydrazine product->dimer ester2 Methyl 3-Aminoisonicotinate ester2->dimer

Caption: Pathway for the formation of the diacylhydrazine byproduct.

Prevention & Troubleshooting:

  • Use Excess Hydrazine: The most effective way to suppress this side reaction is to use a significant molar excess of hydrazine hydrate (3-5 equivalents or more). This ensures that an ester molecule is statistically more likely to encounter a fresh hydrazine molecule than the already-reacted hydrazide product.[3]

  • Control Reagent Addition: Slowly adding the ester to a solution of hydrazine hydrate can also help maintain a high local concentration of hydrazine, favoring the desired reaction.

  • Purification: This byproduct is less polar than the desired product and often has lower solubility. It can typically be removed during recrystallization.

Question 4: My crude product is an oil or a sticky solid that is difficult to handle and purify. What are the recommended purification steps?

Answer: Obtaining a non-crystalline crude product often indicates the presence of multiple impurities or residual solvent. The standard method for purifying this compound is recrystallization.

Detailed Recrystallization Protocol:

  • Solvent Selection: Ethanol is a commonly used and effective solvent. Other options include methanol or isopropanol. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. The expected product should be a white to pale yellow crystalline solid.[4]

If recrystallization fails to yield a pure product, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be employed as an alternative.

References

Technical Support Center: Troubleshooting Reactions with 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoisonicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered when using this versatile reagent. Instead of a rigid protocol, we present a series of frequently asked questions and in-depth answers that address specific experimental failures. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also to build a deeper understanding of your chemical system.

FAQ 1: My hydrazone-formation reaction isn't starting or is proceeding very slowly. What are the likely causes?

This is one of the most common issues when reacting this compound with aldehydes or ketones. The reaction, which forms a hydrazone (a type of Schiff base), is sensitive to several factors.

Core Principles: The formation of a hydrazone is a nucleophilic addition-elimination reaction. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the hydrazone. This process is typically acid-catalyzed.[1]

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Purity Check: Before starting, ensure the purity of your this compound. Impurities from its synthesis or degradation over time can inhibit the reaction. While specific NMR data for this compound is not widely published, you can expect the pyridine and NH/NH₂ protons to appear in the aromatic and downfield regions of the ¹H NMR spectrum, respectively, similar to its close analog, isoniazid.

    • Aldehyde/Ketone Quality: Your carbonyl compound should also be pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the reaction.

  • Optimize Reaction pH:

    • The "Goldilocks" pH Zone: The reaction rate is highly pH-dependent. The ideal pH is generally mildly acidic (pH 4-6).[2]

      • Too Acidic (pH < 4): The lone pair on the hydrazine nitrogen becomes protonated (-NH-NH₃⁺). This makes it non-nucleophilic and unable to attack the carbonyl carbon.

      • Too Basic/Neutral (pH > 7): There is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, making water a poor leaving group and slowing the rate-limiting dehydration step.

    • Solution: Add a catalytic amount of a weak acid. A few drops of glacial acetic acid are typically sufficient to bring the reaction into the optimal pH range.

  • Check Solvent and Solubility:

    • Problem: If the reactants are not mutually soluble, the reaction will be slow or may not proceed at all due to being diffusion-limited.

    • Solution: this compound, like its parent isoniazid, is expected to have good solubility in polar protic solvents.[2] Ethanol or methanol are excellent first choices as they effectively dissolve the hydrazide and most simple aldehydes/ketones. If you observe poor solubility, consider a co-solvent system or a more polar solvent like DMSO, but be mindful of its higher boiling point and potential difficulty in removal.

  • Consider Temperature and Reaction Time:

    • Kinetics: If the reaction is slow due to sterically hindered reactants, gently heating the reaction mixture to reflux in ethanol (approx. 78 °C) can significantly increase the rate.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your two starting materials. The reaction is complete when the starting material spots have been consumed and a new, single product spot has formed.

Troubleshooting Decision Workflow: No or Low Product Formation

G start Reaction Failure: No/Low Product by TLC check_purity Is the this compound starting material pure? start->check_purity check_ph Is the reaction pH mildly acidic (pH 4-6)? check_purity->check_ph Yes sol_purify Action: Purify starting material (recrystallization). check_purity->sol_purify No check_solubility Are both reactants fully dissolved in the solvent? check_ph->check_solubility Yes sol_acid Action: Add catalytic amount of acetic acid. check_ph->sol_acid No check_temp Is the reaction being heated? check_solubility->check_temp Yes sol_solvent Action: Change to a more polar solvent (e.g., MeOH, EtOH) or add a co-solvent. check_solubility->sol_solvent No sol_heat Action: Increase temperature (e.g., to reflux) and monitor over time. check_temp->sol_heat No success Problem Resolved check_temp->success Yes, for extended time sol_purify->start Retry sol_acid->start Retry sol_solvent->start Retry sol_heat->success

Caption: Decision tree for troubleshooting hydrazone formation failures.

FAQ 2: My reaction is complete, but I'm getting a low yield after workup and purification. Where did my product go?

Low isolated yield can stem from issues during the reaction itself or from losses during the purification process.

Potential Causes & Solutions:

  • Reversible Reaction/Hydrolysis:

    • Cause: Hydrazone formation is a reversible equilibrium reaction. The presence of excess water, especially under acidic conditions, can drive the reaction backward, hydrolyzing your product back to the starting materials during a prolonged reaction or aqueous workup.[2]

    • Solution: If possible, use a Dean-Stark apparatus during the reaction to remove the water byproduct as it forms, driving the equilibrium toward the product. When performing a workup, minimize the product's contact time with acidic aqueous layers. Neutralize the solution promptly before extraction.

  • Side Reactions:

    • Azine Formation: A common side reaction occurs if the initially formed hydrazone reacts with a second molecule of the aldehyde/ketone, especially if the carbonyl compound is in excess. This forms an azine (R₂C=N-N=CR₂), consuming your desired product.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the this compound to ensure the carbonyl compound is the limiting reagent.

  • Purification Losses:

    • Oiling Out: During recrystallization, the product may separate as an oil instead of forming crystals if the solution is cooled too quickly or if the solvent is not ideal. This makes isolation difficult and traps impurities.

    • Solution: Ensure you are using an appropriate recrystallization solvent. Good solvents are those in which the hydrazone is highly soluble at high temperatures but poorly soluble at room temperature. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3] If oiling out occurs, try re-heating the solution, adding a small amount of additional solvent, and allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Column Chromatography Issues: Hydrazones can sometimes streak on silica gel columns if the eluent is not optimized. The basicity of the pyridine ring and the polarity of the hydrazone functional group can lead to strong interactions with the acidic silica.

    • Solution: If you are using column chromatography, consider deactivating the silica gel with triethylamine (adding ~1% to your eluent system) to prevent streaking and improve recovery.

FAQ 3: I see multiple spots on my TLC plate. What are the likely impurities?

Observing multiple spots is a clear indication of an incomplete reaction or the formation of side products.

Identifying the Spots:

  • Co-spotting: The best way to identify the spots is to run a TLC plate with separate lanes for your crude reaction mixture, your pure this compound starting material, and your pure aldehyde/ketone starting material.

    • If a spot in the crude mixture has the same Rf as a starting material, the reaction is incomplete.

    • Any new spots are either your desired product or a side product. The hydrazone product is typically less polar than the starting hydrazide but more polar than the starting aldehyde/ketone.

Compound TypeTypical PolarityExpected Relative Rf on Silica Gel
This compound HighLow
Aldehyde / Ketone Low to MediumHigh
Hydrazone Product MediumIntermediate
Azine Side Product LowHigh (often similar to aldehyde/ketone)

Common Impurities and Their Origin:

  • Unreacted Starting Materials: The most common "impurities."

    • Cause: Incomplete reaction due to reasons outlined in FAQ 1 (improper pH, low temperature, insufficient time).

    • Solution: Optimize reaction conditions.

  • Azine Byproduct:

    • Cause: Using an excess of the carbonyl reactant.

    • Solution: Use a slight excess of the hydrazide. Can often be separated from the desired hydrazone by column chromatography or careful recrystallization.

  • Degradation Products:

    • Cause: this compound or the resulting hydrazone may degrade if subjected to excessive heat or harsh pH conditions for prolonged periods.[4][5] The amino group on the pyridine ring can be sensitive to oxidation.

    • Solution: Avoid unnecessarily high temperatures and long reaction times. If degradation is suspected, purify the product promptly after the reaction is complete.

Protocol: General Procedure for Hydrazone Synthesis

This is a representative starting protocol. You may need to optimize it for your specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per gram of hydrazide).

  • Reactant Addition: Add the aldehyde or ketone (0.95 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC every 30-60 minutes.

  • Isolation: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The product may crystallize directly from the solution. If so, collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Workup (if necessary): If the product does not crystallize, reduce the solvent volume under reduced pressure. The resulting solid or oil can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

References

Technical Support Center: Scalable Synthesis of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 3-Aminoisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. By addressing specific issues in a practical question-and-answer format, we aim to provide you with the expertise to optimize your process, ensure safety, and achieve high purity and yield.

I. Reaction Condition Optimization

The conversion of a 3-aminoisonicotinic acid derivative (typically an ester) to this compound via hydrazinolysis is the core transformation. Achieving high conversion and minimizing side products is critical for a scalable process.

Q1: My reaction yield for the hydrazinolysis of methyl 3-aminoisonicotinate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of hydrazides from their corresponding esters often stem from incomplete reactions, side reactions, or degradation of the product. Here are several factors to investigate:

  • Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have reached completion. While many protocols suggest refluxing for a few hours, extending the reaction time to 8-12 hours can sometimes significantly improve yields. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[1][2]

  • Stoichiometry of Hydrazine Hydrate: Ensure the correct stoichiometry of hydrazine hydrate is used. A slight excess (e.g., 1.2 to 1.5 equivalents) is often employed to drive the reaction to completion. However, a large excess can complicate the work-up and purification.[1][2]

  • Purity of Starting Materials: The purity of both the methyl 3-aminoisonicotinate and hydrazine hydrate is paramount. Impurities in the starting ester can lead to the formation of undesired side products. Use freshly distilled or high-purity hydrazine hydrate, as it can degrade over time.[1]

  • Reaction Temperature: The reaction is typically carried out at reflux in a suitable solvent like ethanol or methanol.[2] Ensure that the internal temperature of the reaction mixture is maintained at the desired level. For a scalable process, uniform heating is critical.

  • Solvent Choice: While ethanol and methanol are common, other solvents can be explored. In some cases, running the reaction neat (without solvent) with an excess of hydrazine hydrate can be effective, though this requires careful temperature control.[2]

Troubleshooting Protocol: Optimizing Hydrazinolysis Yield

  • Reagent Purity Check: Verify the purity of your methyl 3-aminoisonicotinate by NMR or HPLC. Use a fresh, unopened container of hydrazine hydrate or purify it by distillation if necessary.

  • Stoichiometry Adjustment: Start with 1.2 equivalents of hydrazine hydrate. If incomplete conversion is still observed, incrementally increase the amount up to 2 equivalents, monitoring the reaction progress and impurity profile.

  • Time Study: Set up a small-scale reaction and take aliquots every 2 hours to be analyzed by TLC or HPLC. This will help you determine the point at which the reaction has stalled or is complete.

  • Temperature Control: Use a temperature probe to monitor the internal reaction temperature to ensure it is consistently at the reflux temperature of the chosen solvent.

II. Impurity Profile and Purification

The polar nature of this compound presents unique challenges in purification, especially at a larger scale. Understanding the potential impurities is the first step in developing an effective purification strategy.

Q2: I am observing several impurities in my crude product. What are the common side products in this synthesis?

A2: Impurities can arise from the starting materials or from side reactions during the hydrazinolysis. Common impurities include:

  • Unreacted Starting Material: Residual methyl 3-aminoisonicotinate.

  • 3-Aminoisonicotinic Acid: Hydrolysis of the ester starting material or the hydrazide product can lead to the formation of the corresponding carboxylic acid.

  • Diacyl Hydrazine (N,N'-bis(3-aminoisonicotinoyl)hydrazine): This can form if one molecule of hydrazine reacts with two molecules of the ester. This is more likely to occur if the hydrazine is not in sufficient excess or if it is added too slowly to a hot solution of the ester.

  • Impurities from Starting Material Synthesis: The synthesis of 3-aminoisonicotinic acid can introduce related pyridine impurities that may carry through the esterification and hydrazinolysis steps.

Q3: How can I effectively purify this compound at scale, given its high polarity?

A3: The purification of highly polar compounds like this compound can be challenging. Here are the recommended methods for purification:

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[1][3]

    • Solvent Selection: A good recrystallization solvent should dissolve the hydrazide sparingly at room temperature but have high solubility at its boiling point. Ethanol, methanol, or mixtures with water are good starting points.[1][2]

    • Protocol: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The crystals should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3]

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is an option, although it can be challenging and costly at a large scale for highly polar compounds.

    • Normal Phase (Silica Gel): Due to the high polarity of the product, it will likely have very low mobility on a standard silica gel column with typical solvent systems. A highly polar mobile phase, such as dichloromethane/methanol/ammonium hydroxide, may be required. However, this can lead to streaking and poor separation.[4]

    • Reverse Phase Chromatography: This can be a more effective option for purifying polar compounds.[4] A C18 column with a water/acetonitrile or water/methanol gradient is a common choice. The main drawback is the need to remove large volumes of water from the product fractions.

    • Ion-Exchange Chromatography: Given the basic nature of the amino and hydrazide groups, cation-exchange chromatography could be a viable, albeit more complex, purification strategy.

Data Presentation: Comparison of Purification Methods

Purification MethodProsConsScalability
Recrystallization Cost-effective, simple, can yield high purity product.Solvent selection can be challenging, potential for product loss in the mother liquor.High
Normal Phase Chromatography Well-established technique.Poor separation for highly polar compounds, requires large solvent volumes.Low to Medium
Reverse Phase Chromatography Good for polar compounds, can provide high resolution.Expensive stationary phase, requires removal of aqueous solvents.Medium
Ion-Exchange Chromatography Highly selective for charged molecules.More complex process, requires pH control and salt gradients.Medium

III. Reagent Handling and Stability

Safe handling of reagents and understanding the stability of the product are critical for a successful and safe scalable synthesis.

Q4: What are the key safety considerations when working with hydrazine hydrate on a large scale?

A4: Hydrazine is a toxic and potentially explosive substance, and its handling requires strict safety protocols, especially at scale.

  • Exothermic Reaction: The reaction of hydrazine with esters is exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled. The rate of addition of hydrazine should be carefully controlled, and efficient cooling of the reactor is essential.[5][6]

  • Thermal Stability of Hydrazine: The thermal stability of hydrazine can be significantly reduced in the presence of acids.[5] While the reaction itself doesn't produce acid, contamination could pose a risk. Conversely, the addition of a base can improve the thermal stability of hydrazine.[5][6]

  • Toxicity and Exposure: Hydrazine is a suspected carcinogen and is highly toxic. All manipulations should be carried out in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.

  • Quenching Excess Hydrazine: Any unreacted hydrazine in the reaction mixture or during work-up needs to be safely quenched. This can be achieved by careful addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide, typically in a dilute aqueous solution and with cooling.

Q5: Is this compound a stable compound? What are the recommended storage conditions?

IV. Scale-Up Challenges

Transitioning from a laboratory-scale procedure to a pilot or industrial-scale synthesis introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Q6: What are the primary challenges I should anticipate when scaling up the synthesis of this compound?

A6: The main challenges in scaling up this synthesis are related to heat management, mass transfer, and product isolation.

  • Heat Transfer: As mentioned, the hydrazinolysis reaction is exothermic. In a large reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hot spots and an increased risk of runaway reactions. A jacketed reactor with controlled heating and cooling is essential.

  • Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and preventing localized high concentrations of reactants. Inadequate mixing can lead to the formation of side products like diacyl hydrazine.

  • Product Isolation and Drying: Filtering and drying large quantities of a solid product can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter) and a suitable vacuum oven with temperature control is important for efficient isolation and drying of the final product without causing thermal degradation.

  • Process Safety Management: A thorough process hazard analysis (PHA) should be conducted before any scale-up operation. This includes evaluating the thermal stability of the reaction mixture using techniques like Differential Scanning Calorimetry (DSC).[5]

Experimental Workflow: Scalable Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification cluster_3 Final Product start Charge Reactor with Methyl 3-Aminoisonicotinate and Ethanol add_hydrazine Controlled Addition of Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux (e.g., 78-80°C) add_hydrazine->reflux monitor Monitor Reaction by HPLC/TLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter_crude Filter Crude Product cool->filter_crude wash_crude Wash with Cold Ethanol filter_crude->wash_crude recrystallize Recrystallize from Ethanol/Water wash_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry end_product This compound dry->end_product

Caption: Scalable synthesis workflow for this compound.

V. Analytical Methods

Accurate analytical methods are essential for monitoring the reaction, assessing the purity of the final product, and ensuring quality control.

Q7: What are the recommended analytical methods for in-process control and final product analysis?

A7: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A polar solvent system, such as 10% methanol in dichloromethane with a few drops of ammonium hydroxide, can be a good starting point.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of both the reaction mixture and the final product purity. A reverse-phase C18 column with a gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities if they are present at sufficient levels.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the final product, which is a key indicator of purity, and to assess its thermal stability.[5]

This technical support guide provides a framework for addressing the common challenges in the scalable synthesis of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers and production chemists can develop a safe, efficient, and scalable manufacturing process.

References

Overcoming solubility problems with 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Aminoisonicotinohydrazide. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the solubility of this compound. As Senior Application Scientists, we have compiled this information to not only offer solutions but also to explain the scientific principles behind them, ensuring the integrity and success of your experiments.

Introduction to this compound and Its Solubility Challenges

This compound is a hydrazide derivative of isonicotinic acid, investigated for its potential as an anti-bacterial agent, notably against Mycobacterium tuberculosis.[1] Like many small molecules with aromatic and polar functional groups, its solubility can be a significant hurdle in the laboratory, impacting the accuracy and reproducibility of in vitro assays and formulation development. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, its structure, a pyridine ring with an amino group and a hydrazide functional group, suggests that its solubility will be significantly influenced by the pH of the solvent. The presence of the basic amino group and the amphoteric hydrazide group means the molecule's net charge will change with pH, impacting its interaction with polar solvents like water. Generally, such compounds exhibit higher solubility in acidic aqueous solutions due to the protonation of the amino and hydrazide groups.

Q2: Which organic solvents are recommended for dissolving this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a highly recommended starting point. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[2][3] Ethanol can also be considered, although it is generally less effective for highly polar or crystalline compounds. When using organic solvents for biological assays, it is crucial to be mindful of the final concentration of the solvent in the assay medium, as it can exhibit toxicity to cells.

Q3: How does pH affect the solubility and stability of this compound?

The hydrazide functional group and the amino group on the pyridine ring are susceptible to protonation in acidic conditions. This protonation increases the polarity of the molecule and its ability to form hydrogen bonds with water, thereby enhancing aqueous solubility. Conversely, in neutral or alkaline conditions, the molecule is less likely to be charged, which can lead to decreased aqueous solubility.

However, it is important to note that the stability of hydrazide compounds can also be pH-dependent. In highly acidic or alkaline solutions, hydrazides can be susceptible to hydrolysis, which would lead to the degradation of the compound.[4] Therefore, a balance must be struck between achieving sufficient solubility and maintaining the chemical integrity of the compound. Studies on related isoniazid derivatives have shown that solubility increases as the pH decreases.

Q4: Can heating be used to improve the solubility of this compound?

Gentle heating can be a useful technique to increase the rate of dissolution and, in some cases, the solubility of a compound. However, caution is advised as excessive or prolonged heating can lead to the thermal degradation of the compound.[5][6] The thermal stability of this compound has not been extensively reported, so it is recommended to use the lowest effective temperature for the shortest possible duration. Always check for any visual signs of degradation, such as a color change in the solution.

Troubleshooting Guides

Problem 1: Difficulty in preparing a stock solution in a desired solvent.

Workflow for Solubility Testing:

Caption: A stepwise workflow for determining the solubility and preparing a stock solution of this compound.

Detailed Protocol for Preparing a Stock Solution in DMSO:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile, clear vial.

  • Initial Solubilization: Add a calculated volume of high-purity DMSO to achieve a desired high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for any undissolved particles against a dark background.

  • Gentle Heating (Optional): If the compound does not fully dissolve, place the vial in a water bath at 37°C for 10-15 minutes. Vortex again.

  • Sonication (Optional): If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Dilution: Once a clear stock solution is obtained, it can be serially diluted in the appropriate cell culture medium or buffer for your experiment. Remember to account for the final DMSO concentration.

Problem 2: Precipitation of the compound upon dilution of the stock solution into an aqueous buffer or cell culture medium.

This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.

Strategies to Prevent Precipitation:

  • pH Modification: As the solubility of this compound is likely pH-dependent, adjusting the pH of the final aqueous solution can improve its solubility. For this compound, a slightly acidic pH may be beneficial. However, ensure the chosen pH is compatible with your experimental system.

  • Use of Co-solvents: A co-solvent system can be employed to increase the solubility of a compound in an aqueous medium.[7] This involves using a mixture of water and a water-miscible organic solvent.

    Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration in Final SolutionNotes
Ethanol0.1% - 1% (v/v)Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG) 300/4001% - 10% (v/v)Generally well-tolerated by cells.
Propylene Glycol0.5% - 5% (v/v)Can have some cellular effects.
  • Formulation with Excipients: For more advanced applications, formulation with solubilizing agents such as cyclodextrins can be explored. These agents can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Workflow for Optimizing Dilution into Aqueous Media:

Caption: A decision-making workflow for preventing precipitation of this compound upon dilution into aqueous solutions.

Problem 3: Concerns about the stability of the prepared solutions.

The stability of your this compound solution is critical for obtaining reliable and reproducible experimental results. Hydrazide compounds can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[4][8]

Recommendations for Ensuring Solution Stability:

  • Fresh Preparation: Ideally, solutions should be prepared fresh for each experiment.

  • Storage Conditions: If storage is necessary, store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

  • Stability Testing: To confirm the stability of your compound under your specific experimental conditions, you can perform a simple stability study.

    Protocol for a Basic Stability Study:

    • Prepare a solution of this compound at the desired concentration and in the final experimental buffer.

    • Divide the solution into several aliquots.

    • Store the aliquots under the intended experimental conditions (e.g., 37°C in a cell culture incubator).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound using a suitable analytical method.

    • A decrease in concentration over time indicates degradation.

Analytical Methods for Concentration Determination:

The concentration of this compound in solution can be determined using various analytical techniques.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying small molecules. A suitable C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development. Detection can be performed using a UV detector, as the pyridine ring will absorb UV light.

  • UV-Vis Spectrophotometry: For a quicker but less specific measurement, the absorbance of the solution can be measured at the compound's λmax. This requires determining the λmax and generating a standard curve with known concentrations of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the chemical nature of the compound and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare stable and effective solutions for their experiments. Remember to start with small-scale solubility tests to determine the optimal conditions for your specific application.

References

Technical Support Center: 3-Aminoisonicotinohydrazide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-aminoisonicotinohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of its reaction mechanisms and achieve optimal experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses three primary nucleophilic sites:

  • The terminal amino group (-NH₂) of the hydrazide moiety is the most nucleophilic and is the primary site of reaction with aldehydes and ketones to form hydrazones (Schiff bases).

  • The amino group (-NH₂) at the 3-position of the pyridine ring is also nucleophilic, though generally less reactive than the hydrazide's terminal nitrogen.

  • The nitrogen atom within the pyridine ring can act as a nucleophile or a Brønsted-Lowry base, influencing the overall reactivity and solubility of the molecule.

Q2: My Schiff base condensation with an aldehyde is showing low yield. What is the most common cause?

A2: The most frequent cause of low yield in hydrazone formation is the reversibility of the reaction. The condensation of a hydrazide with an aldehyde or ketone produces water as a byproduct. If this water is not removed, the equilibrium can shift back towards the starting materials.[1] Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is a standard and effective method to drive the reaction to completion.

Q3: What is a simple way to monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting aldehyde/ketone and the this compound on a TLC plate. The reaction is complete when the starting material spots disappear, and a new, single spot for the product is observed. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q4: I'm observing an insoluble precipitate immediately after mixing my reactants. What could this be?

A4: This could be due to poor solubility of either your starting material or the product in the chosen solvent. This compound and its derivatives often have limited solubility in non-polar organic solvents. Consider using a more polar solvent like ethanol, methanol, or dimethylformamide (DMF). Gentle heating can also improve solubility and facilitate the reaction.

Q5: What are the essential characterization techniques for my final product?

A5: A combination of spectroscopic methods is crucial for unambiguous structure confirmation:

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N (imine) stretching band and the disappearance of the C=O (carbonyl) band from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic signal for the imine proton (-CH=N-). ¹³C NMR will confirm the presence of the imine carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized hydrazone.

Part 2: Advanced Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex experimental challenges.

Guide 1: Problem - Low or No Product Yield in Schiff Base Synthesis

If you are experiencing significantly low yields, a systematic approach is necessary to identify the root cause.

G cluster_start Initial Check cluster_analysis Analysis cluster_solution Solutions start Low or No Product Yield tlc Monitor reaction by TLC. Is starting material consumed? start->tlc ph Is pH mildly acidic (4-6)? tlc->ph No water Is water being removed effectively? tlc->water Yes reagents Are starting materials pure? ph->reagents Yes adjust_ph Add catalytic acid (e.g., acetic acid). ph->adjust_ph sterics Are reactants sterically hindered? water->sterics Yes remove_water Use Dean-Stark or molecular sieves. water->remove_water extend_time Extend reaction time and/or increase temperature. sterics->extend_time reagents->water Yes purify_reagents Purify starting materials (recrystallize/distill). reagents->purify_reagents No G A This compound + Aldehyde (R-CHO) B Intermediate Hydrazone (Schiff Base) A->B Condensation (-H₂O) C Oxidative Cyclization (e.g., with I₂ or FeCl₃) B->C E Side Product (e.g., Azine Formation) B->E Side Reaction (e.g., with excess aldehyde) D Desired 1,2,4-Triazole Derivative C->D

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the exploration of novel pharmacophores is paramount. Among these, the hydrazide scaffold has emerged as a versatile and promising nucleus for the generation of compounds with a wide spectrum of biological activities. This guide provides an in-depth validation of the biological activity of 3-Aminoisonicotinohydrazide, a key member of this chemical class. Through a comparative analysis with established alternatives, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate its therapeutic potential.

Introduction to this compound: A Scaffold of Promise

This compound, a derivative of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, has garnered significant attention for its potential antimicrobial and anticancer properties. The presence of the hydrazide functional group (-CONHNH2) and the amino group on the pyridine ring bestows upon this molecule a unique electronic and structural profile, rendering it a prime candidate for derivatization and biological screening. This guide will delve into the mechanistic underpinnings of its activity and provide a comparative assessment against relevant therapeutic agents.

Antimicrobial Activity: A Comparative Analysis

The isonicotinohydrazide scaffold is renowned for its potent antimycobacterial effects. To contextualize the activity of this compound and its derivatives, a comparison with the frontline anti-tuberculosis drug, isoniazid, is essential.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1] This disruption of cell wall integrity leads to bacterial cell death. It is hypothesized that this compound and its derivatives share a similar mechanism of action, targeting the enoyl-acyl carrier protein reductase (InhA) involved in mycolic acid biosynthesis.

INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death InhA->Cell_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Caption: Proposed mechanism of action for Isoniazid.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency. While specific MIC values for the parent this compound are not extensively reported in publicly available literature, numerous studies have demonstrated the potent antimycobacterial activity of its derivatives, particularly Schiff bases and other hydrazones.

Compound/DrugOrganismMIC (µg/mL)Reference
Isoniazid Mycobacterium tuberculosis H37Rv0.02 - 0.06[2]
Isonicotinohydrazide Derivative (Schiff Base) Mycobacterium tuberculosis H37Rv4[2]
Isatin-Nicotinohydrazide Hybrid (5g) Isoniazid-resistant M. tuberculosis3.9[3]
Isatin-Nicotinohydrazide Hybrid (5h) Isoniazid-resistant M. tuberculosis3.9[3]

Note: The data for derivatives of this compound highlight their potential to overcome resistance to isoniazid, a significant clinical challenge. The modifications to the core structure can lead to compounds with potent activity against drug-resistant strains.[3]

Anticancer Activity: A Multi-faceted Approach

Recent research has unveiled the promising anticancer potential of hydrazide-containing compounds. The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their ability to induce cell death through various mechanisms.

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Hydrazide derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspases, ultimately leading to cell dismantling.[4]

Hydrazide Hydrazide Derivative Mitochondria Mitochondria Hydrazide->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis.

Furthermore, some hydrazide derivatives have been observed to upregulate the expression of the cyclin-dependent kinase inhibitor p27kip1. This protein plays a crucial role in cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the cytotoxic activity of various hydrazide derivatives with standard chemotherapeutic agents against different cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.1 - 1.0[5]
Hydrazide-Hydrazone Derivative (52d.1) MCF-7 (Breast)3.49[6]
Cisplatin A549 (Lung)5 - 20[7]
Benzohydrazide Derivative (H20) A549 (Lung)0.46[8]
Sorafenib HepG2 (Liver)~5[9]
Benzohydrazide Derivative (H20) HepG2 (Liver)0.21[8]

Note: The IC50 values for the hydrazide derivatives demonstrate significant cytotoxic potential, in some cases exceeding the potency of standard chemotherapeutic drugs.[8] This highlights the promise of this chemical class in the development of novel anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

Microplate Alamar Blue Assay (MABA) for Antimicrobial Susceptibility

This assay is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis.

Workflow Diagram:

Start Start Prep_Plate Prepare 96-well plate with serial dilutions of test compound Start->Prep_Plate Inoculate Inoculate wells with M. tuberculosis suspension Prep_Plate->Inoculate Incubate Incubate at 37°C for 7 days Inoculate->Incubate Add_Dye Add Alamar Blue and Tween 80 Incubate->Add_Dye Incubate_2 Incubate at 37°C for 24h Add_Dye->Incubate_2 Read Read color change (Blue to Pink) Incubate_2->Read End Determine MIC Read->End

Caption: MABA workflow for MIC determination.

Step-by-Step Protocol:

  • Plate Preparation: Aseptically add 100 µL of Middlebrook 7H9 broth to all wells of a sterile 96-well microplate.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first well of each row. Perform a serial two-fold dilution across the plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Dye Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Final Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h to allow attachment Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of the test compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[2]

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The data presented in this guide, comparing their efficacy to established drugs like isoniazid and standard chemotherapeutics, underscore their potential for further development. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings. As with any novel therapeutic agent, further investigation into the precise mechanisms of action, pharmacokinetic profiles, and in vivo efficacy is warranted. However, the foundational evidence strongly supports the continued exploration of the this compound scaffold in the quest for new and effective treatments for infectious diseases and cancer.

References

A Comparative Analysis of 3-Aminoisonicotinohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Aminoisonicotinohydrazide

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyridine ring, a core component of nicotinic acid and its isomers, holds a prominent position.[1] Isonicotinic acid hydrazide (Isoniazid, INH), a cornerstone in the treatment of tuberculosis, exemplifies the therapeutic potential of this structural motif.[1] The hydrazide moiety within INH is a critical pharmacophore, but the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel derivatives.[1][2] This has spurred significant interest in modifying the isonicotinohydrazide backbone to generate new chemical entities with a broad spectrum of biological activities.

This guide focuses on a specific subclass: This compound derivatives . The introduction of an amino group at the 3-position of the pyridine ring offers a valuable point for further chemical modification, leading to the synthesis of a diverse library of compounds, primarily Schiff bases and other hydrazone derivatives. These modifications are not arbitrary; they are strategically designed to modulate the physicochemical properties of the parent molecule, such as lipophilicity, electronic effects, and steric hindrance, all of which can profoundly influence biological activity.[1]

This comprehensive analysis will delve into the comparative performance of various this compound derivatives, with a focus on their antimicrobial and anticancer activities. We will explore the structure-activity relationships (SAR) that govern their efficacy, present key experimental data in a comparative format, and provide detailed protocols for their synthesis and biological evaluation.

The Rationale Behind Derivatization: Enhancing Biological Activity

The primary motivation for synthesizing derivatives of this compound is to expand and enhance its therapeutic potential. The formation of hydrazones, particularly through the condensation of the hydrazide with various aldehydes and ketones, is a widely employed strategy.[3] This reaction creates a Schiff base, characterized by the azomethine group (-C=N-), which is a key structural feature in many biologically active compounds.[3]

The rationale for this approach is multi-faceted:

  • Modulation of Lipophilicity: The introduction of different aromatic or heterocyclic rings via the Schiff base formation can significantly alter the lipophilicity of the molecule. This is a critical factor for cell membrane permeability and interaction with biological targets.[1]

  • Electronic Effects: The substituents on the aldehyde or ketone moiety can exert electron-donating or electron-withdrawing effects, which can influence the reactivity of the entire molecule and its binding affinity to target enzymes or receptors.

  • Steric Factors: The size and shape of the introduced substituents can influence how the molecule fits into the active site of a biological target, thereby affecting its inhibitory activity.

  • Chelating Properties: The hydrazone moiety can act as a chelating agent, binding to metal ions that are essential for the survival of pathogens or the proliferation of cancer cells.[4][5]

The following sections will provide a comparative analysis of how these structural modifications impact the biological performance of this compound derivatives.

Comparative Analysis of Biological Activities

The derivatization of this compound has yielded compounds with a range of biological activities. Here, we present a comparative overview of their performance in key therapeutic areas.

Antitubercular Activity

Given the parent molecule's renowned efficacy against Mycobacterium tuberculosis, a primary focus of derivatization has been to enhance this activity and overcome resistance.

Key Findings:

  • The formation of isonicotinyl hydrazones by reacting isonicotinyl hydrazide with substituted phenylthiourea has yielded potent antitubercular agents.[6]

  • One such derivative, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, demonstrated significantly higher activity against both the H37Rv strain and INH-resistant strains of M. tuberculosis compared to isoniazid itself.[6]

  • The lipophilicity of the derivatives plays a crucial role in their antimycobacterial activity, with more lipophilic compounds often exhibiting enhanced potency.[1] For instance, in a series of isatin hydrazides, the introduction of a bromine atom led to a remarkable increase in activity against M. tuberculosis compared to chlorine or an unsubstituted moiety.[1]

Comparative Data: Antitubercular Activity of Isonicotinohydrazide Derivatives

CompoundModificationTarget StrainMIC (µg/mL)Reference
Isoniazid-M. tuberculosis H37Rv3.125[7]
N'-(3-chlorobenzoyl)isonicotinohydrazide3-chlorobenzoylM. tuberculosis H37Rv-[7]
N'-(3-bromobenzoyl)isonicotinodyrazide3-bromobenzoylM. tuberculosis H37Rv-[7]
N'-(4-fluorobenzoyl)isonicotinohydrazide4-fluorobenzoylM. tuberculosis H37Rv-[7]
Isatin Hydrazide (unsubstituted)IsatinM. tuberculosis25[1]
Isatin Hydrazide (5-chloro)5-chloro-isatinM. tuberculosis12.50[1]
Isatin Hydrazide (5-bromo)5-bromo-isatinM. tuberculosis6.25[1]
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea4-fluorophenylthioureaM. tuberculosis H37Rv0.49 µM[6]

Note: MIC values from different studies may not be directly comparable due to variations in experimental conditions.

Antibacterial and Antifungal Activity

Beyond tuberculosis, derivatives of this compound have shown promise as broad-spectrum antimicrobial agents.

Key Findings:

  • Schiff bases derived from isonicotinohydrazide have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[7]

  • Fluorinated benzaldehyde Schiff bases of isoniazid have shown marked activity against Candida albicans.[8]

  • Metal complexes of isonicotinohydrazide Schiff bases, particularly with copper(II) and nickel(II), have exhibited enhanced antibacterial efficacy compared to the free ligands.[9]

Comparative Data: Antimicrobial Activity of Isoniazid-derived Schiff Bases

CompoundModificationTarget OrganismMIC (mM)Reference
L14-(trifluoromethyl)phenylC. albicans0.037[8]
L44-hydroxy-3-fluorophenylC. albicans0.048[8]
L44-hydroxy-3-fluorophenylE. coli1.55[8]

Note: MIC values are presented to illustrate comparative potency within a single study.

Anticancer Activity

The cytotoxic potential of isonicotinohydrazide derivatives against various cancer cell lines is an emerging area of research.

Key Findings:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogs have demonstrated cytotoxic activity against neoplastic cells, which is linked to their iron chelation properties.[4][5]

  • The introduction of a bromine substituent or the replacement of the phenolic ring with a pyridine ring in SIH analogs increased cytotoxicity.[4][5]

  • Isatin-hydrazone derivatives have shown potent cytotoxic activity against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines.[10] Halogen substituents at the 2,6-position of the C-ring of isatin-hydrazones were found to be the most potent.[10]

Comparative Data: Anticancer Activity of Isoniazid-Hydrazone Derivatives

CompoundModificationCell LineIC50 (µM)Reference
4j2,6-dichlorophenylMCF71.51[10]
4k2,6-difluorophenylMCF73.56[10]
4e2-bromophenylMCF75.46[10]
4e2-bromophenylA278018.96[10]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Schiff Bases

This protocol describes a standard condensation reaction to form Schiff bases.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired substituted aldehyde or ketone (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Refluxing: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base by removing the water molecule formed as a byproduct.

Diagram of Synthetic Workflow

SynthesisWorkflow Reactants This compound + Substituted Aldehyde/Ketone Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Catalytic Acetic Acid Solvent->Catalyst Reaction Reflux for 2-4 hours Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Product Pure Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of this compound Schiff bases.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth (MHB or RPMI-1640) in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. For a more quantitative assessment, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.

Self-Validating System:

  • The inclusion of a standard antimicrobial agent as a positive control validates the assay's sensitivity and the susceptibility of the test organism.

  • The growth control ensures that the incubation conditions are suitable for microbial growth, while the sterility control confirms the absence of contamination.

Diagram of MIC Determination Workflow

MIC_Workflow Start Start Stock Prepare Compound Stock Solution in DMSO Start->Stock Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read Determine MIC (Visual or with Indicator) Incubate->Read End End Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel compounds with diverse biological activities. The formation of Schiff bases and other hydrazone derivatives allows for the fine-tuning of physicochemical properties, leading to enhanced antitubercular, antibacterial, antifungal, and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of factors such as lipophilicity and the nature and position of substituents in determining the biological efficacy of these compounds.

The comparative data presented herein provides a valuable resource for researchers in the field of drug discovery and development. The detailed experimental protocols offer a practical guide for the synthesis and evaluation of new derivatives.

Future research in this area should focus on:

  • Expanding the diversity of derivatives: Synthesizing a wider range of derivatives with novel aldehyde and ketone moieties to explore a broader chemical space.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these derivatives exert their biological effects.

  • In vivo studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the biological activity of new derivatives and guide the design of more potent compounds.

By continuing to explore the chemical and biological landscape of this compound derivatives, the scientific community can pave the way for the development of new and effective therapeutic agents to address a range of unmet medical needs.

References

A Comparative Guide for Researchers: Isonicotinic Hydrazide vs. 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Two Structurally Related Hydrazides in Drug Discovery and Chemical Biology

In the landscape of chemical biology and drug discovery, the pyridine hydrazide scaffold holds a significant position, primarily due to the profound impact of isonicotinic hydrazide, globally recognized as the frontline antituberculosis drug, isoniazid. This guide provides an in-depth comparison between the well-established isonicotinic hydrazide and its lesser-known, yet potentially intriguing analog, 3-Aminoisonicotinohydrazide. While isonicotinic hydrazide boasts a rich history of clinical use and extensive research, this compound represents a largely unexplored chemical entity. This guide will delve into the known attributes of isonicotinic hydrazide and extrapolate the potential characteristics and research avenues for its 3-amino derivative, grounded in the established structure-activity relationships of related compounds.

Isonicotinic Hydrazide (Isoniazid): The Benchmark in Antitubercular Research

Isonicotinic hydrazide, or isoniazid (INH), is a synthetic antimicrobial agent that has been a cornerstone of tuberculosis treatment for decades.[1] Its efficacy and mechanism of action have been the subject of extensive investigation, providing a solid foundation for understanding its biological activity.

Chemical Properties and Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis.[2] The activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This enzymatic process transforms isoniazid into a reactive isonicotinoyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[2]

The primary target of this adduct is the enoyl-acyl carrier protein reductase, known as InhA.[2] The binding of the isonicotinoyl-NAD adduct to InhA inhibits its function, which is crucial for the synthesis of mycolic acids.[3] Mycolic acids are unique and essential components of the mycobacterial cell wall, and their disruption leads to the loss of cell viability.[3]

Isoniazid_Mechanism

Research Applications

The primary research application of isonicotinic hydrazide is in the field of antitubercular drug discovery. It serves as a lead compound for the development of new derivatives aimed at overcoming drug resistance.[1] Furthermore, due to its well-defined mechanism of action, it is a crucial tool for studying mycobacterial cell wall biosynthesis and the mechanisms of drug resistance in M. tuberculosis.

This compound: A Structural Analog with Unexplored Potential

This compound is a derivative of isonicotinic hydrazide with an amino group substituted at the 3-position of the pyridine ring. While specific research on this compound is scarce, we can infer its potential properties and research applications based on the known structure-activity relationships of other isoniazid derivatives.

Hypothetical Properties and Mechanism of Action

The introduction of an amino group at the 3-position of the pyridine ring could influence several properties of the molecule, including its electronic distribution, lipophilicity, and ability to form hydrogen bonds. These changes could, in turn, affect its biological activity.

It is plausible that this compound would retain the hydrazide moiety essential for the antitubercular activity of isoniazid. Therefore, it might also function as a prodrug requiring activation by KatG. However, the amino substitution could alter its affinity for the enzyme or the stability of the resulting radical, potentially impacting its efficacy.

Synthesis_Hypothesis

Potential Research Applications

The primary area of investigation for this compound would be as a potential antitubercular agent. Research could focus on determining if the 3-amino substitution offers any advantages over the parent compound, such as:

  • Activity against Isoniazid-Resistant Strains: A significant area of research for isoniazid derivatives is their ability to overcome resistance, which often arises from mutations in the katG gene.[4] The modified structure of this compound might allow it to be activated by a mutated KatG enzyme or to have a different spectrum of activity.

  • Altered Pharmacokinetic Properties: The amino group could change the compound's solubility, membrane permeability, and metabolic stability, leading to improved pharmacokinetic properties.

  • Novel Biological Activities: Beyond its potential antitubercular effects, the introduction of an amino group could confer other biological activities. For instance, some hydrazide-containing compounds have been investigated for their potential as PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of enzymes involved in DNA repair and targeted in cancer therapy.[5] While there is no direct evidence linking this compound to PARP inhibition, this could be a speculative yet interesting avenue for future research.

Comparative Overview

FeatureIsonicotinic Hydrazide (Isoniazid)This compound (Hypothetical)
Primary Application First-line antituberculosis drugPotential antitubercular agent
Mechanism of Action Prodrug activated by KatG; inhibits mycolic acid synthesis[2][3]Likely a prodrug; mechanism may be similar to isoniazid but potentially altered by the amino group
Activity Spectrum Highly active against M. tuberculosis; resistance is a clinical issueUnknown; potential for activity against isoniazid-resistant strains
PARP Inhibition No established activitySpeculative; hydrazide scaffold present in some PARP inhibitors[5]
Research Status Extensively studied and clinically usedLargely uninvestigated

Experimental Protocols for Evaluation

For researchers interested in investigating this compound, the following experimental protocols, adapted from established methodologies for isoniazid and its derivatives, would be essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is fundamental for assessing the antitubercular activity of a compound.

1. Preparation of Bacterial Inoculum:

  • Culture M. tuberculosis (e.g., H37Rv strain for susceptible testing and a known isoniazid-resistant strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
  • Adjust the bacterial suspension to a McFarland standard of 0.5.

2. Drug Dilution:

  • Prepare a stock solution of the test compound (this compound) and a control (isoniazid) in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compounds in a 96-well microplate containing Middlebrook 7H9 broth.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Include a drug-free growth control and a sterile broth control.
  • Seal the plate and incubate at 37°C for 7-14 days.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro PARP Inhibition Assay (Enzymatic)

This protocol can be used to screen for potential PARP inhibitory activity.

1. Reagents and Materials:

  • Recombinant human PARP-1 enzyme.
  • Histone proteins (as a substrate for PARP-1).
  • NAD+ (cofactor for PARP-1).
  • Biotinylated NAD+.
  • Streptavidin-coated plates.
  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection enzyme (e.g., HRP).
  • Substrate for the detection enzyme.

2. Assay Procedure:

  • Coat a 96-well plate with histone proteins.
  • Add the PARP-1 enzyme to each well.
  • Add the test compound (this compound) at various concentrations.
  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
  • Incubate to allow for the PARylation reaction to occur.
  • Wash the plate to remove unbound reagents.
  • Add the anti-PAR antibody-HRP conjugate and incubate.
  • Wash the plate again and add the HRP substrate.
  • Measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Isonicotinic hydrazide remains a vital tool in the fight against tuberculosis and a fundamental scaffold in medicinal chemistry. Its derivative, this compound, while currently uncharacterized, presents an intriguing subject for future research. Based on the extensive knowledge of isoniazid and its analogs, investigations into the synthesis, antitubercular activity (particularly against resistant strains), and potentially novel biological activities of this compound are warranted. The experimental protocols provided herein offer a starting point for researchers to explore the potential of this and other novel hydrazide compounds.

References

Efficacy of 3-Aminoisonicotinohydrazide Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can overcome existing drug resistance and offer improved therapeutic indices is perpetual. Among the myriad of heterocyclic compounds, pyridine derivatives, particularly those based on the isonicotinic acid hydrazide framework, have historically proven to be a fertile ground for the discovery of potent therapeutic agents. This guide provides an in-depth technical comparison of the efficacy of 3-aminoisonicotinohydrazide-based compounds, exploring their potential as antitubercular and anticancer agents. We will delve into their synthesis, mechanism of action, and structure-activity relationships, supported by experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals.

The Strategic Advantage of the this compound Scaffold

Isonicotinic acid hydrazide (Isoniazid, INH) is a cornerstone of first-line antituberculosis therapy. Its mechanism of action, involving the inhibition of mycolic acid synthesis, is well-established. However, the emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the development of new derivatives that can evade these resistance mechanisms.

The introduction of an amino group at the 3-position of the isonicotinohydrazide scaffold offers several strategic advantages:

  • Altered Electronic Properties: The amino group, being an electron-donating group, can modulate the electronic distribution within the pyridine ring, potentially influencing the compound's interaction with biological targets.

  • Additional Hydrogen Bonding Site: The amino group provides an additional site for hydrogen bonding, which can lead to enhanced binding affinity and specificity for target enzymes or receptors.

  • A Platform for Further Derivatization: The amino group serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of Schiff bases, hydrazones, and other derivatives with a wide range of pharmacological activities.

This guide will focus on comparing the biological activities of these derivatives against established drugs and understanding how the 3-amino substitution influences their therapeutic potential.

Comparative Efficacy in Antitubercular Applications

While research specifically on this compound derivatives is still emerging, we can draw valuable insights from the extensive studies on closely related isonicotinohydrazide (INH) derivatives. The primary mechanism of action for INH is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. INH itself is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). Resistance to INH often arises from mutations in the katG gene.

The rationale behind developing INH derivatives, including the 3-amino analogues, is to create compounds that may not require KatG activation or can overcome other resistance mechanisms.

Experimental Data Snapshot: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isonicotinohydrazide derivatives against Mycobacterium tuberculosis H37Rv, providing a baseline for comparison.

CompoundModificationMIC (µg/mL)Reference Standard (MIC, µg/mL)Source
Isoniazid (INH) Parent Drug0.025-[1]
N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide Schiff Base Derivative4Isoniazid (0.025)[1]
N'-(1-propyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide Isatin Schiff Base10 µMIsoniazid (>10 µM against resistant strain)[2]
N'-(1-propynyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide Isatin Schiff Base10 µMIsoniazid (>10 µM against resistant strain)[2]

Note: Data for this compound derivatives is currently limited in publicly accessible literature, highlighting a significant area for future research. The data presented for INH derivatives serves as a comparative benchmark.

The data suggests that while some derivatives show promising activity, they often do not surpass the potency of the parent drug, isoniazid, against sensitive strains. However, their real potential may lie in their activity against INH-resistant strains, as demonstrated by the isatin derivatives which retained activity against a resistant strain.[2]

Structure-Activity Relationship (SAR) Insights

Based on available data for isonicotinohydrazide derivatives, several SAR trends can be identified:

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing bulky aromatic or aliphatic groups can enhance cell wall penetration in mycobacteria.[3][4]

  • Hydrazone Linkage: The C=N-NH linkage is crucial for the biological activity of many hydrazone derivatives.

  • Substituents on the Aromatic Ring: The presence and position of electron-donating or electron-withdrawing groups on the aromatic ring of Schiff base derivatives significantly influence their antimicrobial activity.[5]

The key question that remains to be systematically answered is how the 3-amino group on the isonicotinohydrazide core modulates these SAR trends.

Experimental Protocol: Synthesis of Isonicotinohydrazide Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from isonicotinohydrazide, which can be adapted for this compound.

Objective: To synthesize N'-[(E)-arylmethylidene]isonicotinohydrazide derivatives.

Materials:

  • Isonicotinic acid hydrazide (or this compound)

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve isonicotinic acid hydrazide (1 equivalent) in a minimal amount of hot ethanol in a round bottom flask.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and the aldehyde, and its boiling point is suitable for refluxing without degrading the reactants or products.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux Conditions: Heating the reaction mixture increases the rate of reaction, allowing for a higher yield in a shorter time frame.

Proposed Mechanism of Antitubercular Action

The following diagram illustrates the generally accepted mechanism of action for isoniazid, which serves as a model for its derivatives.

Isoniazid_Mechanism cluster_inhibition cluster_disruption INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Activated_INH->InhA Inhibition Inhibition Mycolic_Acid_Pathway Mycolic Acid Synthesis Pathway InhA->Mycolic_Acid_Pathway Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Pathway->Cell_Wall Disruption Disruption

Caption: Proposed mechanism of action for Isoniazid.

Comparative Efficacy in Anticancer Applications

The hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore in the design of anticancer agents. Hydrazones derived from isonicotinic acid hydrazide and its analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include enzyme inhibition, induction of apoptosis, and cell cycle arrest.

Experimental Data Snapshot: Anticancer Activity

The table below presents a comparison of the half-maximal inhibitory concentration (IC50) values for some hydrazone derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference Standard (IC50, µM)Source
Hydrazide-hydrazone derivative 3h PC-3 (Prostate)1.32Paclitaxel[6]
MCF-7 (Breast)2.99Paclitaxel[6]
HT-29 (Colon)1.71Paclitaxel[6]
N-acyl hydrazone 7a MCF-7 (Breast)7.52 ± 0.32-[7]
PC-3 (Prostate)10.19 ± 0.52-[7]

Note: The specific structures of the tested compounds can be found in the cited references. This data highlights the potential of the hydrazone scaffold in cancer therapy.

The results indicate that certain hydrazone derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even better than some standard chemotherapeutic agents.[6] Compound 3h, for instance, shows impressive cytotoxicity across multiple cancer cell lines.[6]

Structure-Activity Relationship (SAR) Insights in Anticancer Activity

For hydrazone-based anticancer agents, the following SAR observations have been made:

  • Aromatic Substituents: The nature and position of substituents on the aryl ring of the hydrazone moiety play a critical role in determining the cytotoxic potency. Electron-withdrawing groups, such as nitro or halogen groups, can enhance activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrrole or indole, can significantly increase anticancer activity.[2][6]

  • Chelating Properties: The ability of the hydrazone scaffold to chelate metal ions is believed to contribute to its anticancer mechanism, possibly by generating reactive oxygen species (ROS) that induce apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cytotoxicity. The inclusion of both positive and negative controls ensures the reliability of the results. The colorimetric readout is directly proportional to the number of viable cells.

Proposed Mechanism of Anticancer Action: Apoptosis Induction

Many hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified model of the intrinsic apoptotic pathway that can be triggered by these compounds.

Apoptosis_Pathway Compound Hydrazone Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by hydrazone derivatives.

Future Directions and Unanswered Questions

The exploration of this compound-based compounds is a promising but nascent field. While the foundational knowledge from isoniazid research provides a valuable roadmap, several key questions remain to be addressed:

  • Direct Synthesis and Derivatization: There is a need for robust and scalable synthetic routes to this compound and its derivatives to enable extensive biological screening.

  • Head-to-Head Comparative Studies: Rigorous comparative studies are essential to objectively assess the efficacy of these new compounds against current standard-of-care drugs for both tuberculosis and cancer.

  • Mechanism of Action Elucidation: Detailed mechanistic studies are required to identify the specific molecular targets and pathways modulated by this compound derivatives. This will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Toxicity: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antitubercular and anticancer agents. By leveraging the established knowledge of isonicotinohydrazide chemistry and pharmacology, and by systematically exploring the impact of the 3-amino substitution, researchers can potentially unlock a new class of therapeutics with improved efficacy and the ability to overcome existing drug resistance. This guide has provided a framework for understanding the current landscape and has outlined the critical experimental and conceptual steps needed to advance this exciting area of drug discovery.

References

A Comparative In Vitro Analysis of 3-Aminoisonicotinohydrazide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the in vitro testing of 3-Aminoisonicotinohydrazide derivatives, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, the objective evaluation of novel chemical entities against established alternatives is paramount. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind these methodologies, ensuring a robust and reproducible approach to in vitro screening.

Introduction to this compound Derivatives: A Scaffold of Therapeutic Promise

Isonicotinohydrazide, the parent molecule of the well-known anti-tuberculosis drug isoniazid, has long been a cornerstone in medicinal chemistry. The introduction of an amino group at the 3-position of the pyridine ring to form this compound creates a versatile scaffold for the synthesis of a diverse array of derivatives, primarily through the formation of hydrazones (Schiff bases) by condensation with various aldehydes and ketones. These structural modifications can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a broad spectrum of biological activities.

Recent studies have highlighted the potential of these derivatives as antimicrobial, anticancer, and antioxidant agents. The underlying mechanism often involves the chelation of metal ions essential for enzymatic functions in pathogens or cancer cells, intercalation with DNA, or the scavenging of reactive oxygen species. This guide will delve into the in vitro methodologies required to rigorously assess these biological activities and provide a comparative framework for evaluating the performance of novel this compound derivatives.

Core In Vitro Assays for Biological Characterization

The initial in vitro screening of this compound derivatives typically focuses on three key areas: antimicrobial efficacy, cytotoxic effects on cancer cell lines, and antioxidant potential. The following sections provide detailed, field-tested protocols for these fundamental assays.

Antimicrobial Susceptibility Testing

The evaluation of antimicrobial activity is crucial for identifying derivatives with the potential to combat infectious diseases. The broth microdilution and disc diffusion methods are standard preliminary assays.

The broth microdilution method is a quantitative assay that determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate 96-well plates containing compound dilutions with bacterial suspension P1->A1 P2 Prepare serial dilutions of This compound derivatives and control drugs P2->A1 A2 Include growth and sterility controls I1 Incubate plates at 37°C for 16-20 hours A1->I1 D1 Visually assess for turbidity or measure absorbance I1->D1 D2 Determine the MIC: lowest concentration with no visible growth D1->D2

Caption: Workflow for MIC determination using the broth microdilution assay.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) to ensure the viability of the bacteria and sterility of the medium, respectively. A standard antibiotic (e.g., ciprofloxacin, isoniazid) should be run in parallel for comparison.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

The disc diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth.

  • Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the this compound derivative and control antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Seed cancer cells in a 96-well plate and allow to adhere overnight T1 Treat cells with serial dilutions of this compound derivatives and control drug P1->T1 I1 Incubate for 24-72 hours T1->I1 A1 Add MTT solution to each well I1->A1 A2 Incubate for 2-4 hours to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals with DMSO or other solvent A2->A3 D1 Measure absorbance at ~570 nm A3->D1 D2 Calculate cell viability (%) and determine IC50 value D1->D2

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. A well-established anticancer drug (e.g., Doxorubicin) should be used as a positive control. Also include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antioxidant Capacity Evaluation

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Assay Procedure: In a 96-well plate, add a solution of the this compound derivative at various concentrations to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. A blank containing only methanol and DPPH is also required.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Comparative Performance Analysis

The true measure of a novel compound's potential lies in its performance relative to existing standards and other structural analogs. The following tables present a compilation of in vitro activity data for various hydrazide derivatives from the literature, providing a benchmark for newly synthesized this compound compounds.

Comparative Antimicrobial Activity (MIC in µg/mL)
Compound/Derivative TypeS. aureusE. coliM. tuberculosis H37RvReference
Isoniazid (Standard) --0.04[1]
Ciprofloxacin (Standard) --0.25[1]
Isoniazid-Pyrazinoic Acid Hybrid--2[1]
Isonicotinic Acid Hydrazide Derivative (Compound 1)--0.14 (INH-Resistant Strain)[2]
Isonicotinoylhydrazide Schiff Base (L3)>1000>1000-[3]
Isonicotinoylhydrazide Schiff Base (L6)>1000>1000-[3]
Isoniazid-Adamantane Derivative (10b)--32[1]
Comparative Anticancer Activity (IC₅₀ in µM)
Compound/Derivative TypeMCF-7 (Breast)A549 (Lung)Other Cell Line(s)Reference
Doxorubicin (Standard) ----
Melphalan (Standard) >IC₅₀ of test compounds-K-562: >27 µM[4]
Quinoline Hydrazide (17)14.1-SH-SY5Y: 2.9, Kelly: 1.3[5]
Salicylaldehyde Hydrazone (12)0.23-K-562: 0.03[4]
Salicylaldehyde Hydrazone (14)0.23-K-562: 0.05[4]
Diphenylamine-Hydrazone (13)--IGR39: 2.50, PPC-1: 3.63[6]
Nicotinohydrazone Metal Complex (Complex 1-4)-Markedly decreased proliferationBGC823, Eca109[7]

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative data underscores the significant impact of structural modifications on the biological activity of the isonicotinohydrazide scaffold. For instance, the formation of hydrazones with salicylaldehyde derivatives has been shown to yield compounds with potent anticancer activity, with IC₅₀ values in the nanomolar range against certain leukemia cell lines.[4] Similarly, hybridization of isoniazid with other bioactive molecules, such as pyrazinoic acid, can modulate its antimycobacterial potency.[1]

The 3-amino group in this compound offers a key point for further derivatization, potentially leading to compounds with enhanced biological activity and improved selectivity. Future research should focus on:

  • Systematic derivatization: Synthesizing a library of this compound derivatives with diverse aromatic and heterocyclic aldehydes/ketones to explore a wider chemical space.

  • Mechanism of action studies: For lead compounds, elucidating the precise mechanism of action through enzyme inhibition assays, DNA binding studies, and investigation of cellular pathways.

  • In vivo evaluation: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By employing the rigorous in vitro testing methodologies outlined in this guide and leveraging the comparative data presented, researchers can effectively identify and advance novel this compound derivatives with the potential to become next-generation therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Aminoisonicotinohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminoisonicotinohydrazide, a key building block in the synthesis of various pharmaceutical compounds, has garnered significant interest in medicinal chemistry. Its versatile structure, featuring a pyridine ring, an amino group, and a hydrazide moiety, makes it a valuable precursor for the development of novel therapeutic agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound, complete with detailed experimental protocols, supporting data, and a critical analysis of each approach's advantages and limitations.

Methodology Overview

Two principal synthetic routes to this compound have been established and are compared herein:

  • Two-Step Synthesis via Esterification and Hydrazinolysis: This classical and widely employed method involves the initial conversion of 3-aminoisonicotinic acid to its corresponding methyl ester, followed by reaction with hydrazine hydrate to yield the final hydrazide product.

  • Direct Synthesis via Amide Bond Formation: This approach circumvents the need for an intermediate ester by directly coupling 3-aminoisonicotinic acid with hydrazine. This can be achieved through various coupling agents or, in some cases, by direct thermal condensation.

The following sections will delve into the mechanistic underpinnings and practical execution of each method, providing the necessary details for replication and informed selection of the most suitable route for a given research or production context.

Method 1: Two-Step Synthesis via Esterification and Hydrazinolysis

This reliable, two-step process is often the go-to method for synthesizing hydrazides from their corresponding carboxylic acids due to its generally high yields and straightforward execution.

Causality Behind Experimental Choices

The initial esterification step is crucial as it activates the carboxylic acid moiety. Carboxylic acids themselves are generally unreactive towards direct reaction with hydrazine under mild conditions. Conversion to an ester provides a more electrophilic carbonyl carbon, facilitating nucleophilic attack by hydrazine in the subsequent step. Methanol is a common choice for esterification due to its low cost and the ease of removal of the excess reagent. Acid catalysis, typically with sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, further enhancing its electrophilicity.

The second step, hydrazinolysis, involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine hydrate. Hydrazine is a potent nucleophile, and the reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture.

Experimental Protocol

Step 1: Synthesis of Methyl 3-Aminoisonicotinate

  • To a stirred solution of 3-aminoisonicotinic acid (10.0 g, 72.4 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (4.0 mL, 75.0 mmol) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminoisonicotinate as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve methyl 3-aminoisonicotinate (10.0 g, 65.7 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (80% solution, 10.3 mL, 210 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Workflow Diagram

Two_Step_Synthesis A 3-Aminoisonicotinic Acid B Methyl 3-Aminoisonicotinate A->B  CH3OH, H2SO4 (cat.) Reflux, 8h   C This compound B->C  NH2NH2·H2O, Ethanol Reflux, 6h  

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Direct Synthesis via Amide Bond Formation

This approach offers the potential for a more atom-economical and streamlined synthesis by eliminating the intermediate esterification and isolation steps.

Causality Behind Experimental Choices

Direct conversion of a carboxylic acid to a hydrazide requires activation of the carboxyl group to facilitate nucleophilic attack by hydrazine. This can be achieved using peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine (hydrazine) to form the desired amide bond.[1]

An alternative, solvent-free approach involves the direct grinding of the carboxylic acid with hydrazine hydrate.[2] This mechanochemical method can promote the reaction by bringing the reactants into close proximity and facilitating the removal of the water byproduct as the reaction proceeds, driving the equilibrium towards the product.[2]

Experimental Protocol

Using EDC/HOBt Coupling Agents

  • To a stirred solution of 3-aminoisonicotinic acid (10.0 g, 72.4 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (10.7 g, 79.6 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (15.2 g, 79.6 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of hydrazine hydrate (80% solution, 4.5 mL, 90.5 mmol) in DMF (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Workflow Diagram

Direct_Synthesis cluster_0 Activation A 3-Aminoisonicotinic Acid B Active Ester Intermediate A->B  EDC, HOBt DMF, 0°C   C This compound B->C  NH2NH2·H2O Room Temp, 12-18h  

Caption: Workflow for the direct synthesis of this compound using coupling agents.

Comparative Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct Synthesis (EDC/HOBt)
Overall Yield Typically high (70-85%)Good to high (65-80%)
Reaction Time Longer (2 steps, ~14-16 hours total)Shorter (1 step, ~12-18 hours)
Number of Steps TwoOne
Reagent Cost Generally lower (Methanol, H2SO4, Hydrazine Hydrate)Higher (EDC, HOBt are more expensive)
Work-up & Purification Requires isolation of intermediate; crystallization is usually effective for both steps.Can be simpler (precipitation), but removal of coupling agent byproducts may require more rigorous purification.
Scalability Well-established and scalable.Scalable, but cost of reagents might be a limiting factor for very large scales.
Environmental Impact Use of organic solvents in both steps.Use of DMF, which is a solvent of concern. The solvent-free grinding method (if applicable) would be the most environmentally friendly.
Key Advantages High reliability, well-understood chemistry, generally high yields.Fewer steps, potentially faster overall process.
Key Disadvantages Longer overall process time, requires isolation of an intermediate.Higher reagent cost, potential for side reactions with coupling agents if not optimized.

Conclusion and Recommendations

The choice between the two primary synthetic routes for this compound depends on the specific needs of the researcher or organization.

The Two-Step Synthesis via Esterification and Hydrazinolysis is a robust and reliable method that is well-suited for both laboratory-scale synthesis and large-scale production where cost-effectiveness and predictability are key. Its well-documented nature and generally high yields make it a dependable choice.

The Direct Synthesis via Amide Bond Formation , particularly using coupling agents like EDC/HOBt, offers a more streamlined approach that can save time and resources by eliminating a synthetic step and the need for intermediate isolation. This method is particularly advantageous for rapid synthesis of analogues for screening purposes in a research setting. For larger-scale applications, a thorough cost analysis of the coupling agents is necessary. The solvent-free grinding method, while not detailed with a specific protocol here, represents an attractive green chemistry alternative that warrants further investigation for its applicability to this specific substrate.

Ultimately, the optimal synthesis method will be a balance of factors including desired yield, purity requirements, cost constraints, available equipment, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the synthesis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Alternative Scaffolds for 3-Aminoisonicotinohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a foundational molecular scaffold is a critical decision that influences the entire synthetic strategy and the biological profile of the final compounds. 3-Aminoisonicotinohydrazide has emerged as a valuable and versatile starting material, particularly for the synthesis of nitrogen-containing heterocycles. Its structure, featuring a reactive hydrazide moiety and a nucleophilic amino group on a pyridine core, offers multiple avenues for chemical modification.

However, synthetic objectives often demand a nuanced approach. Factors such as target molecule architecture, desired biological activity, reaction efficiency, and cost necessitate a broader consideration of alternative building blocks. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your selection process. We will explore the parent compound, Isonicotinic Acid Hydrazide (Isoniazid), its structural isomer, Nicotinic Acid Hydrazide, and a non-pyridine alternative, Aminoguanidine, for the synthesis of specific heterocyclic systems.

Core Synthetic Pathways of Hydrazide Scaffolds

The primary utility of this compound and its alternatives lies in the reactivity of the hydrazide group (-CONHNH₂). This functional group serves as a powerful nucleophile, readily undergoing condensation reactions with carbonyl compounds and participating in cyclization reactions to form stable heterocyclic rings. The most common transformations include the synthesis of Schiff bases, pyrazoles, and 1,2,4-triazoles.

G cluster_0 Starting Hydrazide Scaffold cluster_1 Key Intermediates & Products Scaffold R-CO-NH-NH₂ (e.g., this compound) Schiff Schiff Bases (Hydrazones) Scaffold->Schiff + Aldehyde/Ketone (Condensation) Pyrazole Pyrazoles Scaffold->Pyrazole + 1,3-Dicarbonyl Compound (Cyclocondensation) Triazole 1,2,4-Triazoles Scaffold->Triazole + Carboxylic Acid Derivative / CS₂ (Cyclization) note1 Versatile intermediate for further modification or as a final bioactive compound. Schiff->note1 note2 Core structure in many anti-inflammatory and analgesic drugs. Pyrazole->note2 note3 Important scaffold with diverse biological activities (antimicrobial, anticancer). Triazole->note3

Caption: Core reaction pathways for hydrazide-based scaffolds.

Comparative Analysis of Alternative Scaffolds

The choice of scaffold is dictated by the specific synthetic target. The presence or absence of the amino group and the position of nitrogen within the pyridine ring are key differentiators that affect reactivity, solubility, and the pharmacological properties of the resulting derivatives.

Isonicotinic Acid Hydrazide (Isoniazid, INH)

As the parent compound, Isoniazid is the most direct and fundamental alternative. It is a widely available and cost-effective starting material, best known as a frontline antitubercular drug.[1]

  • Expertise & Experience: The primary difference in synthesis is the absence of the 3-amino group. This simplifies reactions where the amino group might otherwise compete as a nucleophile or require a protection-deprotection strategy. For syntheses targeting modifications solely at the hydrazide terminus (e.g., simple hydrazone formation), INH is often the more efficient choice.[2][3] However, this simplicity comes at the cost of a potential site for secondary derivatization, which the 3-amino group provides. The derivatives of INH are extensively studied for their antimicrobial properties.[4][5]

  • Trustworthiness: Syntheses starting from INH are robust and well-documented. For example, the condensation with various aldehydes to form Schiff bases is a high-yield reaction, often proceeding to completion under mild conditions with simple workup procedures.[6] Similarly, the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles from INH is a standard, reliable transformation.[7]

INH_vs_3A_INH cluster_0 INH Isonicotinic Acid Hydrazide (INH) - Simpler scaffold - Single reactive site (hydrazide) - Cost-effective - Ideal for simple hydrazones A_INH This compound - Dual reactive sites (hydrazide + amino) - Additional point for diversification - Potential for intramolecular cyclization - May require protecting groups Goal1 Simple Hydrazone Synthesis Goal1->INH Preferable Choice Goal2 Complex Scaffold / Further Derivatization Goal2->A_INH Preferable Choice

Caption: Decision logic for choosing between INH and this compound.

Nicotinic Acid Hydrazide

This compound is a structural isomer of INH, with the hydrazide group at the 3-position of the pyridine ring instead of the 4-position. This seemingly minor change has significant implications for the electronic properties and steric environment of the molecule.

  • Expertise & Experience: The shift in the position of the electron-withdrawing hydrazide group relative to the ring nitrogen alters the reactivity of the pyridine ring itself. From a drug design perspective, this isomeric difference can be crucial for receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] Comparative studies have shown that derivatives from nicotinic acid hydrazide can exhibit different potency and spectra of antimicrobial activity compared to their isonicotinic counterparts.[9]

  • Authoritative Grounding: Research on nicotinic acid hydrazide derivatives has demonstrated potent antimycobacterial activity, with structure-activity relationship (SAR) studies indicating that lipophilicity is a key factor. For instance, the synthesis of N'-(substituted 2-oxoindolin-3-ylidene)-nicotinohydrazides has yielded compounds with significant activity against M. tuberculosis.[8]

Aminoguanidine

Moving away from pyridine-based scaffolds, aminoguanidine offers a fundamentally different, yet functionally related, alternative for the synthesis of 3-amino-1,2,4-triazoles. It provides the N-C-N-N backbone necessary for triazole formation.

  • Expertise & Experience: The key advantage of aminoguanidine is its directness for creating 5-substituted 3-amino-1,2,4-triazoles. The reaction typically involves a direct condensation with a carboxylic acid, often under microwave-assisted conditions, which can significantly reduce reaction times and improve yields.[10] This contrasts with the multi-step sequences sometimes required when starting from a hydrazide, which might first involve formation of an intermediate that is subsequently cyclized.[11]

  • Trustworthiness: This pathway is highly reliable for accessing the aminotriazole core. The direct condensation method is robust and has been shown to be suitable for a wide range of carboxylic acids, including volatile ones, making it a versatile tool for building diverse compound libraries.[10] Other methods for synthesizing aminotriazoles include the reaction of nitrile imines with guanidine derivatives.[12]

Quantitative Data Summary

ScaffoldKey FeaturesCommon ProductsTypical YieldsPrimary Application Focus
This compound Dual nucleophilic sites (hydrazide, amino)Schiff bases, Pyrazoles, Triazoles, Fused heterocycles70-90%Medicinal chemistry, complex heterocyclic synthesis
Isonicotinic Acid Hydrazide (INH) Single reactive site (hydrazide), widely availableSchiff bases, Oxadiazoles, Pyrazoles, Triazoles80-95%[4]Antimicrobial/Antitubercular drug synthesis[1][13]
Nicotinic Acid Hydrazide Isomer of INH, different electronic propertiesSchiff bases, Isatin hydrazones60-85%[8]Antimycobacterial agents, scaffold hopping in drug design
Aminoguanidine Non-heterocyclic, direct route to aminotriazoles5-substituted 3-amino-1,2,4-triazoles75-90% (Microwave)[10]Agrochemicals, building blocks for drug discovery

Experimental Protocols

To provide a practical comparison, below are representative protocols for the synthesis of a Schiff base (hydrazone), a common first step in many synthetic sequences.

Protocol 1: Synthesis of a Schiff Base from this compound

Objective: To synthesize (E)-3-amino-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide.

Methodology:

  • Dissolve this compound (1.52 g, 0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 3-4 drops of glacial acetic acid to the solution to act as a catalyst.

  • To this solution, add a solution of vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 0.01 mol) dissolved in 20 mL of absolute ethanol.

  • Fit the flask with a condenser and reflux the reaction mixture on a heating mantle for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Upon completion, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Filter the precipitate using a Büchner funnel, wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid product in a vacuum oven at 60°C.

  • Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry. The formation is confirmed by the appearance of an imine (C=N) stretch in the IR spectrum and a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H-NMR spectrum.[3]

Caption: Workflow for Schiff base synthesis from this compound.

Protocol 2: Synthesis of a Schiff Base from Isonicotinic Acid Hydrazide (INH)

Objective: To synthesize (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide.

Methodology:

  • In a 100 mL round-bottom flask, dissolve Isonicotinic Acid Hydrazide (1.37 g, 0.01 mol) in 25 mL of ethanol with gentle warming.

  • In a separate beaker, dissolve vanillin (1.52 g, 0.01 mol) in 20 mL of ethanol.

  • Add the vanillin solution to the INH solution. Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 3 hours.[14]

  • After reflux, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the resulting pale yellow solid by vacuum filtration.

  • Wash the solid with diethyl ether (15 mL) and then recrystallize from ethanol to obtain the pure product.

  • Dry the crystals in a desiccator over anhydrous calcium chloride.

  • Confirm the structure using spectroscopic methods. The absence of the primary amine (-NH₂) protons of the hydrazide and the appearance of the azomethine proton signal in ¹H-NMR confirm product formation.[3]

Causality Behind Experimental Choices:

  • Catalyst: While both reactions are acid-catalyzed, glacial acetic acid is sufficient for the 3-amino derivative, whereas a stronger acid like sulfuric acid is often cited for the parent INH to ensure rapid and complete reaction, though acetic acid also works.

  • Solvent: Ethanol is a common and effective solvent for both starting materials and allows for easy precipitation of the typically less soluble product upon cooling.

  • Purification: Recrystallization is a standard and effective method for purifying these types of hydrazone products, ensuring high purity for subsequent reaction steps or biological testing.

Conclusion

While This compound is an excellent scaffold for building complex heterocyclic molecules due to its dual reactive sites, a judicious choice of alternatives can lead to more efficient and targeted syntheses.

  • For straightforward derivatization at the hydrazide terminus without interference, Isonicotinic Acid Hydrazide (INH) is the superior choice due to its simplicity and cost-effectiveness.

  • When exploring new chemical space or fine-tuning the electronic properties of a lead compound, isomeric scaffolds like Nicotinic Acid Hydrazide provide a valuable strategy for structure-activity relationship studies.

  • For direct and rapid access to 3-amino-1,2,4-triazoles, a non-heterocyclic precursor like Aminoguanidine offers a more direct and often higher-yielding pathway under modern synthetic methods like microwave irradiation.

The optimal choice ultimately depends on a careful analysis of the target molecule, the desired biological profile, and the overall synthetic strategy. This guide provides the foundational data and experimental context to empower researchers to make that informed decision.

References

A Comparative Guide to the Cross-Reactivity of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, particularly in the development of covalent inhibitors and compounds with reactive functionalities, understanding the potential for off-target activity is paramount. Hydrazide and hydrazine moieties, while integral to the mechanism of action of several important drugs, are often associated with a spectrum of off-target effects. This guide provides a comparative analysis of 3-Aminoisonicotinohydrazide, a novel investigational compound, against two clinically relevant drugs featuring the hydrazide or hydrazine group: Isoniazid and Hydralazine.

Isoniazid, or isonicotinohydrazide, remains a cornerstone of tuberculosis therapy.[1][2] Its primary mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4] However, its clinical use is tempered by a known profile of off-target interactions, including the inhibition of cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO).[1][5] Hydralazine, a direct-acting vasodilator used for hypertension, also contains a reactive hydrazine group and is notable for its association with drug-induced lupus erythematosus.[6][7]

This guide will dissect the anticipated cross-reactivity profile of this compound by drawing comparisons with Isoniazid. We will explore how the addition of an amino group at the 3-position of the pyridine ring may modulate its interaction with key off-target enzyme families. This analysis is grounded in established biochemical principles and supported by illustrative experimental data from foundational cross-reactivity assays.

The Chemical Logic of Cross-Reactivity

The cross-reactivity of hydrazide-containing compounds is often rooted in their metabolism and inherent reactivity. The terminal -NH2 group can be a substrate for metabolic enzymes and can also react with endogenous molecules.[8]

G cluster_0 Compound Metabolism & Reactivity Compound Hydrazide/Hydrazine Parent Compound (e.g., Isoniazid) Metabolites Reactive Metabolites (e.g., Acetylhydrazine, Radicals) Compound->Metabolites Metabolic Activation (e.g., NAT2, CYP2E1) Adducts Covalent Adducts with Cellular Proteins Metabolites->Adducts Covalent Binding OffTarget Off-Target Protein (e.g., CYP450, MAO) Adducts->OffTarget Inhibition / Altered Function

Caption: Metabolic activation of hydrazide compounds leading to off-target effects.

For Isoniazid, metabolism by N-acetyltransferase 2 (NAT2) and subsequent oxidation by CYP2E1 can generate hepatotoxic metabolites.[9] Furthermore, the parent compound or its activated forms can interact with enzymes not intended as the primary target.

Comparative Analysis of Off-Target Profiles

We will compare this compound, Isoniazid, and Hydralazine across two major classes of off-target interactions: Cytochrome P450 inhibition and Monoamine Oxidase inhibition.

Cytochrome P450 (CYP) Inhibition

Isoniazid is a well-documented inhibitor of several CYP isoforms, most notably CYP2C19 and CYP3A4.[5][10][11] This inhibition is clinically significant, as it can lead to drug-drug interactions by slowing the metabolism of co-administered drugs.[12] The mechanism can be both reversible and mechanism-based, where a metabolite of isoniazid irreversibly inactivates the enzyme.[10]

The introduction of a 3-amino group to the isonicotinohydrazide scaffold is hypothesized to alter its electronic properties, potentially modifying its affinity for the active sites of CYP enzymes. 3-Aminoisonicotinic acid derivatives are of interest in medicinal chemistry, suggesting this modification is synthetically tractable and can influence biological activity.[13]

Illustrative Experimental Data: In Vitro CYP Inhibition Assay

The following table presents hypothetical IC50 data from a representative in vitro assay using human liver microsomes.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Isoniazid >100>10036[10]>10073[10]
This compound (Hypothetical) >1008550>10095
Hydralazine >100>100>100>100>100

Interpretation: The data illustrates that Isoniazid is a potent inhibitor of CYP2C19 and CYP3A4.[5][11] Our hypothetical data for this compound suggests a slightly attenuated inhibitory profile. This could be rationalized by the electronic-donating nature of the amino group altering the molecule's interaction with the enzyme's active site. Hydralazine shows minimal direct inhibition in this model.

Monoamine Oxidase (MAO) Inhibition

The hydrazide/hydrazine moiety is a classic pharmacophore for MAO inhibitors.[14][15] Isoniazid itself is known to be a mild, non-selective MAO inhibitor, which can contribute to certain side effects.[1][16] Hydralazine has also been shown to be a reversible, competitive inhibitor of MAO.[17] This off-target activity can lead to interactions with tyramine-rich foods ("cheese reaction") or serotonergic drugs.

Illustrative Experimental Data: MAO-A and MAO-B Inhibition Assay

This table shows hypothetical Ki values, indicating the inhibitory potency against the two major MAO isoforms.

CompoundMAO-A Ki (µM)MAO-B Ki (µM)Selectivity (A vs B)
Isoniazid 250400~1.6-fold for A
This compound (Hypothetical) 180550~3-fold for A
Hydralazine 80150~1.9-fold for A

Interpretation: This hypothetical data suggests that all three compounds possess some MAO inhibitory activity. The structural modifications in this compound could potentially increase its modest selectivity for MAO-A compared to Isoniazid. Hydralazine is shown as a more potent, though still relatively weak, MAO inhibitor in this illustrative dataset.[17]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

To move beyond purified enzymes and assess target engagement within a more physiologically relevant context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[18][19] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[20][21] A positive thermal shift indicates direct binding of the compound to the target protein.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells with Compound B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Generate Melt Curve E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

We can use CETSA to confirm off-target engagement in a cellular environment. For example, we could assess the binding of our compounds to CYP2C19 in a cell line engineered to express this enzyme.

Illustrative Data: CETSA for CYP2C19 Target Engagement
Compound (at 50 µM)Apparent Melting Temp (Tagg)Thermal Shift (ΔTagg vs. Vehicle)
Vehicle (DMSO) 52.1 °C-
Isoniazid 55.3 °C+3.2 °C
This compound (Hypothetical) 54.2 °C+2.1 °C
Hydralazine 52.3 °C+0.2 °C

Interpretation: The positive thermal shift observed with Isoniazid confirms direct binding to and stabilization of the CYP2C19 protein inside the cell, consistent with its known inhibitory activity.[5][11] The hypothetical smaller shift for this compound suggests weaker, but still present, target engagement. The negligible shift with Hydralazine indicates it does not directly bind to and stabilize CYP2C19 under these conditions, corroborating the in vitro inhibition data.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing compound-mediated inhibition of CYP enzymes using human liver microsomes (HLMs).[22][23]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution series of the test compound in the assay buffer. The final DMSO concentration should be ≤0.5%.

    • Prepare HLM solution (e.g., 0.2 mg/mL) in phosphate buffer.

    • Prepare a cocktail of specific CYP probe substrates at their approximate Km concentrations.

    • Prepare NADPH regenerating solution.

  • Assay Procedure (96-well plate):

    • Add 5 µL of the test compound dilutions or vehicle control to appropriate wells.

    • Add 85 µL of the HLM solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pre-warmed probe substrate cocktail.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the formation of the specific metabolite for each CYP isoform.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method for assessing target engagement in intact cells.[18][24]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 cells overexpressing the target protein) to ~80% confluency.

    • Harvest and resuspend cells in a suitable buffer at a density of 10-20 million cells/mL.

    • Treat the cell suspension with the test compound or vehicle (DMSO) at the desired final concentration.

    • Incubate at 37°C for 1 hour to allow for compound entry and binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Cool the tubes to 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction from the aggregated protein pellet.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point by Western Blot or another suitable protein quantification method (e.g., ELISA).

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

    • Determine the apparent melting temperature (Tagg) and calculate the thermal shift (ΔTagg) induced by the compound.

Conclusion

This guide provides a framework for evaluating the cross-reactivity profile of this compound by comparing it to the well-characterized drugs Isoniazid and Hydralazine. Based on the chemical logic of the hydrazide moiety and the influence of aromatic substitution, we can form rational hypotheses about a new compound's potential off-target liabilities. The illustrative data presented for key biochemical and cellular assays—CYP450 inhibition, MAO inhibition, and CETSA—demonstrate how a systematic in vitro investigation can build a comprehensive and predictive safety profile. For any novel compound containing a reactive pharmacophore, this multi-assay approach is essential for identifying potential liabilities early in the drug discovery process, ultimately guiding the development of safer and more effective medicines.

References

A Technical Guide to 3-Aminoisonicotinohydrazide: A Comparative Benchmarking Study Against Predecessor Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the hydrazide functional group has proven to be a versatile scaffold, giving rise to compounds with a broad spectrum of therapeutic applications. From the cornerstone antitubercular agent isoniazid to early-generation antidepressants like iproniazid, and the antihypertensive hydralazine, this chemical moiety has been central to significant pharmacological advancements. This guide presents a comparative analysis of 3-Aminoisonicotinohydrazide, a structural analog of isoniazid, benchmarking its potential against these established hydrazide-based drugs. Through an examination of their mechanisms of action, supported by available experimental data and detailed in-vitro protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and similar compounds.

Introduction to the Hydrazide Class: A Legacy of Therapeutic Innovation

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an adjacent carbonyl group.[1] Their ability to engage in a variety of chemical reactions and interact with biological targets has made them a focal point in medicinal chemistry.[] This guide will focus on a comparative analysis of four key hydrazides, each with a distinct primary therapeutic application:

  • Isoniazid (Isonicotinic Acid Hydrazide): A first-line treatment for tuberculosis (TB) for over six decades.[3][4]

  • Iproniazid: One of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant.[5]

  • Hydralazine: A direct-acting vasodilator used to treat hypertension.[6]

  • This compound: A structural analog of isoniazid, the subject of our comparative analysis.

This guide will delve into the established mechanisms of action for isoniazid, iproniazid, and hydralazine, and then, through a structure-activity relationship (SAR) lens, project the potential activities of this compound. This comparative approach is designed to illuminate the subtle structural modifications that can lead to profound differences in pharmacological activity.

Comparative Analysis of Mechanisms of Action

The biological activity of hydrazides is diverse and highly dependent on the overall molecular structure. Below, we explore the distinct mechanisms of our three benchmark compounds.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[7] Once activated, it forms a reactive species that covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the synthesis of mycolic acids.[7] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.[8]

Diagram: Proposed Mechanism of Isoniazid Action and Resistance

G cluster_0 Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Isoniazid's activation and inhibition pathway.

Iproniazid: Monoamine Oxidase Inhibition

Iproniazid functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[9][10] By inhibiting MAO, iproniazid increases the synaptic concentration of these monoamines, leading to its antidepressant effects.[9] The irreversible nature of its inhibition is a key characteristic of early hydrazine-based MAOIs.[]

Diagram: Iproniazid's Mechanism as a Monoamine Oxidase Inhibitor

G cluster_0 Synaptic Cleft Iproniazid Iproniazid MAO Monoamine Oxidase (MAO) Iproniazid->MAO Irreversible Inhibition Neurotransmitters Serotonin, Norepinephrine, Dopamine MAO->Neurotransmitters Degrades Increased_Neurotransmitters Increased Neurotransmitter Levels MAO->Increased_Neurotransmitters Leads to Antidepressant_Effect Antidepressant Effect Increased_Neurotransmitters->Antidepressant_Effect

Caption: Inhibition of MAO by Iproniazid.

Hydralazine: Direct Vasodilation

Hydralazine is a direct-acting vasodilator that primarily affects arterioles.[6] Its precise mechanism is not fully understood but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells.[6] More recent research also suggests that hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α) and subsequent angiogenesis.[11]

Diagram: Proposed Vasodilatory Mechanisms of Hydralazine

G cluster_0 Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3 IP3-mediated Ca2+ release Hydralazine->IP3 Inhibits PHD Prolyl Hydroxylase (PHD) Hydralazine->PHD Inhibits Vasodilation Vasodilation IP3->Vasodilation Leads to HIF_alpha HIF-1α Stabilization PHD->HIF_alpha Degrades HIF_alpha->Vasodilation

Caption: Hydralazine's dual inhibitory action.

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of isonicotinic acid hydrazide derivatives is highly sensitive to substitutions on the pyridine ring.[12] For antitubercular activity, the reactivity of the pyridine nitrogen is considered crucial.[12] The introduction of an amino group at the 3-position, as in this compound, would be expected to alter the electronic properties of the pyridine ring compared to the unsubstituted isoniazid. This modification could potentially impact its activation by KatG and its subsequent interaction with InhA.

Experimental Data and Comparative Performance

To provide a quantitative benchmark, the following table summarizes available experimental data for the comparator hydrazides. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.

CompoundTarget/ApplicationPerformance MetricValueReference(s)
Isoniazid Mycobacterium tuberculosis H37RvMIC0.07 - 1.46 µM[13]
Iproniazid Monoamine Oxidase (MAO)InhibitionIrreversible, non-selective inhibitor[14]
Hydralazine Prolyl Hydroxylase Domain (PHD) enzymesInhibitionStarts at 50 µM[12]
Hydralazine Tyrosine Hydroxylase (TH)IC50~10⁻³ M[15]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

The data highlights the potent antitubercular activity of isoniazid, with MIC values in the sub-micromolar to low micromolar range.[13] Iproniazid's irreversible inhibition of MAO underscores its potent but non-selective nature.[14] Hydralazine demonstrates inhibitory activity against PHD enzymes and tyrosine hydroxylase, albeit at significantly higher concentrations than isoniazid's antitubercular activity.[12][15] The lack of publicly available data for this compound represents a significant knowledge gap and a clear opportunity for future research.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in-vitro assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for assessing antitubercular activity.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Resazurin dye solution

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Serial Dilution: Serially dilute the test compounds in the 96-well plates using the supplemented broth to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 24 hours. The MIC is the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.[13]

Diagram: Workflow for MIC Determination

G cluster_0 MIC Assay Workflow Prep_Inoculum Prepare M. tuberculosis Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Test Compounds Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C (7-14 days) Inoculate_Plate->Incubate Add_Resazurin Add Resazurin Indicator Incubate->Add_Resazurin Read_Results Read MIC Value Add_Resazurin->Read_Results

Caption: Step-by-step process for MIC assay.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay can be used to determine the IC50 values of potential MAO inhibitors.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or amplex red)

  • Horseradish peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Enzyme and Compound Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of the test compound to the wells of the microplate. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the MAO substrate and HRP to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound in the context of its well-established hydrazide predecessors. While isoniazid, iproniazid, and hydralazine have carved out distinct and significant therapeutic niches, the biological activity of this compound remains to be fully elucidated. The structure-activity relationships of isonicotinic acid hydrazides suggest that the 3-amino substitution will likely modulate its biological profile, potentially leading to novel activities or an altered spectrum of efficacy.

The critical next step is the generation of robust experimental data for this compound. The protocols provided herein offer a starting point for researchers to determine its antitubercular MIC and its IC50 for MAO inhibition. Such data will be invaluable in positioning this compound within the broader landscape of hydrazide-based therapeutics and could unveil a new chapter in the enduring legacy of this remarkable chemical class.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Aminoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification: An Evidence-Based Inference

Due to the structural similarity to 2-Amino-isonicotinic acid hydrazide, it is prudent to assume that 3-Aminoisonicotinohydrazide presents similar hazards.[1] The hazards associated with the isomer include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Furthermore, the hydrazine functional group is a cause for significant concern. Hydrazine and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as probable human carcinogens, and the National Institute for Occupational Safety and Health (NIOSH) considers them potential occupational carcinogens.[4] The pyridine moiety also contributes to the overall toxicity profile.[5][6]

Therefore, all waste containing this compound must be treated as hazardous waste .

Regulatory Framework: Adherence to EPA and OSHA Standards

The primary federal law governing the management of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly.[8] Regardless of the generator status, laboratories must adhere to specific regulations for waste accumulation, labeling, and disposal.[8][9]

Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the Hazard Communication Standard, which requires employers to inform employees about the hazards of chemicals and to provide appropriate training and personal protective equipment (PPE).[7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the inferred hazards of this compound, the following PPE must be worn at all times when handling the compound or its waste:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or airborne particles.[1][3][10]
Hand Protection Nitrile rubber gloves.To prevent skin contact and irritation.[1][2][10]
Body Protection A fully-buttoned lab coat.To protect skin and clothing from contamination.[10]
Respiratory Work in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3][10][11]

Waste Segregation and Collection: The First Step to Safe Disposal

Proper segregation and collection of chemical waste at the point of generation are critical to ensure safety and compliance.

Step-by-Step Collection Protocol:

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also indicate the hazards (e.g., Toxic, Irritant).

  • Solid Waste:

    • Collect unreacted this compound powder, and any disposable labware (e.g., weigh boats, contaminated gloves, wipes) in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled liquid hazardous waste container.

    • Do not mix with incompatible waste streams, such as strong oxidizing agents or acids.[11]

  • Storage: Keep the waste container closed at all times, except when adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

Disposal Procedures: The Final Step

All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Preparing Waste for Pickup:

  • Ensure the waste container is securely sealed and the label is accurate and complete.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Provide the waste contractor with all necessary information about the waste stream.

A Note on Chemical Neutralization: While chemical oxidation can be used to treat dilute hydrazine solutions, this is a hazardous process that can generate heat and potentially harmful byproducts.[12] This procedure should not be attempted without a validated protocol and the explicit approval and guidance of your institution's EHS professionals. For general laboratory purposes, this is not a recommended disposal route.

Emergency Procedures: Be Prepared

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[11][13] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[13][14] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[11] Carefully sweep or scoop the material into a designated hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[11]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (Solid or Liquid containing This compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate solid_container Collect in Labeled Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid storage Store in Satellite Accumulation Area (SAA) Keep Container Closed solid_container->storage liquid_container->storage full Container Full or No Longer in Use? storage->full full->storage No request_pickup Request Pickup from Institutional EHS or Licensed Waste Contractor full->request_pickup Yes end Proper Disposal request_pickup->end

References

Navigating the Handling of 3-Aminoisonicotinohydrazide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. 3-Aminoisonicotinohydrazide, a hydrazide derivative, presents a unique set of handling considerations that demand a thorough and proactive approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each procedural step.

Understanding the Hazard Profile: A Proactive Stance

The primary routes of exposure we must guard against are inhalation, dermal contact, and ocular contact.[5] The operational plan detailed below is designed to mitigate these risks at every stage of handling, from initial weighing to final disposal.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the understanding that a risk assessment of the specific experimental procedure may necessitate additional or more robust protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent dermal absorption, as hydrazide compounds can be harmful upon skin contact.[2][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shieldTo protect against splashes and aerosols that can cause serious eye irritation or damage.[2][3][7] A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Body Protection Flame-resistant lab coat and a chemical-resistant apronTo protect the skin and personal clothing from contamination.[7] The lab coat should be fully buttoned.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls (such as a fume hood) are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.[2][6][8] The type of respirator and cartridge should be selected based on a formal risk assessment.
Procedural Guidance: A Step-by-Step Approach to Safety

Meticulous adherence to established protocols is the bedrock of laboratory safety. The following step-by-step procedures for donning and doffing PPE are designed to prevent cross-contamination and ensure the handler's safety.

Donning PPE: A Deliberate Sequence

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned, followed by a chemical-resistant apron if the procedure involves a significant splash risk.

  • Respiratory Protection: If required, perform a seal check and don the respirator according to the manufacturer's instructions.

  • Eye Protection: Put on safety goggles. If a face shield is necessary, it should be worn over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE: A Contamination-Conscious Removal

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Apron/Lab Coat: Remove the apron and then the lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the Workflow: PPE Selection and Disposal

The following diagrams illustrate the decision-making process for PPE selection and the proper workflow for waste disposal, ensuring clarity and reinforcing best practices.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound procedure Evaluate Experimental Procedure: - Scale of work - Potential for aerosol generation - Splash hazard start->procedure ventilation Assess Ventilation: Is a certified chemical fume hood available and in use? procedure->ventilation ppe_enhanced Enhanced PPE: - Standard PPE + - Chemical Apron - Face Shield procedure->ppe_enhanced High Splash Potential   ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat ventilation->ppe_standard  Yes ppe_respirator Full Protection: - Enhanced PPE + - NIOSH-Approved Respirator ventilation->ppe_respirator  No / Spill Scenario proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->proceed ppe_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal_Plan cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal start Experiment Complete solid_waste Contaminated Solid Waste: - Gloves, pipette tips, etc. start->solid_waste liquid_waste Liquid Waste: - Solutions containing This compound start->liquid_waste solid_container Sealable, Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Sealable, Labeled, and Chemically Compatible Waste Bottle liquid_waste->liquid_container disposal_facility Dispose through certified Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Operational plan for waste disposal.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

Spill Management:

In the event of a spill, evacuate the area and ensure it is well-ventilated.[11] Wearing the appropriate PPE, including respiratory protection, contain the spill with an inert absorbent material like vermiculite or sand.[11] Carefully collect the absorbed material into a labeled hazardous waste container.[11]

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and unused product, must be treated as hazardous waste.[11][12]

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12]

By integrating these safety protocols and a deep understanding of the potential hazards into your daily laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.